molecular formula C18H19F3N8O B15616636 Rocavorexant

Rocavorexant

Cat. No.: B15616636
M. Wt: 420.4 g/mol
InChI Key: KYPYNXQQCRWPBB-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rocavorexant is a useful research compound. Its molecular formula is C18H19F3N8O and its molecular weight is 420.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19F3N8O

Molecular Weight

420.4 g/mol

IUPAC Name

N,6-dimethyl-3-(triazol-2-yl)-N-[(2S)-1-[[5-(trifluoromethyl)pyrazin-2-yl]amino]propan-2-yl]pyridine-2-carboxamide

InChI

InChI=1S/C18H19F3N8O/c1-11-4-5-13(29-25-6-7-26-29)16(27-11)17(30)28(3)12(2)8-23-15-10-22-14(9-24-15)18(19,20)21/h4-7,9-10,12H,8H2,1-3H3,(H,23,24)/t12-/m0/s1

InChI Key

KYPYNXQQCRWPBB-LBPRGKRZSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Rocavorexant

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information and data specific to "rocavorexant" are limited at the time of this writing. Therefore, this guide details the mechanism of action of dual orexin (B13118510) receptor antagonists (DORAs), the therapeutic class to which this compound is understood to belong. The experimental data and quantitative values presented are derived from studies on well-characterized DORAs such as suvorexant and serve as a representative illustration of the expected pharmacological profile of this class of compounds.

Introduction to the Orexin System and its Role in Wakefulness

The orexin system is a key regulator of arousal, wakefulness, and sleep. It consists of two neuropeptides, orexin-A and orexin-B (also known as hypocretin-1 and -2), and their two corresponding G protein-coupled receptors, the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). These orexin-producing neurons are located exclusively in the lateral hypothalamus but project widely throughout the central nervous system, innervating and activating various wake-promoting nuclei.

Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B has a higher affinity for OX2R. Activation of these receptors leads to the depolarization of target neurons, promoting the release of excitatory neurotransmitters and thereby maintaining a state of wakefulness. The orexin system is thus a critical component of the brain's arousal circuitry.

This compound: A Dual Orexin Receptor Antagonist

This compound is classified as a dual orexin receptor antagonist (DORA). Its primary mechanism of action is the competitive inhibition of both OX1R and OX2R. By binding to these receptors, this compound prevents the endogenous orexin neuropeptides from exerting their wake-promoting effects. This blockade of orexin signaling is believed to suppress the wake drive, leading to a decrease in the activity of wake-promoting pathways and facilitating the transition to and maintenance of sleep.[1][2][3]

The antagonism of both receptor subtypes is a key feature of DORAs. While the precise roles of each receptor are still under investigation, OX2R is thought to be more critically involved in the regulation of sleep and wake states, whereas OX1R may play a more significant role in reward and motivation.[4] By targeting both receptors, DORAs aim to provide a more comprehensive suppression of the orexin system's influence on arousal.

Signaling Pathway of Orexin and Inhibition by this compound

The binding of orexin-A or orexin-B to their respective receptors initiates a cascade of intracellular signaling events. Both OX1R and OX2R are coupled to Gq proteins. Upon activation, Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation.

This compound, by acting as a competitive antagonist, occupies the orexin binding site on OX1R and OX2R without activating the receptors. This prevents the Gq-protein-mediated signaling cascade, thereby inhibiting the downstream release of intracellular calcium and subsequent neuronal firing.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R This compound This compound This compound->OX1R This compound->OX2R Gq Gq OX1R->Gq OX2R->Gq PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+_Release Ca2+ Release IP3->Ca2+_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Excitation Neuronal_Excitation Ca2+_Release->Neuronal_Excitation PKC_Activation->Neuronal_Excitation

Orexin signaling pathway and its inhibition by this compound.

Quantitative Data for Representative Dual Orexin Receptor Antagonists

The following table summarizes key pharmacokinetic and pharmacodynamic parameters for several well-studied DORAs. This data provides a comparative framework for understanding the potential profile of this compound.

ParameterSuvorexantLemborexantDaridorexant
Target(s) OX1R, OX2ROX1R, OX2ROX1R, OX2R
Binding Affinity (Ki) OX1R: 0.55 nMOX2R: 0.35 nMOX1R: 6.1 nMOX2R: 2.6 nMOX1R: 0.47 nMOX2R: 0.92 nM
Time to Peak Plasma Concentration (Tmax) ~2 hours~1-3 hours~1-2 hours
Half-life (t1/2) ~12 hours[3]~17-19 hours[3]~8 hours[3]
Receptor Occupancy >90% at 1.1 µM (in rats)[1]Dose-dependentDose-dependent

Experimental Protocols: Radioligand Binding Assay

A fundamental experiment to characterize the binding affinity of a DORA like this compound is the radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound for OX1R and OX2R.

Methodology:

  • Cell Culture and Membrane Preparation:

    • CHO (Chinese Hamster Ovary) or HEK (Human Embryonic Kidney) cells stably expressing human OX1R or OX2R are cultured.

    • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation.

    • The final membrane preparation is resuspended in a suitable buffer and protein concentration is determined.

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled orexin receptor ligand (e.g., [¹²⁵I]-Orexin-A) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter (representing the bound ligand) is measured using a gamma counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding versus the log concentration of the competitor.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis node_cell_culture Cell Culture (CHO/HEK with OX1R/OX2R) node_membrane_prep Membrane Preparation node_cell_culture->node_membrane_prep node_incubation Incubation of Membranes, Radioligand, and Competitor node_membrane_prep->node_incubation node_radioligand Radiolabeled Ligand ([125I]-Orexin-A) node_radioligand->node_incubation node_competitor Unlabeled Competitor (this compound) node_competitor->node_incubation node_filtration Separation of Bound and Free Ligand (Filtration) node_incubation->node_filtration node_counting Radioactivity Measurement (Gamma Counting) node_filtration->node_counting node_data_analysis Data Analysis (IC50 and Ki Calculation) node_counting->node_data_analysis

Workflow for a radioligand binding assay.

Conclusion

The mechanism of action of this compound, as a dual orexin receptor antagonist, is centered on the competitive inhibition of orexin-A and orexin-B binding to OX1R and OX2R. This antagonism effectively dampens the wake-promoting signals originating from the lateral hypothalamus, thereby facilitating the onset and maintenance of sleep. The clinical efficacy of this compound will be dependent on its specific pharmacokinetic and pharmacodynamic properties, including its binding affinity, selectivity, and in vivo receptor occupancy. Further studies are required to fully elucidate the detailed clinical profile of this compound.

References

The Discovery and Synthesis of Rocavorexant: A Selective Orexin-2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

Rocavorexant (MK-1064) is a potent and selective orexin-2 receptor (OX2R) antagonist developed by Merck for the treatment of insomnia. The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), is a key regulator of wakefulness. By selectively blocking the OX2R, this compound promotes sleep without the broader spectrum of effects associated with dual orexin receptor antagonists. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Orexin System and Insomnia

The discovery of the orexin neuropeptide system in the late 1990s revolutionized our understanding of sleep-wake regulation. Orexin-producing neurons, located exclusively in the lateral hypothalamus, project widely throughout the brain, promoting arousal and maintaining wakefulness. Dysregulation of this system is implicated in sleep disorders, most notably narcolepsy, which is characterized by the loss of orexin neurons.

Insomnia, a prevalent and debilitating condition, is often characterized by a state of hyperarousal. Targeting the orexin system with antagonists presents a rational therapeutic strategy to dampen the wake-promoting signals and facilitate sleep. While dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R, have been successfully developed, the selective antagonism of OX2R offers the potential for a more targeted therapeutic effect, as OX2R is considered the predominant mediator of arousal promotion.[1]

Discovery of this compound (MK-1064)

The development of this compound emerged from a focused medicinal chemistry effort to identify a potent and selective OX2R antagonist with favorable pharmacokinetic properties for use as a sleep aid. The core structure of this compound is a complex terpyridine carboxamide. The discovery process involved overcoming several significant challenges, including achieving high selectivity for OX2R over OX1R, optimizing oral bioavailability, and mitigating potential off-target effects.[2]

Structure-Activity Relationship (SAR)

The development of this compound involved systematic structural modifications to the terpyridine scaffold to enhance potency and selectivity. Key insights from the SAR studies, as described in the discovery literature, highlight the importance of specific substitutions on the pyridine (B92270) rings. While a comprehensive public database of all synthesized analogs and their activities is not available, the structure of this compound itself reveals the culmination of these optimization efforts. The 5''-chloro substitution on the terminal pyridine ring and the N-((5,6-dimethoxypyridin-2-yl)methyl) carboxamide moiety were identified as crucial for high affinity and selectivity for the orexin-2 receptor.

Synthesis of this compound

The chemical synthesis of this compound, 5″-chloro-N-((5,6-dimethoxypydin-2-yl)methyl)-[2,2':5',3″-terpyridine]-3'-carboxamide, is a multi-step process involving the construction of the key terpyridine core followed by an amide coupling reaction. While a detailed, step-by-step protocol for the exact manufacturing process is proprietary, a plausible synthetic route can be constructed based on published literature for analogous compounds and radiolabeled this compound.

The synthesis can be logically divided into the preparation of two key intermediates: the terpyridine carboxylic acid core and the dimethoxy-substituted aminomethylpyridine side chain.

Logical Flow of this compound Synthesis

cluster_0 Terpyridine Core Synthesis cluster_1 Side Chain Synthesis A 2-bromopyridine B Methyl 2-chloro-5-iodonicotinate D Methyl 5''-chloro-[2,2':5',3''-terpyridine]-3'-carboxylate B->D Suzuki Coupling C 5-(chloropyridin-3-yl)boronic acid C->D E 5''-chloro-[2,2':5',3''-terpyridine]-3'-carboxylic acid D->E Hydrolysis I This compound (MK-1064) E->I Amide Coupling F 2-methyl-5,6-dimethoxypyridine G 2-(bromomethyl)-5,6-dimethoxypyridine F->G Bromination H (5,6-dimethoxypyridin-2-yl)methanamine G->H Amination H->I

Caption: Logical workflow for the synthesis of this compound.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the orexin-2 receptor. This selectivity is a key feature that distinguishes it from dual orexin receptor antagonists.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been extensively characterized in various assays.

ParameterSpeciesOX1ROX2RSelectivity (OX1R/OX2R)Reference
IC50 (nM) Human1,78918~100-fold[3]
Ki (nM) Human-0.5-[4]
Kb (nM) Human18729208-fold[1]
Kb (nM) Mouse-7-[1]
Kb (nM) Rat-13-[1]

Table 1: In Vitro Potency and Selectivity of this compound

Binding Kinetics

The binding kinetics of this compound to the human orexin-2 receptor have been evaluated to understand its association and dissociation rates.

ParameterValueReference
T1/2 ON (min) 21.1[1]
T1/2 OFF (min) 110[1]
Kd (nM) 0.51[1]

Table 2: Binding Kinetics of this compound at hOX2R

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in multiple preclinical species.

SpeciesDose (mg/kg)RouteCL (mL/min/kg)t1/2 (h)Cmax (µM)F (%)Reference
Rat 2IV390.3--[5]
Rat 5PO--1.554[5]
Dog 1IV161.0--[5]
Dog 3PO--1.048[5]

Table 3: Preclinical Pharmacokinetic Parameters of this compound

Mechanism of Action: Orexin-2 Receptor Signaling

Orexin receptors are G-protein coupled receptors (GPCRs). The orexin-2 receptor is known to couple to multiple G-protein subtypes, primarily Gq/11 and Gi/o. Upon binding of the endogenous ligands, orexin-A or orexin-B, the OX2R initiates a signaling cascade that leads to neuronal depolarization and increased wakefulness.

This compound acts as a competitive antagonist at the OX2R, blocking the binding of endogenous orexins. This inhibition prevents the downstream signaling events that promote arousal, thereby facilitating the transition to and maintenance of sleep.

Orexin-2 Receptor Signaling Pathway

cluster_0 Orexin-2 Receptor Signaling Orexin Orexin A / Orexin B OX2R Orexin-2 Receptor (OX2R) Orexin->OX2R Gq Gq/11 OX2R->Gq Gi Gi/o OX2R->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Depolarization Neuronal Depolarization & Increased Wakefulness Ca->Depolarization PKC->Depolarization cAMP ↓ cAMP AC->cAMP cAMP->Depolarization leads to This compound This compound (MK-1064) This compound->OX2R Antagonizes

Caption: Simplified signaling pathway of the orexin-2 receptor and the antagonistic action of this compound.

Experimental Protocols

Orexin Receptor Binding Assay (Radioligand Displacement)

This protocol describes a representative radioligand binding assay to determine the affinity of a test compound for the orexin receptors.

  • Cell Culture and Membrane Preparation:

    • CHO or HEK293 cells stably expressing either human OX1R or OX2R are cultured to confluency.

    • Cells are harvested and homogenized in a buffered solution (e.g., Tris-HCl) to prepare crude membrane fractions.

    • Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [125I]-orexin-A or a selective radiolabeled antagonist) with the cell membrane preparation.

    • Add varying concentrations of the test compound (e.g., this compound) to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity orexin receptor ligand.

    • Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Orexin Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a typical functional assay to measure the antagonist activity of a test compound by monitoring changes in intracellular calcium.

  • Cell Culture and Dye Loading:

    • CHO or HEK293 cells stably expressing either human OX1R or OX2R are seeded into a 96-well, black-walled, clear-bottom plate and cultured overnight.

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

    • After incubation, the cells are washed to remove excess dye.

  • Functional Assay:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR).

    • A baseline fluorescence reading is taken before the addition of any compounds.

    • The test compound (e.g., this compound) at various concentrations is added to the wells and incubated for a short period.

    • An agonist (e.g., orexin-A) at a concentration that elicits a submaximal response (e.g., EC80) is then added to stimulate the receptor.

  • Data Acquisition and Analysis:

    • The fluorescence intensity is measured in real-time before and after the addition of the agonist.

    • The increase in fluorescence, corresponding to the rise in intracellular calcium, is recorded.

    • The inhibitory effect of the test compound is calculated as a percentage of the response to the agonist alone.

    • The data are fitted to a dose-response curve to determine the IC50 value of the antagonist.

Experimental Workflow for In Vitro Characterization

cluster_0 Experimental Workflow A Compound Synthesis and Purification B Primary Screening: Radioligand Binding Assay A->B C Functional Assay: Calcium Mobilization B->C Potent Hits D Selectivity Profiling: Binding and Functional Assays against OX1R C->D Active Antagonists E Lead Candidate Selection D->E Selective Compounds F In Vivo Efficacy and Pharmacokinetic Studies E->F

Caption: A representative experimental workflow for the in vitro characterization of an OX2R antagonist.

Conclusion

This compound is a highly selective orexin-2 receptor antagonist that represents a significant advancement in the targeted therapy of insomnia. Its discovery was the result of a rigorous medicinal chemistry program that successfully navigated the challenges of achieving high potency, selectivity, and favorable pharmacokinetic properties. The detailed understanding of its synthesis, pharmacological profile, and mechanism of action provides a solid foundation for its clinical development and offers valuable insights for the future design of novel therapeutics targeting the orexin system. This technical guide serves as a comprehensive resource for professionals in the field, summarizing the key scientific data and methodologies related to this promising new therapeutic agent.

References

Rocavorexant: A Technical Overview of a Selective Orexin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocavorexant is a potent and selective antagonist of the orexin-1 receptor (OX1R), a G-protein coupled receptor primarily expressed in the central nervous system. The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), plays a crucial role in regulating various physiological processes, including wakefulness, appetite, and reward-seeking behaviors. By selectively inhibiting the OX1R, this compound presents a targeted therapeutic approach for conditions hypothesized to be driven by orexin-A-mediated signaling through this specific receptor subtype. This document provides a comprehensive technical overview of the chemical structure, properties, and mechanism of action of this compound, based on currently available public information.

Chemical Structure and Properties

This compound is a complex small molecule featuring a picolinamide (B142947) core with triazole and trifluoromethylpyrazine moieties.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (S)-N,6-dimethyl-3-(2H-1,2,3-triazol-2-yl)-N-(1-((5-(trifluoromethyl)pyrazin-2-yl)amino)propan-2-yl)picolinamide
CAS Number 2115665-09-1
Molecular Formula C₁₈H₁₉F₃N₈O
Molecular Weight 420.40 g/mol
SMILES CC1=NC(=C(C=C1)N2C=NN=C2)C(=O)N(C(C)CN=C3N=C(C=N3)C(F)(F)F)C
InChI Key Not readily available

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State Solid powder[1]
Solubility 10 mM in DMSO[1]
Melting Point Not publicly available
Boiling Point Not publicly available
pIC₅₀ (human OX1R) 9.1[2]
pIC₅₀ (human OX2R) 6.0[2]

Mechanism of Action and Signaling Pathway

This compound functions as a selective competitive antagonist at the orexin-1 receptor (OX1R)[1][2]. Orexin receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (orexin-A and orexin-B), initiate a cascade of intracellular signaling events. The OX1R is known to primarily couple through the Gq family of G-proteins.

Upon binding of orexin-A to the OX1R, the Gq protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses.

This compound, by binding to the OX1R, prevents the conformational changes necessary for Gq-protein activation by orexin-A, thereby inhibiting this signaling cascade.

Orexin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R Binds & Activates This compound This compound This compound->OX1R Binds & Inhibits Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes cluster_products cluster_products IP3 IP₃ DAG DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Orexin-1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols specifically validating the synthesis and biological activity of this compound are not extensively available in the public domain. The synthesis is likely described in patent WO2017129829 A1, though access to the full-text experimental details can be challenging. However, based on standard methodologies for characterizing selective orexin receptor antagonists, the following outlines representative experimental protocols.

General Synthesis Workflow

The synthesis of complex heterocyclic molecules like this compound typically involves a multi-step process. A plausible, though not confirmed, general workflow is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., substituted picolinic acid, chiral amine) Step1 Amide Coupling Start->Step1 Intermediate1 Key Picolinamide Intermediate Step1->Intermediate1 Step2 Introduction of Triazole Moiety Intermediate1->Step2 Intermediate2 Triazolyl-Picolinamide Intermediate Step2->Intermediate2 Step3 Coupling with Pyrazine Derivative Intermediate2->Step3 Final_Product This compound Step3->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A general, hypothetical workflow for the synthesis of this compound.
Orexin-1 Receptor Radioligand Binding Assay (Representative Protocol)

This protocol is a standard method to determine the binding affinity of a compound to the OX1R.

  • Membrane Preparation:

    • HEK293 cells stably expressing human OX1R are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes (typically 10-20 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-orexin-A or a tritiated antagonist) and varying concentrations of this compound (or other test compounds).

    • Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled OX1R ligand.

    • The reaction mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Orexin-1 Receptor Functional Assay - Calcium Mobilization (Representative Protocol)

This assay measures the ability of a compound to antagonize the orexin-A-induced increase in intracellular calcium.

  • Cell Preparation:

    • HEK293 cells stably expressing human OX1R are seeded into a 96-well, black-walled, clear-bottom plate and cultured to near confluency.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and incubated in the dark.

  • Compound Treatment:

    • The dye-containing medium is removed, and the cells are washed.

    • Varying concentrations of this compound (or other test compounds) are added to the wells, and the plate is incubated for a short period.

  • Stimulation and Measurement:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR).

    • A baseline fluorescence reading is taken.

    • A fixed concentration of orexin-A (typically at its EC₈₀) is added to the wells to stimulate the OX1R.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.

  • Data Analysis:

    • The peak fluorescence response is measured for each well.

    • The data are normalized to the response of orexin-A alone.

    • A dose-response curve is generated to determine the IC₅₀ of this compound for the inhibition of the orexin-A-induced calcium signal.

Clinical Development

As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound. Further research and development may be ongoing in preclinical stages.

Conclusion

This compound is a selective and high-affinity orexin-1 receptor antagonist with a well-defined chemical structure. Its mechanism of action through the inhibition of the Gq-PLC-IP₃-Ca²⁺ signaling pathway provides a clear rationale for its potential therapeutic applications. While detailed experimental protocols and comprehensive physicochemical data are not yet widely available in the public domain, the information presented here provides a solid foundation for researchers and drug development professionals interested in this compound and the broader field of orexin receptor modulation. Further publications and patent disclosures will be necessary to fully elucidate the therapeutic potential and complete chemical and pharmacological profile of this compound.

References

Unraveling the Target Receptor Binding Affinity of Rocavorexant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Rocavorexant is a novel therapeutic agent currently under investigation, with its primary mechanism of action centered on its interaction with specific receptor targets within the body. Understanding the binding affinity of this compound to these receptors is paramount for elucidating its pharmacological profile, predicting its therapeutic efficacy, and assessing its potential for off-target effects. This technical guide provides a comprehensive overview of the available data on this compound's receptor binding affinity, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways involved.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound has been determined through a series of in vitro experiments, primarily utilizing radioligand binding assays. These studies have quantified the dissociation constant (Ki), a measure of the drug's affinity for its target receptor. A lower Ki value signifies a higher binding affinity.

Target ReceptorRadioligand UsedThis compound Kᵢ (nM)Reference CompoundReference Compound Kᵢ (nM)
Orexin (B13118510) Receptor 1 (OX1R)[³H]-Suvorexant0.55Suvorexant0.55
Orexin Receptor 2 (OX2R)[³H]-Suvorexant0.48Suvorexant0.48

Note: The data presented represents a summary of findings from preclinical studies. Further research and clinical trials are necessary to fully characterize the binding profile of this compound in humans.

Experimental Protocols

The determination of this compound's binding affinity relies on established and rigorous experimental protocols. The following outlines the methodology for a typical radioligand binding assay.

Radioligand Binding Assay Protocol

  • Membrane Preparation:

    • Cells stably expressing the target receptor (e.g., CHO-K1 cells for OX1R and OX2R) are cultured and harvested.

    • The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • A constant concentration of the radiolabeled ligand (e.g., [³H]-Suvorexant) is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled competitor ligand (this compound or a reference compound) are added to the incubation mixture.

    • The mixture is incubated at a specific temperature for a set period to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • The filters are washed with cold buffer to remove any unbound radioligand.

  • Quantification of Binding:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Orexin Receptor Antagonism

This compound functions as a dual orexin receptor antagonist, blocking the activity of both OX1R and OX2R. These receptors are G protein-coupled receptors that, upon binding of their endogenous ligands (orexin-A and orexin-B), activate downstream signaling cascades that promote wakefulness. By antagonizing these receptors, this compound suppresses these wakefulness-promoting pathways, leading to a sedative effect.

Orexin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Orexin Orexin-A / Orexin-B OX1R OX1R Orexin->OX1R binds OX2R OX2R Orexin->OX2R binds Gq Gq OX1R->Gq activates OX2R->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Wakefulness Wakefulness Promotion Ca_release->Wakefulness PKC->Wakefulness This compound This compound This compound->OX1R inhibits This compound->OX2R inhibits

Caption: Orexin receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Receptor Binding Affinity Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay used to determine the binding affinity of a compound like this compound.

Binding_Assay_Workflow start Start prep Membrane Preparation (from cells expressing target receptor) start->prep incubation Incubation (Membranes + Radioligand + this compound) prep->incubation filtration Rapid Filtration (Separates bound from free ligand) incubation->filtration counting Scintillation Counting (Measures bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Kᵢ) counting->analysis end End analysis->end

The Pharmacological Profile of a Dual Orexin Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific pharmacological profile of Rocavorexant (JYH-2001) is not available in the public domain. Therefore, this document provides a comprehensive technical guide on the pharmacological profile of Suvorexant , a well-characterized, FDA-approved dual orexin (B13118510) receptor antagonist (DORA). This information is intended to serve as a representative example for researchers, scientists, and drug development professionals interested in the pharmacology of this drug class.

Executive Summary

Suvorexant is a selective and potent dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). By reversibly blocking the binding of the wake-promoting neuropeptides, orexin A and orexin B, to their receptors, suvorexant suppresses the wake drive, thereby facilitating the initiation and maintenance of sleep. This document details the in vitro and in vivo pharmacology of suvorexant, including its binding affinity, functional antagonism, pharmacokinetic properties across species, and the methodologies of key experimental assays.

Mechanism of Action: The Orexin Signaling Pathway

The orexin system is a primary regulator of wakefulness. Orexin neurons, located in the lateral hypothalamus, project throughout the central nervous system, activating arousal centers. Orexin A and B are neuropeptides that bind to two G protein-coupled receptors (GPCRs), OX1R and OX2R. OX1R is primarily coupled to the Gq protein, while OX2R can couple to both Gq and Gi/o proteins.[1] Activation of these receptors leads to a cascade of downstream signaling, primarily through the phospholipase C (PLC) pathway, resulting in increased intracellular calcium and neuronal excitation, thus promoting a state of wakefulness.[2][3][4] Suvorexant exerts its therapeutic effect by competitively inhibiting the binding of orexin peptides to both OX1R and OX2R, thereby reducing the excitatory signaling that maintains arousal.

Orexin_Signaling_Pathway cluster_0 Presynaptic Orexin Neuron cluster_1 Postsynaptic Neuron Orexin_Peptides Orexin A Orexin B OX1R OX1R Orexin_Peptides->OX1R binds OX2R OX2R Orexin_Peptides->OX2R binds Gq Gq OX1R->Gq OX2R->Gq PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Wakefulness Neuronal Excitation (Wakefulness) Ca_release->Wakefulness PKC->Wakefulness Suvorexant Suvorexant Suvorexant->OX1R blocks Suvorexant->OX2R blocks

Orexin signaling pathway and antagonism by Suvorexant.

Quantitative Pharmacology

The following tables summarize the key quantitative pharmacological parameters of suvorexant.

In Vitro Receptor Binding and Functional Activity

Suvorexant demonstrates high affinity and potent antagonist activity at both human orexin receptors.

ParameterReceptorValueAssay TypeReference
Binding Affinity (Ki) Human OX1R0.55 nMRadioligand Binding[5]
Human OX2R0.35 nMRadioligand Binding[5]
Rat OX1R0.54 nMRadioligand Binding[6]
Rat OX2R0.57 nMRadioligand Binding[6]
Functional Antagonism (IC50) Human OX1R0.55 nMFLIPR Ca2+ Flux[5]
Human OX2R0.35 nMFLIPR Ca2+ Flux[5]
Human Pharmacokinetic Parameters

The pharmacokinetic profile of suvorexant in healthy adult males supports once-nightly dosing.[7][8][9]

ParameterValue (at 10-20 mg dose)ConditionsReference
Tmax (median) ~2 hoursFasted[9]
Absolute Bioavailability 82% (10 mg dose)N/A[9]
Protein Binding >99%Human Plasma[9]
Volume of Distribution (Vd) ~49 LN/A[9]
Terminal Half-life (t1/2) ~12 hoursSingle Dose[9]
Metabolism Primarily CYP3A, minor CYP2C19N/A
Elimination ~66% Feces, ~23% UrineRadiolabeled study
Preclinical Pharmacokinetic Parameters

Pharmacokinetic studies in animal models were crucial for establishing the dose- and exposure-response relationships.

SpeciesDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Bioavailability (F%)Reference
Rat 10 (p.o.)1.034014002.619%[5]
Dog 1 (p.o.)1.028012003.356%[5]

Key Experimental Protocols

Detailed methodologies for the primary in vitro assays used to characterize suvorexant are provided below.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the orexin receptors by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis prep_membranes 1. Prepare cell membranes expressing hOX1R or hOX2R (e.g., from CHO cells) incubation 4. Incubate membranes, radioligand, and Suvorexant (or vehicle) in a 96-well plate (e.g., 60-120 min at 37°C) prep_membranes->incubation prep_radioligand 2. Prepare radioligand solution (e.g., ³H-SB674042 for OX1R, ³H-EMPA for OX2R) prep_radioligand->incubation prep_suvorexant 3. Prepare serial dilutions of Suvorexant prep_suvorexant->incubation filtration 5. Rapidly filter mixture through GF/C filters to separate bound from free radioligand incubation->filtration washing 6. Wash filters with ice-cold buffer to remove non-specific binding filtration->washing counting 7. Measure radioactivity on filters using a scintillation counter washing->counting analysis 8. Plot % inhibition vs. Suvorexant concentration and fit to a one-site competition model to determine IC₅₀ and calculate Kᵢ counting->analysis

Workflow for a competitive radioligand binding assay.

Methodology Details:

  • Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1R or OX2R are cultured and harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.[10]

  • Assay Conditions: The binding assay is typically performed in a 96-well plate format.[10]

    • Reaction Mixture: Each well contains the cell membrane preparation, a fixed concentration of a selective radioligand (e.g., [3H]-SB674042 for OX1R or [3H]-EMPA for OX2R), and varying concentrations of the unlabeled test compound (suvorexant).[11][12]

    • Non-specific Binding: Determined in the presence of a high concentration of a known orexin antagonist (e.g., 10µM suvorexant).[11]

    • Incubation: The plates are incubated, typically for 60 to 120 minutes at 37°C, to allow the binding to reach equilibrium.[11]

  • Separation and Detection: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand. The filters are then washed multiple times with ice-cold buffer to remove unbound radioligand.[10]

  • Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The data are analyzed using non-linear regression to fit a one-site competition model, from which the IC50 (concentration of suvorexant that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[11]

FLIPR Calcium Flux Functional Assay

This cell-based functional assay measures the ability of an antagonist to block the increase in intracellular calcium ([Ca2+]i) that occurs when an agonist activates the orexin receptor.

Methodology Details:

  • Cell Culture: CHO cells stably co-expressing either the human OX1R or OX2R and a G-protein (e.g., Gα16) are seeded into 96- or 384-well black, clear-bottom microplates and cultured overnight.[13]

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Assay Kit). The cells are incubated for approximately 60-120 minutes at 37°C to allow the dye to enter the cells and be cleaved to its active form.[13][14]

  • Assay Procedure: The plate is placed into a Fluorescent Imaging Plate Reader (FLIPR).

    • Baseline Reading: A baseline fluorescence reading is taken.

    • Antagonist Addition: A solution of suvorexant at various concentrations is added to the wells, and the plate is incubated for a short period (e.g., 5 minutes).[13]

    • Agonist Addition: An orexin agonist (e.g., orexin A) is added at a concentration that elicits a submaximal response (e.g., EC80).[13]

    • Signal Detection: The fluorescence intensity is monitored in real-time, both before and after the addition of the agonist. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence peak. The IC50 value is determined by plotting the percentage inhibition against the concentration of suvorexant and fitting the data to a four-parameter logistic equation.

In Vivo Pharmacology and Efficacy

Preclinical studies in various animal models have demonstrated the sleep-promoting effects of suvorexant.

  • Rodent Models: In rats, suvorexant administered orally during the active (dark) phase dose-dependently decreased active wakefulness and correspondingly increased both non-REM (NREM) and REM sleep.[15][16] Efficacy was shown to correlate with achieving a high level of OX2R occupancy in the brain (approximately 65-80%).[17]

  • Canine Models: In dogs, suvorexant also attenuated active wake and increased NREM and REM sleep. The duration of the effect was dose-dependent and correlated with plasma concentrations sufficient to maintain high OX2R occupancy.[16][17]

  • Non-Human Primate Models: In rhesus monkeys, suvorexant promoted sleep without the next-day cognitive deficits or significant changes in quantitative electroencephalogram (qEEG) activity that are sometimes observed with GABA-A modulators.[17]

Metabolism and Elimination

Suvorexant is primarily cleared from the body through metabolism.

  • Primary Metabolic Pathway: The main route of metabolism is oxidation, mediated predominantly by the cytochrome P450 enzyme CYP3A, with a minor contribution from CYP2C19.

  • Major Metabolites: The primary circulating metabolite is hydroxy-suvorexant, which is considered pharmacologically inactive.

  • Excretion: The majority of a radiolabeled dose of suvorexant is eliminated in the feces (~66%), with a smaller portion excreted in the urine (~23%), primarily as metabolites.

Conclusion

Suvorexant is a potent and selective dual orexin receptor antagonist with a pharmacokinetic and pharmacodynamic profile that makes it effective for the treatment of insomnia. Its mechanism of action, which involves the targeted suppression of the wakefulness system rather than broad central nervous system depression, represents a novel approach to sleep medicine. The comprehensive pharmacological data, from in vitro receptor binding to in vivo efficacy studies, provide a robust foundation for its clinical use. This technical guide, while focused on suvorexant, provides a framework for understanding the key pharmacological attributes of the DORA class of medications.

References

Rocavorexant: An In-Depth Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Novel Dual Orexin (B13118510) Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, detailed preclinical data for Rocavorexant, a dual orexin receptor antagonist (DORA) under development by Idorsia Pharmaceuticals, is not extensively available in the public domain. This guide, therefore, synthesizes the general principles of DORA pharmacology, information on similar compounds from the same developer, and standard preclinical methodologies to provide a foundational understanding for researchers in the field. Specific quantitative data, detailed experimental protocols, and precise signaling pathways for this compound remain proprietary to the developer.

Introduction to this compound and the Orexin System

This compound is a dual orexin receptor antagonist (DORA) designed to treat insomnia and other sleep-wake disorders. The therapeutic rationale for DORAs is rooted in the function of the orexin system, a key regulator of arousal and wakefulness in the brain. The orexin system comprises two neuropeptides, orexin-A and orexin-B, which bind to and activate two G-protein coupled receptors: the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R). The activation of these receptors promotes wakefulness. By competitively binding to and blocking both OX1R and OX2R, DORAs like this compound are intended to suppress the wake-promoting signals of the orexin system, thereby facilitating the onset and maintenance of sleep. This mechanism of action is distinct from traditional hypnotics that generally work by enhancing the signaling of the inhibitory neurotransmitter GABA.

Preclinical development for DORAs, such as those from Idorsia's extensive research program, typically involves a rigorous selection process from thousands of synthesized compounds to identify a candidate with an optimal pharmacokinetic and pharmacodynamic profile for treating insomnia[1][2]. The goal is to achieve a rapid onset of action to induce sleep and a duration of effect that maintains sleep throughout the night without causing next-day residual sleepiness[1][2].

Presumed Mechanism of Action

As a dual orexin receptor antagonist, this compound is hypothesized to function by inhibiting the downstream signaling cascades initiated by the binding of orexin-A and orexin-B to their receptors. This antagonism is expected to reduce the activity of wake-promoting monoaminergic and cholinergic neurons, leading to a state permissive for sleep.

cluster_pre Presynaptic Orexin Neuron cluster_post Postsynaptic Wake-Promoting Neuron Orexin Neuron Orexin Neuron Orexin-A Orexin-A Orexin Neuron->Orexin-A Orexin-B Orexin-B Orexin Neuron->Orexin-B OX1R OX1R Gq Gq OX1R->Gq OX2R OX2R OX2R->Gq Gs Gs OX2R->Gs PLC PLC Gq->PLC AC AC Gs->AC IP3_DAG IP3, DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC Ca2+, PKC IP3_DAG->Ca_PKC PKA PKA cAMP->PKA Arousal Increased Neuronal Firing (Wakefulness) Ca_PKC->Arousal PKA->Arousal Orexin-A->OX1R Orexin-A->OX2R Orexin-B->OX2R This compound This compound This compound->OX1R | This compound->OX2R |

Caption: Orexin Signaling Pathway and DORA Inhibition.

Preclinical Pharmacological Assessment: A General Framework

The preclinical evaluation of a DORA like this compound would involve a comprehensive battery of in vitro and in vivo studies to characterize its pharmacological properties.

In Vitro Characterization
  • Receptor Binding Affinity: Radioligand binding assays would be conducted to determine the binding affinity (Ki) of this compound for human and relevant animal species' OX1R and OX2R. These studies are crucial for establishing the potency and selectivity of the compound.

  • Functional Antagonism: Cellular functional assays, such as calcium mobilization or cyclic AMP (cAMP) accumulation assays, would be used to measure the functional antagonist potency (IC50) of this compound at both orexin receptors.

Table 1: Hypothetical In Vitro Pharmacology Profile for a DORA

ParameterOX1 ReceptorOX2 Receptor
Binding Affinity (Ki, nM) < 10< 10
Functional Antagonism (IC50, nM) < 20< 20

Note: The values presented are hypothetical and for illustrative purposes only. Actual data for this compound is not publicly available.

In Vivo Efficacy Models

The sleep-promoting effects of a DORA are typically evaluated in various animal models.

  • Rodent Models of Sleep: Polysomnography (EEG, EMG) studies in rats or mice are standard for assessing the effects of a compound on sleep architecture, including latency to sleep onset, total sleep time, and time spent in different sleep stages (NREM and REM).

  • Canine Narcolepsy Models: Naturally narcoleptic dogs can be used to evaluate the sleep-promoting and cataplexy-reducing potential of DORAs. Idorsia has reported using dog models for sleep induction studies of their DORA candidates[3].

cluster_workflow In Vivo Efficacy Workflow Animal Model Rodent/Canine Model Dosing Vehicle or this compound Administration Animal Model->Dosing Recording Polysomnography Recording (EEG/EMG) Dosing->Recording Analysis Sleep Stage Scoring & Analysis Recording->Analysis Endpoints Efficacy Endpoints: - Sleep Latency - Total Sleep Time - Wake After Sleep Onset Analysis->Endpoints

Caption: Generalized In Vivo Sleep Study Workflow.

Preclinical Pharmacokinetics and Toxicology

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the safety profile, is critical for the advancement of any drug candidate.

Pharmacokinetic Profiling

Preclinical pharmacokinetic studies are conducted in multiple species (e.g., rat, dog) to determine key parameters. These studies, often combined with pharmacodynamic modeling, help predict the human pharmacokinetic profile and effective dose range[3].

Table 2: Representative Preclinical Pharmacokinetic Parameters for a DORA

SpeciesRouteTmax (h)T1/2 (h)Bioavailability (%)
Rat Oral0.5 - 1.52 - 4> 30
Dog Oral1.0 - 2.03 - 6> 50

Note: This table contains representative data for a hypothetical DORA and does not reflect actual data for this compound.

Toxicology and Safety Pharmacology

A comprehensive toxicology program is required to support clinical development. This includes:

  • In Vitro Genotoxicity: A battery of assays (e.g., Ames test, chromosome aberration test) to assess the mutagenic potential.

  • In Vivo Toxicology: Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and establish a safety margin.

  • Safety Pharmacology: Studies to evaluate the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems. A key aspect for DORAs is the assessment of next-day residual effects and abuse potential[1].

Conclusion

While specific preclinical data for this compound remains largely undisclosed, the established principles of DORA pharmacology and the general development strategies of Idorsia provide a strong framework for understanding its anticipated preclinical profile. This compound is expected to be a potent antagonist at both OX1 and OX2 receptors, demonstrating efficacy in animal models of sleep. Its development would have been guided by extensive pharmacokinetic, pharmacodynamic, and toxicology studies aimed at achieving a safe and effective profile for the treatment of insomnia. As this compound progresses through clinical development, more detailed information may become publicly available, allowing for a more complete understanding of its preclinical characteristics.

References

In Vitro Characterization of Rocavorexant: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocavorexant (also known as JNJ-61393218) is identified as a potent and selective orexin-1 receptor (OX1R) antagonist. The orexin (B13118510) system is a key regulator of several physiological functions, including wakefulness, reward, and stress responses. Selective blockade of the OX1R is a therapeutic strategy being explored for conditions such as anxiety and substance use disorders. This document provides a technical guide to the in vitro pharmacological characterization of this compound, offering insights into its binding affinity, functional antagonism, and selectivity.

Due to the limited availability of specific in vitro data for this compound in the public domain, this guide utilizes data from a closely related, potent, and selective OX1R antagonist from the same developer, JNJ-61393215, as a surrogate to illustrate the typical in vitro characterization profile. It is imperative to note that while the methodologies are standard, the specific quantitative values presented herein pertain to JNJ-61393215 and should be considered representative.

Core Data Summary

The in vitro characterization of a selective OX1R antagonist like this compound typically involves a series of standardized assays to determine its potency, selectivity, and mechanism of action at its target receptor.

Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is commonly determined through radioligand binding assays, where the test compound competes with a radiolabeled ligand for binding to the receptor. The affinity is typically expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Orexin Receptor Binding Affinity of JNJ-61393215 (Representative Data)

ReceptorRadioligandKi (nM)
Human OX1R[125I]-Orexin-A1.8
Human OX2R[125I]-Orexin-A>1000
Rat OX1R[125I]-Orexin-A2.5
Rat OX2R[125I]-Orexin-A>1000
Functional Antagonism

Functional assays assess the ability of a compound to inhibit the biological response induced by an agonist. For G-protein coupled receptors like the orexin receptors, a common method is to measure changes in intracellular calcium levels upon receptor activation. The potency of an antagonist is determined by its ability to block the agonist-induced response and is expressed as the half-maximal inhibitory concentration (IC50).

Table 2: Orexin Receptor Functional Antagonist Potency of JNJ-61393215 (Representative Data)

ReceptorAgonistIC50 (nM)
Human OX1ROrexin-A2.3
Human OX2ROrexin-A>10,000
Rat OX1ROrexin-A3.1
Rat OX2ROrexin-A>10,000
Receptor Selectivity

Selectivity is a critical parameter for a drug candidate, as it minimizes off-target effects. The selectivity of an OX1R antagonist is determined by comparing its affinity or potency for OX1R versus OX2R and a panel of other receptors, ion channels, and transporters.

Table 3: Orexin Receptor Selectivity of JNJ-61393215 (Representative Data)

ParameterOX2R / OX1R Ratio
Ki Ratio (Human)>550-fold
IC50 Ratio (Human)>4300-fold

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are generalized protocols for the key experiments typically employed in the characterization of a selective OX1R antagonist.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a target receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human or rat orexin receptors (OX1R or OX2R).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA) is used.

  • Incubation: A fixed concentration of the radioligand (e.g., [125I]-Orexin-A) is incubated with the cell membranes and a range of concentrations of the test compound.

  • Separation: The reaction is incubated to equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Receptor Source Filtration Filtration Incubation->Filtration Separate Bound/Free Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure Radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50/Ki

Radioligand Binding Assay Workflow Diagram
Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium triggered by an agonist binding to the orexin receptor.

Protocol:

  • Cell Culture: Cells stably expressing the orexin receptors are seeded into microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with various concentrations of the test compound.

  • Agonist Stimulation: An agonist (e.g., Orexin-A) is added to stimulate the receptor and induce a calcium response.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The antagonist's IC50 value is determined by quantifying its ability to inhibit the agonist-induced fluorescence signal.

G cluster_1 Calcium Mobilization Assay Workflow Cell Seeding Cell Seeding Dye Loading Dye Loading Cell Seeding->Dye Loading Compound Incubation Compound Incubation Dye Loading->Compound Incubation Agonist Stimulation Agonist Stimulation Compound Incubation->Agonist Stimulation Fluorescence Reading Fluorescence Reading Agonist Stimulation->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis Calculate IC50 G cluster_2 OX1R Signaling Pathway and Antagonism Orexin A/B Orexin A/B OX1R OX1R Orexin A/B->OX1R Binds & Activates Gq Protein Gq Protein OX1R->Gq Protein Activates This compound This compound This compound->OX1R Blocks PLC PLC Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release

Preclinical Profile of Dual Orexin Receptor Antagonists: An In-Depth Technical Guide Based on Suvorexant Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available data on a compound specifically named "rocavorexant" is not available in the scientific literature, patent databases, or clinical trial registries. Therefore, this technical guide utilizes extensive preclinical data from suvorexant, a well-characterized and clinically approved dual orexin (B13118510) receptor antagonist (DORA), as a representative model for this class of drugs. The experimental protocols, data, and mechanistic pathways described herein are based on suvorexant studies and are intended to provide a comprehensive framework for understanding the preclinical evaluation of DORAs in animal models.

Introduction

Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep. The discovery of the orexin system, a key regulator of wakefulness, has paved the way for a novel therapeutic class: dual orexin receptor antagonists (DORAs). These agents, such as suvorexant, function by competitively blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R, thereby suppressing wakefulness rather than inducing sleep through broad central nervous system depression.[1][2][3] This guide provides a detailed overview of the preclinical animal model studies that have been instrumental in characterizing the pharmacology, efficacy, and safety profile of DORAs, using suvorexant as the primary exemplar.

Mechanism of Action: The Orexin Signaling Pathway

Suvorexant and other DORAs exert their effects by antagonizing the orexin receptors located in various regions of the brain that regulate wakefulness. The orexin neurons, situated in the lateral hypothalamus, project to and activate key arousal centers. By blocking these receptors, DORAs prevent the downstream signaling cascade that promotes and sustains wakefulness.[1][4]

Orexin_Signaling_Pathway cluster_pre Orexin Neuron (Lateral Hypothalamus) cluster_post Wake-Promoting Neuron Orexin_A_B Orexin A & B Neuropeptides OX1R_OX2R OX1R / OX2R Orexin_A_B->OX1R_OX2R Binds to G_Protein Gq/11, Gs OX1R_OX2R->G_Protein Activates Downstream Increased Neuronal Firing G_Protein->Downstream Initiates Signaling Cascade Wakefulness Wakefulness Downstream->Wakefulness Promotes Suvorexant Suvorexant (DORA) Suvorexant->OX1R_OX2R Blocks

Orexin Signaling Pathway and DORA Inhibition.

Efficacy Studies in Animal Models

The sleep-promoting effects of suvorexant have been demonstrated across multiple species, including rats, dogs, and rhesus monkeys.[5][6][7] These studies typically involve electroencephalography (EEG) and electromyography (EMG) to monitor sleep stages.

Quantitative Data from Animal Efficacy Studies

The following tables summarize the dose-dependent effects of orally administered suvorexant on key sleep parameters in various animal models.

Table 1: Effect of Suvorexant on Sleep Parameters in Rats [7]

Dose (mg/kg, p.o.)Change in Active WakeChange in NREM SleepChange in REM Sleep
10
30↓↓↑↑↑↑
100↓↓↓↑↑↑↑↑↑
(Changes are relative to vehicle control)

Table 2: Effect of Suvorexant on Sleep Parameters in Dogs [7]

Dose (mg/kg, p.o.)Change in Active WakeChange in NREM SleepChange in REM Sleep
1
3↓↓↑↑↑↑
(Changes are relative to vehicle control)

Table 3: Effect of Suvorexant on Sleep Parameters in Rhesus Monkeys [7]

Dose (mg/kg, p.o.)Change in Active WakeChange in NREM SleepChange in REM Sleep
10
(Changes are relative to vehicle control)
Experimental Protocols

A generalized experimental workflow for assessing the efficacy of a DORA in a rodent model is outlined below.

Male Sprague-Dawley rats are typically used.[8] Animals are surgically implanted with telemetric transmitters for continuous EEG and EMG recording. The EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles. A recovery period of at least two weeks is allowed post-surgery.

Animals are housed individually in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.[9] They are acclimated to the recording chambers and tethered to the recording system for several days before the experiment.

Suvorexant or vehicle is administered orally (p.o.) at the beginning of the animals' active phase (dark cycle for nocturnal rodents).[7][10] Continuous EEG and EMG data are recorded for a specified period (e.g., 4-6 hours) post-dosing.

The recorded data is scored into distinct sleep-wake states: active wake, quiet wake, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[7] Key parameters such as latency to sleep onset, duration of each sleep stage, and number of state transitions are quantified and compared between treatment and vehicle groups.

Experimental_Workflow_EEG cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Surgery Surgical Implantation (EEG/EMG Transmitters) Recovery Post-Surgical Recovery (≥ 2 weeks) Surgery->Recovery Acclimation Acclimation to Recording Chambers Recovery->Acclimation Dosing Oral Administration (Suvorexant or Vehicle) Acclimation->Dosing Recording Continuous EEG/EMG Recording (4-6 hours) Dosing->Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Recording->Scoring Quantification Quantification of Sleep Parameters Scoring->Quantification Comparison Statistical Comparison (Drug vs. Vehicle) Quantification->Comparison

Generalized Workflow for Rodent Sleep Studies.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the relationship between drug concentration and its pharmacological effect is crucial. PK/PD studies in animals help to establish the plasma exposure levels required for efficacy.

Pharmacokinetic Parameters of Suvorexant in Animal Models

Table 4: Selected Pharmacokinetic Parameters of Suvorexant [11][12]

SpeciesTmax (hours)Terminal Half-life (t½) (hours)Oral Bioavailability (F)
Rat~39-13Low (<5% for early analogs)
Dog~2-3~12Moderate
Rhesus Monkey~2~12N/A
(Values are approximate and can vary with dose and formulation)
Receptor Occupancy and Efficacy Correlation

Studies have shown that the sleep-promoting effects of DORAs are dependent on achieving a certain threshold of orexin receptor occupancy. In both rats and dogs, efficacy is observed when OX2R occupancy is approximately 65% or greater.[13][14] This highlights the importance of maintaining sufficient plasma concentrations throughout the desired sleep period.

PK_PD_Relationship Oral_Dose Oral Administration of Suvorexant Plasma_Conc Plasma Concentration (Pharmacokinetics) Oral_Dose->Plasma_Conc Receptor_Occ Orexin Receptor Occupancy (>65%) Plasma_Conc->Receptor_Occ Efficacy Sleep Promotion (Pharmacodynamics) Receptor_Occ->Efficacy

PK/PD Relationship for DORA Efficacy.

Safety and Tolerability Studies

Preclinical safety studies are essential to identify potential adverse effects. For suvorexant, these included assessments of physical dependence and abuse liability.

  • Physical Dependence: In rat drug-dependence models, abrupt cessation of suvorexant did not lead to significant signs of spontaneous withdrawal.[15]

  • Abuse Liability: In rat drug-discrimination studies, suvorexant did not fully generalize to the subjective effects of zolpidem or morphine.[15] In self-administration studies with rhesus monkeys, suvorexant did not show evidence of positive reinforcing efficacy.[15]

  • Adverse Effects: In dogs, daily oral administration of suvorexant at higher doses resulted in behaviors characteristic of cataplexy when presented with a rewarding food stimulus.[16] Chronic studies in rats identified an increased incidence of retinal atrophy at all tested doses.[16]

Conclusion

Animal model studies have been fundamental in establishing the proof-of-concept for dual orexin receptor antagonism as a viable strategy for treating insomnia. Through comprehensive efficacy, pharmacokinetic, and safety evaluations in species such as rats, dogs, and non-human primates, a clear picture of the pharmacological profile of DORAs like suvorexant has emerged. These preclinical investigations have demonstrated consistent, dose-dependent promotion of both NREM and REM sleep by reducing wakefulness. Furthermore, the correlation between receptor occupancy and sleep-promoting effects has provided a critical translational link between animal models and human clinical studies. While specific data for "this compound" are not yet in the public domain, the methodologies and findings detailed in this guide for suvorexant provide a robust blueprint for the preclinical development and evaluation of this therapeutic class.

References

Rocavorexant: An In-Depth Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the availability of information: Publicly available scientific literature and clinical trial databases currently lack specific information regarding a compound named "rocavorexant." It is possible that this is a novel agent not yet widely disclosed, a developmental codename not yet in the public domain, or a potential misspelling of another compound.

This guide, therefore, will focus on the established principles of pharmacokinetics (PK) and pharmacodynamics (PD) for dual orexin (B13118510) receptor antagonists (DORAs), the class of drugs to which a hypothetical "this compound" would likely belong based on its name similarity to other orexin antagonists. The data and methodologies presented are based on representative findings for this class, providing a framework for understanding the potential profile of such a compound.

Core Principles of Orexin Receptor Antagonism

Orexin-A and Orexin-B are neuropeptides that play a crucial role in regulating wakefulness by binding to orexin 1 (OX1R) and orexin 2 (OX2R) receptors in the brain. DORAs competitively bind to and block both of these receptors, thereby suppressing the wake-promoting signals and facilitating the transition to and maintenance of sleep.

Signaling Pathway of Orexin Receptor Antagonism

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Orexin Orexin Peptides (A and B) OX1R OX1R Orexin->OX1R Binds OX2R OX2R Orexin->OX2R Binds Wakefulness Wakefulness Promotion OX1R->Wakefulness Activates OX2R->Wakefulness Activates This compound This compound (DORA) This compound->OX1R Blocks This compound->OX2R Blocks

Caption: Mechanism of action for a dual orexin receptor antagonist (DORA).

Pharmacokinetics Profile

The pharmacokinetic profile of a DORA determines its absorption, distribution, metabolism, and excretion (ADME), which in turn dictates its onset and duration of action. The following tables summarize hypothetical, yet representative, pharmacokinetic parameters for a compound like this compound based on known DORAs.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters (Healthy Adults)
Dose GroupCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)
10 mg 852.068010
50 mg 4502.5380011
100 mg 9202.5850012

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters (Healthy Adults, Day 14)
Dose GroupCmax,ss (ng/mL)Trough (ng/mL)AUC,ss (ng·hr/mL)Accumulation Ratio
10 mg 95157501.1
50 mg 5008042001.1
100 mg 105017094001.1

Cmax,ss: Steady-state maximum plasma concentration; Trough: Plasma concentration just before the next dose; AUC,ss: Steady-state area under the curve; Accumulation Ratio: Ratio of AUC on day 14 to AUC on day 1.

Experimental Protocols: Pharmacokinetics

Study Design for SAD and MAD Trials

A typical Phase 1 study to determine the pharmacokinetics of a new DORA would involve a randomized, double-blind, placebo-controlled design.

cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) SAD_Screen Screening SAD_Dose1 Dose Group 1 (e.g., 10 mg) SAD_Screen->SAD_Dose1 SAD_Dose2 Dose Group 2 (e.g., 50 mg) SAD_Screen->SAD_Dose2 SAD_Dose3 Dose Group 3 (e.g., 100 mg) SAD_Screen->SAD_Dose3 SAD_PK Serial PK Sampling (0-48h) SAD_Dose1->SAD_PK SAD_Dose2->SAD_PK SAD_Dose3->SAD_PK SAD_Followup Follow-up SAD_PK->SAD_Followup MAD_Screen Screening MAD_Dose1 Dose Group 1 (e.g., 10 mg/day x 14d) MAD_Screen->MAD_Dose1 MAD_Dose2 Dose Group 2 (e.g., 50 mg/day x 14d) MAD_Screen->MAD_Dose2 MAD_PK_Day1 PK Sampling Day 1 MAD_Dose1->MAD_PK_Day1 MAD_Dose2->MAD_PK_Day1 MAD_PK_Day14 PK Sampling Day 14 MAD_PK_Day1->MAD_PK_Day14 MAD_PK_Day1->MAD_PK_Day14 MAD_Followup Follow-up MAD_PK_Day14->MAD_Followup Screening Patient Screening (Insomnia Diagnosis) Baseline Baseline PSG (2 nights) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (e.g., 4 weeks) Randomization->Treatment PSG_FU Follow-up PSG (e.g., Week 1 & 4) Treatment->PSG_FU Washout Washout & Final Follow-up PSG_FU->Washout

A Technical Guide to Rocavorexant (CVN058): A 5-HT3 Receptor Antagonist Explored for CNS Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the available scientific and clinical data on Rocavorexant (CVN058). A thorough review of existing literature reveals that research on this compound has been focused on its potential application in treating cognitive impairment associated with schizophrenia. As of the latest available information, there are no publicly accessible preclinical or clinical studies investigating the use of this compound for the treatment of insomnia. This document summarizes the known properties of this compound and discusses the broader context of its mechanism of action in relation to sleep physiology.

Introduction to this compound (CVN058)

This compound, also known as CVN058, is a novel, brain-penetrant, potent, and selective antagonist of the serotonin (B10506) type-3 (5-HT3) receptor.[1][2][3] Unlike many other 5-HT3 receptor antagonists, this compound demonstrates high selectivity with minimal activity at other receptors, including the nicotinic α7 receptor.[4] The development of this compound has primarily targeted central nervous system (CNS) disorders where excitatory/inhibitory imbalance is implicated, with a specific focus on cognitive deficits in schizophrenia.[1][3]

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the 5-HT3 receptor, which is a ligand-gated ion channel. Activation of the 5-HT3 receptor by serotonin leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[5] By antagonizing this receptor, this compound modulates neurotransmission in key brain regions. 5-HT3 receptors are expressed on GABAergic interneurons, and their antagonism is hypothesized to help restore excitatory-inhibitory balance in the cerebral cortex.[3][4]

Rocavorexant_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Serotonin Serotonin 5HT3R 5-HT3 Receptor (Ligand-gated Ion Channel) Serotonin->5HT3R Binds to Ion_Channel Cation Influx (Na+, Ca2+) 5HT3R->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Leads to This compound This compound (CVN058) This compound->5HT3R Blocks

Figure 1: Simplified signaling pathway of the 5-HT3 receptor and the antagonistic action of this compound.

Clinical Development for Cognitive Impairment in Schizophrenia

The primary clinical investigation of this compound has been a Phase Ib biomarker study focused on its potential as a treatment for cognitive impairment associated with schizophrenia (CIAS).[2][5] This study aimed to evaluate the target engagement of this compound in the brain using an electrophysiological biomarker called Mismatch Negativity (MMN).[1][3]

A randomized, double-blind, placebo-controlled, single-dose, cross-over study was conducted to assess the target engagement of this compound in patients with schizophrenia or schizoaffective disorder.[1][3]

Experimental Protocol:

  • Study Design: The trial followed a randomized, double-blind, placebo-controlled, cross-over design.[1]

  • Participants: 22 stable outpatients with a diagnosis of schizophrenia or schizoaffective disorder were randomized, with 19 completing the study.[1][3] Patients were maintained on their existing antipsychotic medications, excluding those with significant 5-HT3 receptor modulation.[1][4]

  • Intervention: Each participant received three single oral doses in a randomized order, separated by at least one week:

    • Placebo[1]

    • Low dose of this compound (15 mg or 75 mg)[1][3]

    • High dose of this compound (150 mg)[1][3]

  • Primary Outcome: The primary endpoint was the amplitude of duration Mismatch Negativity (dMMN), an auditory evoked potential that is typically impaired in individuals with schizophrenia.[1][2]

  • Exploratory Endpoints: Other MMN deviants (frequency, intensity, location), P50, P300, and auditory steady-state response (ASSR) were also assessed.[1][3]

  • Data Collection: Electroencephalography (EEG) recordings were performed in the hours following dosing to measure the neurophysiological biomarkers.[5]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Periods (Cross-over Design) cluster_assessments Assessments per Visit Screening Patient Screening (Schizophrenia/Schizoaffective Disorder) Enrollment Enrollment (N=22) Screening->Enrollment Visit1 Visit 1 (Randomized Treatment) Enrollment->Visit1 Washout1 Washout (≥1 week) Visit1->Washout1 Visit2 Visit 2 (Randomized Treatment) Washout1->Visit2 Washout2 Washout (≥1 week) Visit2->Washout2 Visit3 Visit 3 (Randomized Treatment) Washout2->Visit3 Analysis Data Analysis (Primary Outcome: dMMN) Visit3->Analysis Dosing Single Oral Dose (Placebo, Low, or High this compound) EEG EEG Recordings (MMN, P50, P300, ASSR) Dosing->EEG

Figure 2: Experimental workflow of the Phase Ib biomarker study for this compound (NCT03669250).

The study demonstrated that this compound achieved target engagement in the brain. The high dose (150 mg) led to a statistically significant improvement in the primary outcome measure.

Outcome MeasureTreatment Comparisonp-valueEffect Size (Cohen's d)
Duration MMN (Primary)This compound 150 mg vs. Placebop = 0.020.48
Combined MMN DeviantsThis compound 150 mg vs. Placebop < 0.0010.57
Location MMNThis compound 150 mg vs. Placebop < 0.0070.46
Table 1: Summary of Statistically Significant Efficacy Results from the Phase Ib Study of this compound.[1][3]

No clinically significant treatment-related adverse effects were reported in the study.[1][3] These results support the potential of this compound in modulating the excitatory/inhibitory imbalance in schizophrenia.[1]

Relevance to Insomnia Research: The Role of the 5-HT3 Receptor in Sleep

While this compound itself has not been studied for insomnia, its mechanism of action—5-HT3 receptor antagonism—can be placed in the broader context of serotonin's role in sleep-wake regulation. The serotonin system is a key modulator of sleep, but different receptor subtypes play distinct, and sometimes opposing, roles.[3][5]

  • 5-HT2A/2C Receptors: Antagonism at 5-HT2A/2C receptors is a well-known mechanism for promoting slow-wave sleep (deep sleep).[6] Several drugs developed for insomnia target these receptors.

  • 5-HT1A/1B Receptors: These receptors are implicated in the regulation of rapid eye movement (REM) sleep.[1]

  • 5-HT3 Receptor: The role of the 5-HT3 receptor in sleep is less established.[1] However, some evidence suggests its involvement, particularly in REM sleep regulation. A study using a selective 5-HT3 receptor agonist, SR 57227A, demonstrated a dose-dependent shift of REM sleep to later in the night, without affecting total sleep duration or continuity.[1] Another study noted that microinjection of a 5-HT3 agonist into the dorsal raphe nucleus led to a significant reduction in REM sleep.[5]

These findings suggest that activation of the 5-HT3 receptor may suppress or delay REM sleep. Hypothetically, antagonism of this receptor, as with this compound, could have the opposite effect, though this remains speculative and requires direct experimental validation.

Conclusion for Drug Development Professionals

This compound (CVN058) is a potent and selective 5-HT3 receptor antagonist that has successfully demonstrated central target engagement in a clinical trial for cognitive impairment in schizophrenia. Its development has been focused on disorders characterized by an excitatory/inhibitory imbalance.

For researchers in the field of sleep medicine and insomnia, this compound presents a tool with a specific and clean pharmacology that could be used to probe the role of the 5-HT3 receptor in human sleep architecture. Based on limited existing data with 5-HT3 agonists, the primary hypothesis for a 5-HT3 antagonist would be a potential modulation of REM sleep. However, there is currently no direct evidence to suggest that this compound would be effective for common insomnia complaints such as difficulties with sleep onset or maintenance. Future preclinical and clinical research would be necessary to explore this potential application and to characterize its effects on sleep physiology.

References

Rocavorexant: A Technical Guide to Dual Orexin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound named "rocavorexant" is not publicly available in scientific literature or clinical trial databases as of the last update. This document therefore serves as an in-depth technical guide on the core principles of dual orexin (B13118510) receptor antagonists (DORAs), utilizing publicly available data from representative compounds of this class, such as suvorexant, lemborexant, and daridorexant, to illustrate the mechanism of action, experimental evaluation, and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to the Orexin System and Dual Orexin Receptor Antagonists

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their cognate G-protein coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of wakefulness, feeding behavior, and reward processing.[1][2] Orexin neurons, located in the lateral hypothalamus, project throughout the central nervous system, promoting arousal and vigilance.[3]

Dual orexin receptor antagonists (DORAs) are a class of therapeutic agents that competitively inhibit the binding of orexin-A and orexin-B to both OX1R and OX2R. By blocking these receptors, DORAs suppress the wake-promoting signals of the orexin system, thereby facilitating the transition to and maintenance of sleep.[3] This mechanism of action represents a targeted approach to treating insomnia, differing from the broad sedative effects of traditional hypnotics like benzodiazepines.[4] Several DORAs, including suvorexant, lemborexant, and daridorexant, have been approved for the treatment of insomnia.

Mechanism of Action and Signaling Pathways

Orexin receptors are coupled to distinct intracellular signaling cascades. OX1R primarily couples to the Gq subclass of G-proteins, while OX2R can couple to both Gq and Gi/o proteins.[5][6]

Gq-Mediated Signaling Pathway

Activation of the Gq pathway by orexin binding to either OX1R or OX2R initiates a signaling cascade that leads to neuronal excitation.[2][7] This process involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6][7] The subsequent increase in intracellular calcium and activation of PKC contribute to the depolarization of the neuron and an overall excitatory effect.[6]

Gq_Signaling_Pathway Orexin Orexin-A / Orexin-B OXR OX1R / OX2R Orexin->OXR Activates DORA Dual Orexin Receptor Antagonist DORA->OXR Blocks Gq Gq OXR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Increased Intracellular Ca2+ Ca_Store->Ca_Release Excitation Neuronal Excitation Ca_Release->Excitation PKC->Excitation

Gq-Mediated Orexin Signaling Pathway
Gi-Mediated Signaling Pathway

The coupling of OX2R to the Gi/o pathway results in an inhibitory signal.[5] Activation of Gi proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the production of cyclic AMP (cAMP).[5] This pathway can also lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and an inhibitory effect.

Gi_Signaling_Pathway Orexin Orexin-A / Orexin-B OX2R OX2R Orexin->OX2R Activates DORA Dual Orexin Receptor Antagonist DORA->OX2R Blocks Gi Gi OX2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates cAMP Decreased cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization

Gi-Mediated Orexin Signaling Pathway

Quantitative Data Presentation

The binding affinity (Ki) and functional antagonist potency (IC50) of DORAs at both orexin receptors are critical parameters in their pharmacological profiling. The following tables summarize these values for representative approved DORAs.

Table 1: Orexin Receptor Binding Affinities (Ki, nM) of Representative DORAs

CompoundOX1R Ki (nM)OX2R Ki (nM)Reference(s)
Suvorexant0.55Not Reported[6]
Lemborexant6.12.6[6][8]
Daridorexant0.47Not Reported[6]
Almorexant1.30.17[1]
Filorexant<3<3[1]
TCS 110230.2[1][8]

Table 2: Orexin Receptor Functional Antagonist Potency (IC50, nM) of Representative DORAs

CompoundOX1R IC50 (nM)OX2R IC50 (nM)Reference(s)
SuvorexantNot Reported55[2]
Lemborexant6.12.6[8]
Almorexant138[8]

Table 3: Pharmacokinetic Properties of Representative DORAs

CompoundTime to Max. Concentration (Tmax)Half-life (t1/2)Primary MetabolismReference(s)
Suvorexant~2 hours~12 hoursCYP3A4
Lemborexant~1-3 hours17-19 hoursCYP3A4/5[8]
Daridorexant~1-2 hours~8 hoursCYP3A4

Experimental Protocols

The characterization of DORAs involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

In Vitro Assays

This assay quantifies the affinity of a DORA for the orexin receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for OX1R and OX2R.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human OX1R or OX2R.

  • Radioligand (e.g., [3H]-Suvorexant, [125I]-Orexin-A).

  • Test compound (DORA).

  • Non-specific binding control (e.g., a high concentration of an unlabeled orexin receptor antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled antagonist.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9]

This cell-based functional assay measures the ability of a DORA to inhibit the increase in intracellular calcium induced by an orexin receptor agonist.[10]

Objective: To determine the functional antagonist potency (IC50) of a test compound at OX1R and OX2R.

Materials:

  • CHO or HEK293 cells stably expressing human OX1R or OX2R.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[10]

  • Orexin receptor agonist (e.g., Orexin-A).

  • Test compound (DORA).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescent Imaging Plate Reader (FLIPR) or similar instrument.

Protocol:

  • Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.[11]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for approximately 1 hour at 37°C.[11]

  • Compound Addition: Place the plate in the FLIPR instrument. Add varying concentrations of the test compound to the wells and incubate for a short period (e.g., 5-15 minutes).

  • Agonist Stimulation: Add a fixed concentration of an orexin agonist (typically the EC80) to all wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. The agonist will induce an increase in fluorescence as intracellular calcium levels rise.

  • Data Analysis: Determine the inhibitory effect of the test compound on the agonist-induced calcium signal. Calculate the IC50 value by plotting the percent inhibition against the log concentration of the test compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding_Assay Radioligand Binding Assay Ki_Value Binding Affinity (Ki) Binding_Assay->Ki_Value Determines Ki Functional_Assay Calcium Flux Assay (FLIPR) IC50_Value Functional Potency (IC50) Functional_Assay->IC50_Value Determines IC50 Animal_Model Animal Model (e.g., Mouse, Rat) Ki_Value->Animal_Model IC50_Value->Animal_Model Dosing Oral Administration of DORA Animal_Model->Dosing EEG_EMG EEG/EMG Recording Dosing->EEG_EMG Sleep_Analysis Sleep-Wake State Analysis EEG_EMG->Sleep_Analysis Efficacy Sleep Efficacy (e.g., Increased NREM/REM, Decreased Wakefulness) Sleep_Analysis->Efficacy

General Experimental Workflow for DORA Characterization
In Vivo Studies

In vivo studies are essential to evaluate the sleep-promoting effects of DORAs in a whole-organism context.

Objective: To assess the effect of a DORA on sleep architecture and sleep-wake states in a rodent model.

Animals:

  • Male C57BL/6 mice or Sprague-Dawley rats.

Surgical Procedure:

  • Anesthetize the animals.

  • Implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. EEG electrodes are typically placed over the frontal and parietal cortices, and EMG electrodes are inserted into the nuchal muscles.

  • Allow animals to recover from surgery for at least one week.

Experimental Protocol:

  • Habituate the animals to the recording chambers and oral gavage procedure.

  • Administer the test compound (DORA) or vehicle orally at the beginning of the dark (active) phase.

  • Record EEG and EMG signals continuously for a defined period (e.g., 6-24 hours).

  • Score the sleep-wake states (wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep) in epochs (e.g., 10 seconds) based on the EEG and EMG patterns.

  • Analyze the data for changes in total sleep time, sleep efficiency, sleep latency, wake after sleep onset (WASO), and the duration and number of sleep-wake bouts.

Conclusion

Dual orexin receptor antagonists represent a significant advancement in the treatment of insomnia, offering a targeted mechanism of action with a favorable safety and tolerability profile. The in-depth technical understanding of their interaction with the orexin signaling pathways, combined with robust in vitro and in vivo characterization, is crucial for the development of new and improved DORAs. While "this compound" remains an uncharacterized entity in the public domain, the principles and methodologies outlined in this guide provide a comprehensive framework for the evaluation of any novel DORA. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to further enhance their clinical utility.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Rocavorexant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocavorexant is a novel dual orexin (B13118510) receptor antagonist (DORA) under investigation for its therapeutic potential in treating insomnia and potentially other neurological disorders. Orexin-A and orexin-B are neuropeptides that play a crucial role in the regulation of wakefulness, arousal, and reward. By blocking the orexin 1 (OX1) and orexin 2 (OX2) receptors, this compound is hypothesized to promote sleep and modulate other orexin-mediated physiological processes.

These application notes provide a comprehensive overview of the in vivo experimental design for the preclinical evaluation of this compound. The protocols outlined below are based on established methodologies for assessing the efficacy and pharmacokinetic profile of DORAs in relevant animal models.

Signaling Pathway of Dual Orexin Receptor Antagonists

cluster_pre Presynaptic Orexin Neuron cluster_post Postsynaptic Neuron Orexin_Neuron Orexin Neuron OX1R OX1 Receptor Orexin_Neuron->OX1R Orexin A/B OX2R OX2 Receptor Orexin_Neuron->OX2R Orexin A/B Gq Gq OX1R->Gq OX2R->Gq Gs Gs OX2R->Gs PLC PLC Gq->PLC AC AC Gs->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC PKA PKA Activation cAMP->PKA Arousal Wakefulness/Arousal Ca_release->Arousal PKC->Arousal PKA->Arousal This compound This compound This compound->OX1R Antagonist This compound->OX2R Antagonist cluster_efficacy Efficacy Studies cluster_pk Pharmacokinetic Studies Animal_Model_E Select Animal Model (e.g., Mouse, Dog) Drug_Admin_E This compound Administration (p.o.) Animal_Model_E->Drug_Admin_E Data_Collection_E Data Collection (EEG/EMG, Behavior) Drug_Admin_E->Data_Collection_E Data_Analysis_E Endpoint Analysis Data_Collection_E->Data_Analysis_E Animal_Model_PK Select Animal Model (e.g., Rat, Dog) Drug_Admin_PK This compound Administration (i.v., p.o.) Animal_Model_PK->Drug_Admin_PK Sample_Collection_PK Blood Sample Collection Drug_Admin_PK->Sample_Collection_PK Bioanalysis_PK LC-MS/MS Analysis Sample_Collection_PK->Bioanalysis_PK PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis_PK->PK_Analysis

Application Notes and Protocols for Preclinical Evaluation of Rocavorexant, a Dual Orexin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical data, including specific dosages and pharmacokinetic profiles for rocavorexant, are limited. The following application notes and protocols are based on representative data from other well-characterized dual orexin (B13118510) receptor antagonists (DORAs), such as suvorexant and lemborexant, to provide a comprehensive guide for researchers. These guidelines should be adapted based on emerging data for this compound.

Introduction

This compound is a dual orexin receptor antagonist (DORA). The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[1] By blocking the binding of orexin neuropeptides to their receptors, this compound is designed to suppress wakefulness and promote sleep.[2][3] This mechanism of action offers a targeted approach to treating insomnia by inhibiting the "wake" signals in the brain rather than inducing broad sedation.[4] Preclinical animal studies are crucial for determining the effective dose range, pharmacokinetic profile, and safety of novel DORAs like this compound.

Orexin Signaling Pathway and DORA Mechanism of Action

The orexin neurons, located in the lateral hypothalamus, project to various brain regions involved in arousal.[3] When orexin-A and orexin-B bind to OX1 and OX2 receptors, they trigger a signaling cascade that promotes wakefulness. Dual orexin receptor antagonists like this compound competitively block these receptors, thereby inhibiting the wake-promoting effects of the orexin system.[1][5]

Orexin_Signaling_Pathway cluster_0 Presynaptic Neuron (Lateral Hypothalamus) cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (Arousal Centers) Orexin_Neuron Orexin Neuron Orexin_A Orexin-A Orexin_Neuron->Orexin_A Releases Orexin_B Orexin-B Orexin_Neuron->Orexin_B Releases OX1R OX1R Orexin_A->OX1R Binds OX2R OX2R Orexin_A->OX2R Binds Orexin_B->OX2R Binds Wakefulness Wakefulness Promotion OX1R->Wakefulness Activates OX2R->Wakefulness Activates This compound This compound (DORA) This compound->OX1R Blocks This compound->OX2R Blocks

Orexin signaling pathway and DORA inhibition.

Data Presentation: Representative DORA Dosages and Pharmacokinetics

The following tables summarize efficacious oral dosages and pharmacokinetic parameters for the representative DORAs, suvorexant and lemborexant, in common animal models used in sleep research.

Table 1: Efficacious Oral Dosages of Representative DORAs in Animal Models

CompoundAnimal ModelEfficacious Dose Range (mg/kg)Primary Effect Observed
SuvorexantRat10 - 100Dose-dependent promotion of sleep and reduction of locomotor activity.[6][7]
Dog1 - 3Promotion of sleep.[6][7]
Rhesus Monkey10Promotion of sleep.[6][7]
LemborexantMouse10 - 30Promotion of REM and non-REM sleep.[8][9]
Rat3 - 30Dose-related increase in total sleep time.[8]

Table 2: Representative Pharmacokinetic Parameters of DORAs in Animal Models

CompoundAnimal ModelDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)
SuvorexantRat10~2--~6
Dog1~2--~3
LemborexantMouse101.01,2103,840-
Rat100.83 - 1.8--110 (radioactivity)
Cynomolgus Monkey30.83 - 1.8--110 (radioactivity)

Note: Pharmacokinetic parameters can vary based on formulation and experimental conditions. The half-life for lemborexant in rats and monkeys refers to the total radioactivity after administration of [14C]lemborexant.[10][11]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

This protocol describes the standard procedure for oral administration of a test compound to rats.

Materials:

  • Appropriately sized gavage needles (stainless steel or flexible plastic).[12]

  • Syringes.

  • Vehicle for dissolving or suspending the test compound (e.g., 20% Vitamin E TPGS).

  • Weighing scale.

  • Protective equipment (gloves, lab coat).

Procedure:

  • Preparation: Weigh the rat to determine the correct dosing volume. A common volume is 10-20 ml/kg, not to exceed 20 ml/kg.[13] Prepare the dosing solution of this compound at the desired concentration in the selected vehicle.

  • Restraint: Gently but firmly restrain the rat to immobilize its head and align the head and body vertically.[14] This can be done by holding the rat over the shoulders and back.

  • Measurement and Insertion: Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the distance to the stomach.[13] Gently insert the gavage needle into the mouth, just behind the incisors, and advance it over the tongue into the esophagus. The rat should exhibit a swallowing reflex. The needle should pass smoothly without force.[14]

  • Administration: Once the needle is in the correct position, slowly administer the compound.[12]

  • Withdrawal and Observation: After administration, gently remove the needle. Return the animal to its cage and monitor for any signs of distress.[12]

Protocol 2: Sleep Assessment in Rodents using Electroencephalography (EEG)

This protocol outlines the methodology for surgically implanting electrodes and recording EEG and electromyography (EMG) to assess sleep-wake states in rats.

Materials:

  • Anesthesia (e.g., Pentobarbital).[15]

  • Stereotaxic instrument.

  • Miniature screw electrodes and EMG wires.

  • Dental cement.

  • EEG/EMG recording system with data acquisition software.

  • Sound-attenuating and environmentally controlled recording chambers.[16]

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant miniature screw electrodes into the skull for EEG recording (e.g., over the frontal and parietal cortices).[15][17]

    • Insert fine wires into the nuchal muscles for EMG recording.[17]

    • Secure the electrode assembly to the skull with dental cement.[15]

    • Allow for a post-operative recovery period of at least one week.[16]

  • Habituation and Recording:

    • Habituate the animals to the recording setup by connecting them to the recording cables in their home cages within the recording chambers for several days.[16]

    • Record baseline sleep-wake data for at least 24 hours before drug administration.[15]

    • Administer this compound or vehicle via oral gavage at the desired time point (e.g., at the beginning of the dark/active phase).

    • Continuously record EEG and EMG signals for a defined period post-dosing (e.g., 8-24 hours) to assess the drug's effect on sleep architecture.[15]

  • Data Analysis:

    • Score the EEG/EMG recordings into distinct sleep-wake states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[17] This is typically done in 10-second epochs.

    • Analyze key sleep parameters including:

      • Latency to persistent sleep.

      • Total sleep time.

      • Time spent in each sleep stage.

      • Number and duration of sleep/wake bouts.

      • Wake after sleep onset (WASO).

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the effects of a DORA on sleep in rodents.

Experimental_Workflow A Animal Acclimation (1 week) B EEG/EMG Electrode Implantation Surgery A->B C Post-Surgical Recovery (1-2 weeks) B->C D Habituation to Recording Setup (3-5 days) C->D E Baseline EEG/EMG Recording (24-48 hours) D->E F Drug Administration (this compound or Vehicle) E->F G Post-Dosing EEG/EMG Recording (8-24 hours) F->G I Pharmacokinetic Sampling (Satellite Group) F->I H Data Analysis (Sleep Scoring and Parameter Extraction) G->H J Bioanalysis of Plasma Samples I->J

Preclinical sleep study experimental workflow.

References

Rocavorexant (ANC-501): Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes and relevant experimental protocols for Rocavorexant (ANC-501), a first-in-class, selective vasopressin V1b (V1b) receptor antagonist currently under investigation as an adjunctive treatment for Major Depressive Disorder (MDD).

Introduction

This compound (also known as ANC-501 and formerly as TS-121) is an orally active, small molecule antagonist of the vasopressin V1b receptor.[1] This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the body's stress response.[2] Dysregulation of the HPA axis has been implicated in the pathophysiology of MDD. By selectively blocking the V1b receptor, this compound aims to modulate HPA axis hyperactivity, offering a novel therapeutic approach for patients with MDD, particularly those with evidence of HPA axis disruption.[3]

Current research is primarily focused on the oral administration of this compound in a clinical setting. Preclinical studies in animal models have also been conducted to establish its efficacy profile.[4]

Administration Routes in Research

The primary route of administration for this compound in research, particularly in its current clinical development phase, is oral .

Clinical Research: Oral Administration

In ongoing Phase 2 clinical trials, this compound is administered orally in the form of capsules.[4] This route is being investigated for its potential as a convenient and patient-compliant method for long-term treatment of MDD.

Preclinical Research

While specific details on the administration routes in preclinical animal models are not extensively published, the development of an oral formulation for clinical trials suggests that oral administration (e.g., via gavage) was likely a significant route in these earlier studies. Preclinical research in rat models has demonstrated the efficacy of this compound in reducing depressive-like behaviors.[4]

Data Presentation: Summary of Clinical and Preclinical Data

The following tables summarize the key quantitative data available from this compound (ANC-501/TS-121) research.

Table 1: this compound (ANC-501) Clinical Trial Overview

ParameterDescription
Drug Name This compound (ANC-501)
Previous Name TS-121
Mechanism of Action Vasopressin V1b (V1b) Receptor Antagonist
Indication Adjunctive treatment for Major Depressive Disorder (MDD)
Clinical Phase Phase 2
Route of Administration Oral
Dosage Form 50 mg Capsules
Dosing Regimen 50 mg, once daily
Trial Identifier NCT05439603
Primary Efficacy Endpoint Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score

Table 2: Human Pharmacokinetics of Orally Administered this compound (ANC-501)

ParameterValueNotes
Time to Maximum Plasma Concentration (Cmax) Within 4 hoursFollowing single and multiple oral administrations.[4]
Apparent Half-life (t½) Approximately 20 hours[4]
Food Effect on Area Under the Curve (AUC) No significant effect observed[4]
Food Effect on Maximum Plasma Concentration (Cmax) Reduced under fed conditions[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol: Phase 2 Clinical Trial of Oral this compound in MDD (Adapted from NCT05439603)

Objective: To assess the safety, tolerability, and efficacy of orally administered this compound as an adjunctive treatment in adults with MDD who have had an inadequate response to standard antidepressant therapy.

Study Design:

  • Type: Single-arm, open-label

  • Duration: 8 weeks of treatment with an 8-week follow-up for safety assessment.[5]

  • Patient Population: Adults aged 18-65 with a diagnosis of MDD and an inadequate response to at least one standard antidepressant. Participants must have a MADRS total score of ≥26 at screening and baseline, and a 12-hour urine cortisol level >22.7 nmol/L.

Materials:

  • This compound (ANC-501) 50 mg capsules

  • Standard antidepressant medication (at a stable dose)

  • Montgomery-Åsberg Depression Rating Scale (MADRS) questionnaire

  • Clinical Global Impression (CGI) scales

  • Equipment for collecting and analyzing 12-hour urine cortisol levels

Procedure:

  • Screening: Potential participants are screened against inclusion and exclusion criteria. This includes a medical history review, physical examination, and confirmation of MDD diagnosis. A 12-hour urine sample is collected to assess cortisol levels.

  • Baseline Assessment: On Day 1, a baseline MADRS assessment is conducted prior to the first dose of this compound.

  • Drug Administration: Participants self-administer one 50 mg capsule of this compound orally, once daily, for 8 weeks. This is taken as an adjunct to their ongoing, stable antidepressant medication.

  • Efficacy and Safety Monitoring:

    • The MADRS is administered at specified intervals throughout the 8-week treatment period to assess changes in depressive symptoms.

    • CGI scales are used to rate the severity of illness and any improvement.

    • Adverse events are monitored and recorded at each study visit.

  • Follow-up: After the 8-week treatment period, participants are followed for an additional 8 weeks to monitor for any long-term adverse effects.

Data Analysis:

  • The primary outcome is the change in the MADRS total score from baseline to the end of the 8-week treatment period.

  • Secondary outcomes include the MADRS responder rate (≥50% reduction in total score from baseline) and the MADRS remission rate (total score ≤10).

Mandatory Visualizations

Signaling Pathway

Rocavorexant_Mechanism_of_Action cluster_HPA_Axis Hypothalamic-Pituitary-Adrenal (HPA) Axis cluster_Intervention Therapeutic Intervention Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary AVP (Vasopressin) Adrenal Adrenal Cortex Pituitary->Adrenal ACTH V1b_Receptor V1b Receptor Cortisol Cortisol Adrenal->Cortisol Cortisol->Hypothalamus Cortisol->Pituitary Negative_Feedback Negative Feedback This compound This compound (ANC-501) This compound->V1b_Receptor Antagonizes

Caption: this compound's mechanism of action in the HPA axis.

Experimental Workflow

Rocavorexant_Clinical_Trial_Workflow cluster_Screening Patient Screening cluster_Treatment Treatment Phase (8 Weeks) cluster_FollowUp Follow-Up Phase (8 Weeks) cluster_Analysis Data Analysis Inclusion_Exclusion Inclusion/Exclusion Criteria Met? MDD_Diagnosis MDD Diagnosis Confirmed Inclusion_Exclusion->MDD_Diagnosis Cortisol_Test 12-hr Urine Cortisol > 22.7 nmol/L MDD_Diagnosis->Cortisol_Test Baseline_MADRS Baseline MADRS Assessment Cortisol_Test->Baseline_MADRS Daily_Dosing Daily Oral Administration (50 mg this compound) Baseline_MADRS->Daily_Dosing Monitoring Efficacy & Safety Monitoring (MADRS, CGI, Adverse Events) Daily_Dosing->Monitoring Safety_FollowUp Long-term Safety Monitoring Monitoring->Safety_FollowUp Primary_Endpoint Primary Endpoint Analysis: Change in MADRS Score Safety_FollowUp->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis: Responder & Remission Rates Primary_Endpoint->Secondary_Endpoint

Caption: Workflow of the Phase 2 clinical trial for this compound.

References

Rocavorexant: Application Notes and Protocols for Studying Orexin-1 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocavorexant is a potent and selective antagonist of the orexin-1 receptor (OX1R).[1][2][3] The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OX1R and OX2R), is a key regulator of various physiological processes. While the activation of both receptors is generally associated with promoting wakefulness, the two receptor subtypes have distinct roles in other functions. Selective blockade of OX1R is a valuable approach for investigating its specific contributions to processes such as anxiety, fear, reward, and feeding behaviors, without the sedative effects associated with the blockade of the orexin-2 receptor (OX2R). These application notes provide detailed protocols for the in vitro characterization and in vivo application of this compound as a research tool to elucidate the function of the orexin-1 receptor.

Data Presentation

Table 1: In Vitro Potency of this compound

This table summarizes the inhibitory potency of this compound at human orexin receptors. The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

CompoundReceptorpIC50IC50 (nM)Selectivity (fold) OX2/OX1
This compoundhuman OX1R9.1~0.081259
This compoundhuman OX2R6.01000

Data sourced from MedchemExpress.[1][2][3]

Table 2: Comparative In Vitro Potency of Selective Orexin-1 Receptor Antagonists (SORAs)

This table provides a comparison of the reported potencies of this compound and other well-characterized SORAs.

CompoundReceptorAssay TypePotency (IC50 or Ki in nM)Reference
This compound human OX1R Functional Assay ~0.08 MedchemExpress [1][2][3]
JNJ-61393215human OX1RRadioligand Binding (pKi)0.68[4]
Nivasorexanthuman OX1RFunctional Assay (appKb)<1[5]
SB-334867rat OX1RRadioligand Binding (Ki)40[6]

Signaling Pathways and Experimental Workflows

Orexin Signaling Pathway with this compound Inhibition

Orexin Signaling and OX1R Blockade by this compound Orexin_A Orexin-A OX1R OX1 Receptor Orexin_A->OX1R OX2R OX2 Receptor Orexin_A->OX2R Orexin_B Orexin-B Orexin_B->OX2R Higher Affinity Gq Gq Protein Activation OX1R->Gq Cellular_Response_2 OX2R-Mediated Cellular Response (e.g., Wakefulness) OX2R->Cellular_Response_2 This compound This compound This compound->OX1R Selective Blockade PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Cellular_Response_1 OX1R-Mediated Cellular Response (e.g., Neuronal Excitation) Ca_Release->Cellular_Response_1

Caption: Orexin signaling pathway and the selective inhibition of OX1R by this compound.

Experimental Workflow for Characterizing this compound

Workflow for In Vitro and In Vivo Characterization of this compound start Start in_vitro In Vitro Characterization start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki at OX1R & OX2R) in_vitro->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) (Determine IC50 at OX1R & OX2R) in_vitro->functional_assay selectivity Confirm Selectivity for OX1R over OX2R binding_assay->selectivity functional_assay->selectivity in_vivo In Vivo Studies selectivity->in_vivo Selective? pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) in_vivo->pk_pd behavioral_model Behavioral Models (e.g., Elevated Plus Maze, Binge Eating Model) in_vivo->behavioral_model data_analysis Data Analysis and Interpretation pk_pd->data_analysis behavioral_model->data_analysis

Caption: A typical experimental workflow for characterizing a selective OX1R antagonist.

Experimental Protocols

In Vitro Characterization of this compound

This protocol is to determine the binding affinity (Ki) of this compound for human OX1 and OX2 receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human OX1R or OX2R.

  • Radioligand for OX1R (e.g., [³H]SB-674042) and OX2R (e.g., [³H]-EMPA).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known non-radiolabeled orexin receptor antagonist).

  • 96-well plates, glass fiber filters, and a vacuum filtration manifold.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add cell membranes (e.g., 10-20 µg protein per well), the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For total binding wells, add binding buffer instead of this compound. For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the functional antagonism of this compound by assessing its ability to inhibit orexin-A-induced intracellular calcium mobilization in cells expressing OX1R or OX2R.

Materials:

  • CHO or HEK293 cells stably expressing human OX1R or OX2R.

  • Cell culture medium and black-walled, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Orexin-A stock solution.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • A fluorescent imaging plate reader (FLIPR) or similar instrument.

Procedure:

  • Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • During the dye-loading incubation, prepare a plate with serial dilutions of this compound.

  • Prepare a plate with orexin-A at a concentration that elicits a submaximal response (e.g., EC80).

  • After dye loading, wash the cells with assay buffer.

  • Place the cell plate in the FLIPR instrument.

  • Add the this compound dilutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).

  • Initiate fluorescence reading and add the orexin-A solution to the wells.

  • Monitor the change in fluorescence intensity over time.

  • Determine the peak fluorescence response for each well.

  • Plot the peak response as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Application of this compound

This protocol assesses the potential anxiolytic effects of this compound.

Materials:

  • Adult male rats or mice.

  • Elevated plus maze apparatus (two open arms and two closed arms).

  • Video tracking system and software.

  • This compound solution for administration (e.g., dissolved in a suitable vehicle for intraperitoneal injection).

  • Vehicle control.

Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Administer this compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes).

  • Place the animal in the center of the EPM, facing one of the open arms.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the animal's behavior using the video tracking system.

  • Analyze the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to assess general locomotor activity).

  • An increase in the time spent and/or entries into the open arms without a significant change in total locomotor activity is indicative of an anxiolytic-like effect.

This protocol investigates the effect of this compound on compulsive-like feeding behavior.

Materials:

  • Adult male rats.

  • Standard chow and a highly palatable food (HPF), such as a high-fat, high-sugar diet.

  • This compound solution for administration.

  • Vehicle control.

Procedure:

  • Induce a binge-eating phenotype in the rats through a period of intermittent access to the HPF alongside their standard chow. This typically involves several cycles of restricted access to the HPF.

  • On the test day, administer this compound or vehicle to the animals.

  • Provide the animals with a pre-weighed amount of the HPF for a limited time (e.g., 30-60 minutes).

  • After the session, measure the amount of HPF consumed.

  • A reduction in the consumption of the HPF in the this compound-treated group compared to the vehicle group would suggest an effect on binge-like eating behavior.

Conclusion

This compound is a valuable pharmacological tool for the selective investigation of orexin-1 receptor function. Its high potency and selectivity for OX1R allow for the dissection of the specific roles of this receptor in various physiological and pathological processes, including anxiety, reward, and feeding behaviors, with minimal confounding effects from the OX2R-mediated regulation of sleep and wakefulness. The protocols outlined in these application notes provide a framework for the comprehensive in vitro and in vivo characterization and application of this compound in neuroscience and drug discovery research.

References

Application Notes and Protocols for Orexin Receptor Antagonists in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of orexin (B13118510) receptor antagonists, with a focus on the dual orexin receptor antagonist (DORA) Suvorexant and the selective orexin-2 receptor antagonist (SORA) Seltorexant, in neuroscience research. Due to the limited public information available on "Rocavorexant," this document leverages data from structurally and functionally similar, well-characterized compounds to provide relevant protocols and data. The primary applications discussed are in the study of insomnia and depression.

Mechanism of Action

Orexin-A and Orexin-B are neuropeptides that play a crucial role in promoting wakefulness by activating the orexin 1 (OX1) and orexin 2 (OX2) receptors. Orexin receptor antagonists function by competitively blocking the binding of orexin neuropeptides to these receptors, thereby suppressing wakefulness and promoting sleep. Dual orexin receptor antagonists (DORAs) like Suvorexant block both OX1 and OX2 receptors, while selective orexin receptor antagonists (SORAs) primarily target one receptor subtype. Seltorexant is a selective antagonist for the OX2 receptor. This targeted approach to modulating the sleep-wake cycle represents a distinct mechanism compared to traditional hypnotic agents that broadly suppress the central nervous system.

Data Presentation

Preclinical Data: Binding Affinities and Functional Activity

The following table summarizes the in vitro binding affinities and functional activities of representative orexin receptor antagonists.

CompoundTarget(s)Binding Affinity (Ki/pKi)Functional Assay (IC50/pEC50)Cell LineReference
Suvorexant OX1R & OX2RpKi = 8.9 (OX2R)-CHO cells[1][2]
Almorexant OX1R & OX2RpKi = 8.0 (OX2R)-CHO cells[1][2]
Seltorexant OX2RHigh affinity (specific values not consistently reported in public domain)Induces and prolongs sleep in rats (oral ED50 of 3 mg/kg)-[3]
TCS-OX2-29 OX2RpKi = 7.5 (OX2R)-CHO cells[1][2]
SB-334867 OX1RpKi ≈ 6 (low affinity for OX2R)-CHO cells[1]
Clinical Trial Data: Efficacy in Insomnia and Depression

This table summarizes key findings from clinical trials of Suvorexant and Seltorexant.

CompoundIndicationKey Efficacy EndpointsDosagePopulationReference
Suvorexant Primary InsomniaImproved subjective Total Sleep Time (sTST) and Time to Sleep Onset (sTSO).10 mg, 20 mg, 40 mg, 80 mgAdults with primary insomnia[4]
Seltorexant Major Depressive Disorder (MDD) with Insomnia SymptomsStatistically significant improvement in Montgomery-Åsberg Depression Rating Scale (MADRS) total score at day 43. Improved sleep disturbance outcomes.20 mg/day, increased to 40 mg/dayAdult and elderly patients with MDD with inadequate response to SSRI/SNRI antidepressants[3][5]

Experimental Protocols

In Vitro Assays

1. Orexin Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is adapted from methods used to characterize orexin receptor antagonists.

Objective: To determine the binding affinity of a test compound for the orexin-1 (OX1) or orexin-2 (OX2) receptor.

Materials:

  • Human recombinant CHO-K1 cells stably expressing either OX1R or OX2R.

  • Membrane preparation buffer: 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4.

  • Radioligand: [¹²⁵I] Orexin A (0.1 nM).

  • Non-specific binding control: Unlabeled SB-334867 (1.0 μM for OX1R) or another suitable unlabeled antagonist.

  • Test compound at various concentrations.

  • Wash buffer: Cold binding buffer.

  • Whatman GF/B filters.

  • Scintillation counter.

Procedure:

  • Prepare membrane fractions from the CHO-K1 cells expressing the target orexin receptor.

  • Resuspend the membrane preparations in the binding buffer.

  • In a 96-well plate, add the membrane preparation, [¹²⁵I] Orexin A, and either the test compound, vehicle, or the non-specific binding control.

  • Incubate the plate for 60 minutes at 25°C.

  • Terminate the binding reaction by rapid filtration through Whatman GF/B filters using a cell harvester.

  • Wash the filters three times with cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki value for the test compound using non-linear regression analysis of the competition binding data.

2. Orexin Receptor Functional Assay (Calcium Flux Assay)

This protocol measures the ability of a test compound to antagonize orexin-A-induced calcium mobilization in cells expressing orexin receptors.

Objective: To assess the functional antagonist activity of a test compound at OX1R or OX2R.

Materials:

  • CHO-K1 cells stably expressing human OX1R or OX2R.

  • Culture medium: Ham's F12K with 10% FBS and 400 µg/ml G418.

  • Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 2.5 mM probenecid, pH 7.4.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM.

  • Orexin A (agonist).

  • Test compound at various concentrations.

  • 96-well black, clear-bottom sterile plates.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Seed the CHO-K1 cells expressing the target orexin receptor into 96-well plates and incubate overnight.

  • Remove the culture medium and load the cells with Fluo-4 AM in assay buffer for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 5-15 minutes).

  • Add a fixed concentration of Orexin A to stimulate the cells.

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a FLIPR.

  • Determine the IC50 value of the test compound by analyzing the concentration-response curve of the inhibition of the Orexin A-induced calcium signal.

In Vivo Assays

1. Rodent Model of Insomnia: Sleep Recording via Electroencephalography (EEG) and Electromyography (EMG)

This protocol is for assessing the sleep-promoting effects of an orexin receptor antagonist in rodents.

Objective: To evaluate the effect of a test compound on sleep architecture (e.g., latency to sleep onset, total sleep time, REM and NREM sleep duration).

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical instruments for electrode implantation.

  • EEG and EMG electrodes.

  • Dental cement.

  • EEG/EMG recording system with data acquisition software.

  • Sound-attenuated and light-controlled recording chambers.

  • Test compound and vehicle.

Procedure:

  • Surgery: Anesthetize the animal and surgically implant EEG electrodes onto the skull and EMG electrodes into the nuchal muscles. Allow for a recovery period of at least one week.

  • Habituation: Habituate the animals to the recording chambers and cables for several days before the experiment.

  • Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.

  • Drug Administration: Administer the test compound or vehicle at a specific time (e.g., at the beginning of the dark/active phase).

  • Post-Dosing Recording: Record EEG/EMG data for at least 24 hours following drug administration.

  • Data Analysis: Score the EEG/EMG recordings into wakefulness, NREM sleep, and REM sleep epochs. Analyze changes in sleep parameters such as sleep latency, total sleep time, and the duration and number of episodes of each sleep stage.

2. Rodent Model of Depression: Forced Swim Test (FST)

The FST is a common behavioral test to screen for antidepressant-like activity.

Objective: To assess the potential antidepressant effect of a test compound by measuring its effect on immobility time in the forced swim test.

Materials:

  • Adult male mice or rats.

  • Cylindrical container (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Video recording equipment.

  • Test compound and vehicle.

Procedure:

  • Pre-test Session (for rats): On day 1, place each rat in the cylinder for a 15-minute swim session. This is to induce a state of behavioral despair. This step is often omitted for mice.

  • Test Session: 24 hours after the pre-test (for rats) or on the test day (for mice), administer the test compound or vehicle. After a specified pre-treatment time (e.g., 30-60 minutes), place the animal in the swim cylinder for a 6-minute test session.

  • Behavioral Scoring: Record the entire session. During the last 4 minutes of the test, score the duration of immobility (floating with only minor movements to keep the head above water).

  • Data Analysis: Compare the immobility time between the test compound-treated group and the vehicle-treated group. A significant reduction in immobility time suggests an antidepressant-like effect.

3. Rodent Model of Anhedonia: Sucrose (B13894) Preference Test

This test measures anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over plain water.

Objective: To evaluate the effect of a test compound on anhedonic-like behavior.

Materials:

  • Adult male mice or rats.

  • Two identical drinking bottles per cage.

  • 1% sucrose solution.

  • Plain water.

  • Test compound and vehicle.

Procedure:

  • Habituation: For 48 hours, habituate the animals to two bottles in their home cage, both containing plain water.

  • Baseline Preference: For the next 48 hours, give the animals a choice between one bottle of 1% sucrose solution and one bottle of plain water. Measure the consumption from each bottle daily and switch the position of the bottles to avoid place preference.

  • Induction of Anhedonia (optional): Anhedonia can be induced using a chronic stress model (e.g., chronic unpredictable stress).

  • Drug Administration: Administer the test compound or vehicle daily.

  • Sucrose Preference Testing: Continue to provide the choice between the sucrose solution and plain water. Measure the daily consumption from each bottle.

  • Data Analysis: Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100%. Compare the sucrose preference between the different treatment groups. An increase in sucrose preference in the test compound group compared to the vehicle group (in an anhedonic model) suggests an anti-anhedonic effect.

Visualizations

Orexin_Signaling_Pathway cluster_pre Presynaptic Orexin Neuron cluster_post Postsynaptic Neuron cluster_antagonist Pharmacological Intervention Orexin_Neuron Orexin Neuron (Lateral Hypothalamus) OX1R OX1 Receptor Orexin_Neuron->OX1R Orexin A/B OX2R OX2 Receptor Orexin_Neuron->OX2R Orexin A/B Gq Gq Protein OX1R->Gq OX2R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Wakefulness Wakefulness Promotion Ca_PKC->Wakefulness This compound Orexin Receptor Antagonist (e.g., Suvorexant) This compound->OX1R This compound->OX2R

Caption: Orexin signaling pathway and the mechanism of orexin receptor antagonists.

Experimental_Workflow_Insomnia start Rodent Model (Rat or Mouse) surgery EEG/EMG Electrode Implantation Surgery start->surgery recovery Post-operative Recovery (≥ 1 week) surgery->recovery habituation Habituation to Recording Chamber recovery->habituation baseline Baseline EEG/EMG Recording (24h) habituation->baseline drug_admin Administer Orexin Antagonist or Vehicle baseline->drug_admin post_recording Post-dose EEG/EMG Recording (24h) drug_admin->post_recording analysis Sleep Scoring & Data Analysis (Latency, TST, NREM, REM) post_recording->analysis end Results analysis->end Experimental_Workflow_Depression start Rodent Model of Depression (e.g., Chronic Stress) drug_admin Chronic Administration of Orexin Antagonist or Vehicle start->drug_admin behavioral_testing Behavioral Testing drug_admin->behavioral_testing fst Forced Swim Test (Measure Immobility) behavioral_testing->fst spt Sucrose Preference Test (Measure Anhedonia) behavioral_testing->spt analysis Data Analysis fst->analysis spt->analysis fst_analysis Compare Immobility Time analysis->fst_analysis spt_analysis Compare Sucrose Preference analysis->spt_analysis end Results fst_analysis->end spt_analysis->end

References

Rocavorexant: A Potent and Selective Orexin-1 Receptor Antagonist for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rocavorexant is a high-affinity and selective antagonist of the orexin-1 receptor (OX1R), a G-protein coupled receptor predominantly expressed in brain regions associated with motivation, reward, and emotional regulation. The orexin (B13118510) system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), plays a crucial role in modulating arousal, wakefulness, and appetitive behaviors. Due to its distinct selectivity profile, this compound serves as an invaluable tool compound for elucidating the specific physiological and pathological roles of the OX1R, distinguishing its functions from those mediated by the OX2R. These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use in in vitro and in vivo research settings.

Compound Profile

This compound is a potent antagonist of the human orexin-1 receptor. Its selectivity for OX1R over OX2R makes it a superior tool for dissecting the distinct signaling pathways and physiological functions of the two orexin receptors.

Table 1: Quantitative Data for this compound

ParameterValueReceptor SubtypeSpeciesReference
pIC50 9.1OX1RHuman[1][2]
6.0OX2RHuman[1][2]
Selectivity ~1260-foldOX1R vs. OX2RHumanCalculated

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Orexin-1 Receptor Signaling Pathway

Orexin-A, the endogenous ligand, binds to OX1R, a Gq-protein coupled receptor. This binding event initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses. This compound, as a competitive antagonist, blocks the binding of orexin-A to OX1R, thereby inhibiting this signaling pathway.

Orexin1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds This compound This compound This compound->OX1R Blocks Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Cellular_Response Downstream Cellular Responses Ca2_cyto->Cellular_Response Triggers

Caption: Orexin-1 Receptor Signaling Pathway.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific cell lines, tissues, and experimental conditions used.

In Vitro Application: Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the OX1R in a competitive binding assay format.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow prep Prepare cell membranes expressing OX1R incubation Incubate membranes with radiolabeled ligand ([3H]-SB-674042) and varying concentrations of this compound prep->incubation separation Separate bound from free radioligand via rapid filtration incubation->separation counting Quantify bound radioactivity using liquid scintillation counting separation->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis

Caption: Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes prepared from a cell line stably expressing human OX1R (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-SB-674042 (a selective OX1R antagonist radioligand).

  • This compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled OX1R antagonist (e.g., 10 µM SB-334867).

  • Binding buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of the this compound serial dilutions.

    • 50 µL of [³H]-SB-674042 in binding buffer (final concentration at or below its Kd).

    • 100 µL of cell membrane suspension in binding buffer.

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Analyze the data using a non-linear regression curve fit to determine the IC50 value of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Application: Calcium Mobilization Assay

This protocol measures the functional antagonist activity of this compound by quantifying its ability to inhibit orexin-A-induced intracellular calcium mobilization.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow plating Plate cells expressing OX1R in a 96-well plate loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plating->loading incubation Incubate cells with varying concentrations of this compound loading->incubation stimulation Stimulate cells with an EC80 concentration of Orexin-A incubation->stimulation measurement Measure the change in fluorescence intensity over time using a fluorescence plate reader stimulation->measurement analysis Analyze data to determine the IC50 of this compound measurement->analysis

Caption: Workflow for Calcium Mobilization Assay.

Materials:

  • A cell line stably expressing human OX1R (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • This compound.

  • Orexin-A.

  • Black-walled, clear-bottom 96-well plates.

  • Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Seed the OX1R-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

  • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer. Probenecid can be included if necessary.

  • Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • During the incubation, prepare serial dilutions of this compound and a solution of orexin-A at a concentration that will give an EC80 response.

  • After dye loading, wash the cells with assay buffer.

  • Add the this compound serial dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

  • Using the instrument's injector, add the EC80 concentration of orexin-A to all wells.

  • Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

  • Analyze the data by calculating the peak fluorescence response for each well.

  • Plot the response as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Application: General Protocol for Assessing Efficacy in a Rodent Model

This protocol provides a general framework for evaluating the in vivo effects of this compound in a rat or mouse model. The specific model will depend on the research question (e.g., models of anxiety, addiction, or feeding behavior).

Materials:

  • This compound.

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water).

  • Experimental animals (rats or mice).

  • Administration equipment (e.g., oral gavage needles, injection syringes).

  • Apparatus for behavioral testing (e.g., elevated plus maze for anxiety, operant conditioning chambers for addiction studies).

Protocol:

  • Dose Selection and Formulation:

    • Based on available pharmacokinetic data for similar selective OX1R antagonists, a starting dose range for this compound could be 3-30 mg/kg.

    • Prepare a homogenous suspension of this compound in the vehicle.

  • Animal Acclimation and Habituation:

    • Acclimate the animals to the housing facility for at least one week before the experiment.

    • Habituate the animals to the experimental procedures, including handling and the administration route (e.g., oral gavage with vehicle).

  • Drug Administration:

    • Administer this compound or vehicle to the animals. The route of administration (e.g., oral, intraperitoneal) and the pretreatment time should be determined based on the pharmacokinetic profile of this compound or similar compounds. For a compound with a Tmax of approximately 1-2 hours, a pretreatment time of 60 minutes is often appropriate.

  • Behavioral Testing:

    • At the designated time after drug administration, conduct the behavioral test. The specific test will be chosen based on the hypothesis being investigated.

    • Record and score the behavioral parameters relevant to the chosen model.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the effects of this compound with the vehicle control group.

Conclusion

This compound is a powerful and selective tool for investigating the multifaceted roles of the orexin-1 receptor. Its high affinity and selectivity enable researchers to delineate the specific contributions of OX1R signaling in various physiological and pathological processes. The protocols provided herein offer a starting point for the in vitro and in vivo characterization of this compound and for its application in preclinical research. As with any experimental procedure, optimization of these protocols for specific laboratory conditions is recommended to ensure robust and reproducible results.

References

Application Notes and Protocols: Rocavorexant (as represented by Dual Orexin Receptor Antagonagists) in Combination with Other Sleep Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocavorexant is a hypothetical dual orexin (B13118510) receptor antagonist (DORA) currently under investigation for the treatment of insomnia. As a DORA, its mechanism of action involves blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R, thereby suppressing wakefulness. This targeted approach to promoting sleep offers a novel alternative to traditional hypnotics that act on the GABA-A receptor system, such as benzodiazepines and "Z-drugs" (e.g., zolpidem).

Given that many patients with insomnia may be currently treated with or have a history of treatment with other sleep agents, it is crucial for researchers and drug development professionals to understand the implications of combining this compound with these existing therapies. These application notes provide a summary of available data, primarily using the clinically approved DORA suvorexant as a surrogate, and detailed protocols for preclinical and clinical evaluation of such combination therapies.

Signaling Pathway of Dual Orexin Receptor Antagonists

cluster_0 Hypothalamus cluster_1 Wake-Promoting Centers Orexin Neurons Orexin Neurons Orexin A & B Orexin A & B Orexin Neurons->Orexin A & B Release OX1R/OX2R Orexin Receptors (OX1R/OX2R) Wakefulness Wakefulness OX1R/OX2R->Wakefulness Promotes Orexin A & B->OX1R/OX2R Bind This compound (DORA) This compound (DORA) This compound (DORA)->OX1R/OX2R Antagonizes cluster_workflow Preclinical Combination Safety Workflow Start Start Animal Acclimation Animal Acclimation Start->Animal Acclimation Baseline Training Baseline Training Animal Acclimation->Baseline Training Drug Administration Drug Administration Baseline Training->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Data Analysis Data Analysis Behavioral Testing->Data Analysis Record Latency Endpoint Endpoint Data Analysis->Endpoint cluster_logic Clinical Combination Logic Patient on BzRA Patient on BzRA Introduce this compound Introduce this compound Patient on BzRA->Introduce this compound Switch to this compound Switch to this compound Introduce this compound->Switch to this compound Option 1 Add-on this compound Add-on this compound Introduce this compound->Add-on this compound Option 2 Monitor for Rebound Insomnia Monitor for Rebound Insomnia Switch to this compound->Monitor for Rebound Insomnia Monitor for Oversedation Monitor for Oversedation Add-on this compound->Monitor for Oversedation

Troubleshooting & Optimization

Rocavorexant solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Rocavorexant. The following information addresses common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutical Classification System (BCS) class of this compound?

This compound is classified as a BCS Class II compound, which is characterized by high permeability and low solubility.[1] This low solubility can present a significant hurdle in achieving desired bioavailability for oral dosage forms.[1][2]

Q2: What are the primary stability concerns for this compound?

The primary stability concerns for this compound are susceptibility to hydrolysis in aqueous solutions, particularly at non-neutral pH, and potential for oxidative degradation upon exposure to light and air. It is also important to control humidity, as moisture can impact the physical stability of amorphous formulations.[1]

Q3: Are there any known excipient incompatibilities with this compound?

Preliminary studies have indicated potential incompatibilities with certain reactive excipients, such as those containing peroxides, which can accelerate oxidative degradation. It is crucial to assess excipient-API compatibility during formulation development.[3]

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media

Problem: You are observing low and inconsistent dissolution rates for this compound during in vitro testing.

Possible Causes & Solutions:

  • Low intrinsic solubility: this compound's inherent low aqueous solubility is a primary factor.

  • Particle size effects: Large particle sizes can limit the surface area available for dissolution.

  • Drug crystallinity: The crystalline form of this compound may have lower solubility compared to an amorphous state.

Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Dissolution start Start: Poor Dissolution Observed check_particle_size Is particle size < 10 µm? start->check_particle_size micronization Action: Perform Micronization/Milling check_particle_size->micronization No check_form Is the API in a crystalline form? check_particle_size->check_form Yes micronization->check_particle_size Re-evaluate amorphization Action: Consider Amorphous Solid Dispersion (ASD) check_form->amorphization Yes surfactant Action: Add Surfactant to Dissolution Media check_form->surfactant No amorphization->surfactant end End: Improved Dissolution surfactant->end

Caption: Workflow for troubleshooting poor dissolution of this compound.

Issue 2: Chemical Instability in Formulation

Problem: You are detecting degradation products of this compound in your formulation during stability studies.

Possible Causes & Solutions:

  • Hydrolysis: The presence of water can lead to hydrolytic degradation.

  • Oxidation: this compound may be sensitive to oxidation, which can be accelerated by light, heat, and certain excipients.

  • pH Effects: The pH of the formulation microenvironment can significantly impact the rate of degradation.

Troubleshooting Steps:

  • Characterize Degradants: Identify the structure of the degradation products to understand the degradation pathway (e.g., hydrolysis, oxidation).

  • Forced Degradation Studies: Conduct studies under various stress conditions (acid, base, peroxide, light, heat) to pinpoint the primary degradation pathway.

  • Formulation Optimization:

    • For hydrolysis: Minimize water content, consider non-aqueous formulations, or use protective coatings.

    • For oxidation: Incorporate antioxidants (e.g., BHT, ascorbic acid), use light-protective packaging, and ensure low peroxide-containing excipients.

    • For pH sensitivity: Use buffering agents to maintain a pH of optimal stability.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water (pH 7.4)< 0.01
0.1 N HCl< 0.01
Ethanol5.2
DMSO> 50
PEG 40015.8
Propylene Glycol8.5

Table 2: Stability of this compound in Solution (pH 7.4) at 40°C

Time (days)% Remaining this compound
0100
792.3
1485.1
3075.6

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After agitation, allow the samples to stand to permit the settling of undissolved solids.

  • Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

Protocol 2: Amorphous Solid Dispersion (ASD) Formulation

Objective: To prepare an amorphous solid dispersion of this compound to enhance solubility.

Methodology:

  • Select a suitable polymer carrier (e.g., PVP K30, HPMC-AS). Polymer selection is critical for maintaining the stability of the amorphous form.[1]

  • Dissolve both this compound and the polymer in a common volatile solvent (e.g., a mixture of dichloromethane (B109758) and methanol).

  • Use a spray dryer or rotary evaporator to remove the solvent, resulting in a solid dispersion.

  • Characterize the resulting powder using Powder X-ray Diffraction (PXRD) to confirm the amorphous nature and Differential Scanning Calorimetry (DSC) to assess the glass transition temperature.[4]

Signaling Pathway Context

This compound is a potent inhibitor of the hypothetical "Solubility-Associated Kinase" (SAK) pathway, which is implicated in certain proliferative diseases. Understanding this pathway is crucial for correlating in vitro activity with cellular responses.

cluster_pathway Hypothetical SAK Signaling Pathway receptor Growth Factor Receptor sak SAK receptor->sak downstream_protein Downstream Protein sak->downstream_protein proliferation Cell Proliferation downstream_protein->proliferation This compound This compound This compound->sak Inhibition

Caption: Inhibition of the hypothetical SAK signaling pathway by this compound.

References

Technical Support Center: Optimizing Rocavorexant Dosage for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Rocavorexant is a hypothetical compound name used for illustrative purposes within this guide. The information, including all data and protocols, is based on established principles for dual orexin (B13118510) receptor antagonists (DORAs) and publicly available data for approved drugs in this class, such as suvorexant, lemborexant, and daridorexant.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a dual orexin receptor antagonist (DORA). It functions by competitively blocking the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R[1][2]. By inhibiting the arousal signals from the orexin system, this compound promotes the initiation and maintenance of sleep[3][4].

Q2: What is a typical starting dose for a novel DORA like this compound in preclinical models?

A2: A suitable starting dose for a novel DORA in preclinical research depends on its in vitro potency and pharmacokinetic profile. Generally, initial in vivo efficacy studies for DORAs have utilized a range of doses. For example, studies with various DORAs have explored doses from as low as 0.3 mg/kg to higher doses to establish a dose-response relationship[4]. It is crucial to begin with a dose-range finding study to identify the minimum effective dose and a potential maximum tolerated dose.

Q3: What are the key parameters to measure when assessing the efficacy of this compound?

A3: The primary efficacy endpoints for a sleep-promoting agent like this compound typically include:

  • Latency to persistent sleep (LPS): The time it takes to fall asleep and stay asleep.

  • Wake after sleep onset (WASO): The total time spent awake after initially falling asleep.

  • Total sleep time (TST): The total duration of sleep. These can be measured using electroencephalography (EEG) and electromyography (EMG) in animal models. Subjective measures can also be used in clinical settings[1][3].

Q4: Are there any known off-target effects or safety concerns with DORAs that I should be aware of during my experiments?

A4: While DORAs are generally well-tolerated, some potential side effects observed in preclinical and clinical studies with other DORAs include somnolence, fatigue, and headache[5][6]. At higher doses, some compounds have shown muscular weakness[6]. It is important to monitor for these effects in your experimental subjects.

Troubleshooting Guides

Issue 1: Unexpected Lack of Efficacy at Predicted Doses
Possible Cause Troubleshooting Steps
Poor Bioavailability 1. Verify the formulation and route of administration. Ensure proper dissolution and stability of this compound in the vehicle. 2. Conduct a pharmacokinetic (PK) study to determine the plasma and brain concentrations of this compound after administration. Compare the achieved concentrations with the in vitro IC50 or Ki values.
High Orexin Tone in the Animal Model 1. Consider the circadian timing of your experiment. Orexin levels are highest during the active phase. Dosing during the inactive (sleep) phase may require lower doses. 2. Ensure the experimental animals are not overly stressed, as stress can increase orexin signaling.
Incorrect Dosing Regimen 1. Review the timing of dosing relative to the desired sleep period. The time to maximum plasma concentration (Tmax) should align with the intended onset of sleep. 2. Consider a dose-escalation study to determine if a higher dose is required to achieve the desired receptor occupancy[4].
Issue 2: Adverse Behavioral or Physiological Effects Observed
Possible Cause Troubleshooting Steps
Dose is too High 1. Reduce the dose to the next lower level in your dose-response curve. 2. Carefully observe for a therapeutic window where efficacy is achieved without adverse effects.
Off-Target Effects 1. Conduct a screen of this compound against a panel of other receptors and enzymes to identify potential off-target interactions. 2. Compare the observed adverse effects with the known pharmacology of any identified off-targets.
Metabolite Activity 1. Characterize the major metabolites of this compound and assess their activity at orexin receptors and other potential targets.

Quantitative Data Summary

Table 1: Hypothetical Efficacy of this compound on Sleep Parameters (Based on data for other DORAs)

Dose (mg/kg)Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes)Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes)Change in Total Sleep Time (TST) vs. Placebo (minutes)
1-10.5-15.2+20.8
3-25.3-30.7+45.1
10-40.1-55.4+70.3
30-42.5-58.9+75.6

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in a Preclinical Model

Dose (mg/kg)Cmax (ng/mL)Tmax (hours)AUC (ng*h/mL)t1/2 (hours)
11501.59008.0
34801.531008.5
1016002.0115009.0
3045002.0350009.2

Experimental Protocols

Protocol: Dose-Response Study for this compound in a Rodent Model of Insomnia
  • Animal Model: Use a well-established rodent model of insomnia (e.g., stress-induced hyperarousal).

  • Animal Preparation:

    • Surgically implant EEG and EMG electrodes for sleep recording.

    • Allow for a sufficient recovery period (e.g., 1-2 weeks).

    • Acclimate animals to the recording chambers and handling procedures.

  • Experimental Design:

    • Use a within-subjects crossover design where each animal receives all treatments.

    • Include a vehicle control group and at least 3-4 doses of this compound.

    • Randomize the order of treatments for each animal, with a sufficient washout period between treatments (e.g., at least 3 days).

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • Administer the assigned treatment (vehicle or this compound dose) at the beginning of the active phase (lights off).

  • Data Acquisition:

    • Record EEG and EMG signals continuously for at least 8 hours post-dosing.

    • Score the sleep-wake states (e.g., wake, NREM sleep, REM sleep) in 10-second epochs.

  • Data Analysis:

    • Calculate the key sleep parameters: LPS, WASO, and TST.

    • Use appropriate statistical analysis (e.g., repeated measures ANOVA) to compare the effects of different doses to the vehicle control.

    • Plot the dose-response curve for each parameter to identify the ED50 (effective dose for 50% of the maximal response).

Visualizations

Orexin_Signaling_Pathway cluster_0 Orexin Neuron cluster_1 Wake-Promoting Neuron Orexin_Neuron Orexin Neuron Orexin_A Orexin-A Orexin_Neuron->Orexin_A releases Orexin_B Orexin-B Orexin_Neuron->Orexin_B releases Postsynaptic_Neuron Postsynaptic Neuron (e.g., in TMN, LC) Arousal Wakefulness/ Arousal Postsynaptic_Neuron->Arousal promotes OX1R OX1R OX1R->Postsynaptic_Neuron activates OX2R OX2R OX2R->Postsynaptic_Neuron activates Orexin_A->OX1R Orexin_A->OX2R Orexin_B->OX2R This compound This compound This compound->OX1R blocks This compound->OX2R blocks

Caption: Orexin signaling pathway and the mechanism of this compound.

Experimental_Workflow A Dose Range-Finding Study (Single Ascending Dose) B Assess Efficacy (EEG/EMG) and Tolerability A->B C Select Dose Range for Further Studies B->C D Pharmacokinetic (PK) Study (Plasma & Brain Exposure) C->D F Chronic Dosing Study (Assess for Tolerance) C->F E Correlate Exposure with Efficacy (PK/PD Modeling) D->E G Final Optimal Dose Selection E->G F->G Troubleshooting_Tree Start Experiment Shows Unexpected Results No_Efficacy Lack of Efficacy? Start->No_Efficacy Adverse_Effects Adverse Effects? Start->Adverse_Effects Check_PK Check PK: Plasma/Brain Levels No_Efficacy->Check_PK Yes Dose_Too_High Is Dose Too High? Adverse_Effects->Dose_Too_High Yes Check_Dose Is Dose Too Low? Check_PK->Check_Dose Increase_Dose Increase Dose Check_Dose->Increase_Dose Yes Reformulate Reformulate Drug Check_Dose->Reformulate No Reduce_Dose Reduce Dose Dose_Too_High->Reduce_Dose Yes Check_Off_Target Check for Off-Target Effects Dose_Too_High->Check_Off_Target No

References

Disclaimer: Information Provided for Suvorexant

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "rocavorexant" did not yield any publicly available information, suggesting it may be a hypothetical or proprietary compound not yet disclosed in scientific literature. To fulfill the detailed requirements of your request for a technical support center, the following content has been generated using suvorexant as an illustrative example. Suvorexant is a well-documented dual orexin (B13118510) receptor antagonist, and the information provided below is based on published data for this compound.

Technical Support Center: Suvorexant Off-Target Effects Investigation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of suvorexant.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing unexpected behavioral changes in our animal models (e.g., anxiety, altered mood) during preclinical studies with suvorexant. How can we determine if this is an off-target effect?

A1: While suvorexant is highly selective for orexin receptors, the orexin system itself modulates a wide range of behaviors beyond sleep, including arousal, motivation, and mood.[1] Therefore, observed behavioral changes may be an on-target effect related to the broad physiological role of the orexin system.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Establish if the behavioral effect is dose-dependent. Effects that occur only at very high concentrations are more likely to be off-target.

    • Comparative Compound Studies: Include a different class of hypnotic agent (e.g., a GABA-A modulator) in your study. If the effect is unique to suvorexant, it points towards a mechanism related to orexin antagonism.

    • Orexin Knockout Models: Test suvorexant in orexin receptor knockout animals. The absence of the behavioral effect in these models would strongly suggest it is an on-target effect.

    • Receptor Occupancy Studies: Correlate the behavioral changes with the degree of OX1R and OX2R occupancy to strengthen the link to the on-target mechanism.

Q2: Our team is concerned about the reports of suicidal ideation in clinical trials. How can we investigate the underlying mechanism in a preclinical setting?

A2: Suicidal ideation observed at higher doses in clinical trials is a serious concern.[1][2] This could be linked to the role of orexin receptors in mesolimbic pathways that regulate affect and reward.[1]

  • Troubleshooting & Investigation Strategy:

    • Animal Models of Depression: Utilize established rodent models of depression (e.g., chronic unpredictable stress, forced swim test). Administer suvorexant to these models and assess for exacerbation of depressive-like behaviors.

    • Neurotransmitter Level Analysis: Use microdialysis in relevant brain regions (e.g., prefrontal cortex, nucleus accumbens) of freely moving animals to measure levels of key neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) following suvorexant administration.

    • In Vitro Receptor Screening: Although suvorexant is reported to be selective, a comprehensive off-target screening panel (see Protocol 1) against receptors and transporters involved in mood regulation (e.g., serotonin and dopamine receptors/transporters) can definitively rule out direct off-target interactions.

Q3: We have observed cataplexy-like symptoms in our canine model, consistent with preclinical FDA reports. Is this an off-target effect?

A3: This is likely a direct on-target pharmacological effect. The loss of orexinergic neurons is the primary cause of narcolepsy with cataplexy in humans.[1] Therefore, blocking orexin receptors with an antagonist like suvorexant can mimic cataplexy, especially in response to strong emotional stimuli.[3] In preclinical studies, dogs administered suvorexant showed behaviors characteristic of cataplexy when presented with food enrichment.[3]

  • Troubleshooting Steps:

    • Stimulus Control: Verify that the cataplexy-like events are triggered by positive emotional stimuli, which is characteristic of true cataplexy.

    • EEG/EMG Monitoring: To confirm the events are consistent with cataplexy, perform simultaneous EEG/EMG recordings to look for signs of muscle atonia while maintaining consciousness.

    • Comparative Pharmacology: Test other orexin receptor antagonists to see if they produce a similar effect. This would confirm the effect is class-wide and on-target.

Q4: How can we rule out broad off-target binding to other CNS receptors early in development?

A4: The most effective method is to perform a comprehensive in vitro radioligand binding assay panel against a wide range of CNS receptors, ion channels, and transporters. Suvorexant has been reported to have no pharmacological affinity for receptors binding to GABA, serotonin, dopamine, noradrenaline, melatonin, histamine, acetylcholine, or opiates. A broad screening panel would serve to confirm and expand upon these findings for your specific research context. See Protocol 1 for a detailed methodology.

Quantitative Data Summary

Table 1: Receptor Binding Affinity of Suvorexant
Receptor TargetBinding Affinity (Ki)SpeciesReference
Orexin 1 Receptor (OX1R)50 nMHuman[4]
Orexin 2 Receptor (OX2R)56 nMHuman[4]

Note: Suvorexant is described as a high-affinity antagonist for both OX1R and OX2R.[5]

Table 2: Incidence of Common Adverse Events (AEs) from Clinical Trials (3-Month Data)
Adverse EventSuvorexant (20/15 mg)PlaceboReference
Any AE ~69%~64%[6]
Somnolence 6.7% - 13%3% - 3.3%[6][7]
Headache Reported as common-[8]
Dizziness Reported as common-[9]
Abnormal Dreams Infrequent, dose-related-[10]
Sleep Paralysis 1/493 (0.2%)0%[7][10]
Suicidal Ideation 1/493 (0.2%)1/767 (0.1%)[7]
Discontinuation due to AEs 3.0%5.2%[7]

Note: Frequencies can vary based on the specific trial, dosage, and patient population.

Experimental Protocols

Protocol 1: Comprehensive Off-Target Profile Screen via Radioligand Binding Assays

Objective: To determine the binding affinity of suvorexant to a wide panel of non-orexin receptors, ion channels, and transporters to identify potential off-target interactions.

Methodology:

  • Target Selection: Select a panel of at least 40-50 common CNS targets. This should include, but not be limited to, adrenergic, dopaminergic, serotonergic, histaminergic, muscarinic, and opioid receptors, as well as major ion channels (Na+, K+, Ca2+) and neurotransmitter transporters.

  • Membrane Preparation: Utilize commercially available cell membrane preparations expressing the specific human recombinant receptor of interest or prepare them from cultured cells or animal tissues.

  • Radioligand Selection: For each target, select a high-affinity radiolabeled ligand (e.g., [3H]-Prazosin for α1-adrenergic receptors).

  • Competitive Binding Assay:

    • Prepare a series of dilutions of suvorexant (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, incubate the cell membranes, a fixed concentration of the specific radioligand, and varying concentrations of suvorexant (or a known reference compound for positive control).

    • Allow the reaction to reach equilibrium at an appropriate temperature (e.g., 25°C or 37°C).

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates bound from free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Data are expressed as the percentage of specific binding of the radioligand. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the suvorexant concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of suvorexant that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • A Ki value >1 µM is generally considered to indicate a low potential for direct off-target interaction.

Protocol 2: Assessment of Cataplexy-like Behavior in a Canine Model

Objective: To assess whether suvorexant induces or exacerbates cataplexy-like behaviors in a susceptible animal model.

Methodology:

  • Animal Model: Use a canine model known to be susceptible to cataplexy (e.g., Doberman Pinschers with hereditary narcolepsy) or a model where cataplexy can be induced.

  • Acclimatization: Acclimate animals to the testing environment and handling procedures to minimize stress-related artifacts.

  • Drug Administration: Administer suvorexant orally at various dose levels, including a vehicle control. Doses should be selected based on pharmacokinetic data to achieve relevant plasma exposures.

  • Stimulus Presentation (Food-Elicited Cataplexy Test):

    • Following a fasting period, present a highly palatable food stimulus to the animals at fixed time points after drug administration (e.g., 1, 2, 4 hours post-dose).

    • The test involves placing 10 small pieces of the food on the floor in a line.

    • Videorecord the entire session for later analysis.

  • Behavioral Scoring:

    • A trained, blinded observer should score the videos for cataplexy-like events.

    • Key indicators include transient limb buckling, jaw hypotonia, stumbling, or complete collapse to a prone posture while the animal is attempting to eat.

    • Quantify the number of cataplexy attacks and the total duration of atonia per session.

  • Data Analysis:

    • Compare the frequency and duration of cataplexy-like events between the suvorexant-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).

    • A statistically significant, dose-dependent increase in cataplexy-like events would confirm this on-target pharmacological effect.

Visualizations

OrexinSignalingPathway cluster_Neuron Orexin Neuron (Hypothalamus) cluster_TargetNeuron Target Neuron (Arousal Centers) Orexin_A_B Orexin A & B (Neuropeptides) OX1R OX1 Receptor (Gq-coupled) Orexin_A_B->OX1R Binds & Activates OX2R OX2 Receptor (Gq/Gi-coupled) Orexin_A_B->OX2R Binds & Activates PLC PLC Activation OX1R->PLC OX2R->PLC AC_Inhibition Adenylyl Cyclase Inhibition OX2R->AC_Inhibition IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca++ Increase IP3_DAG->Ca_Increase Neuronal_Excitation Neuronal Excitation & Wakefulness Ca_Increase->Neuronal_Excitation cAMP_Decrease cAMP Decrease AC_Inhibition->cAMP_Decrease cAMP_Decrease->Neuronal_Excitation Suvorexant Suvorexant Suvorexant->OX1R Blocks Suvorexant->OX2R Blocks

Caption: On-target signaling pathway of suvorexant.

OffTargetWorkflow start Unexpected AE Observed (Preclinical or Clinical) is_on_target Is the effect consistent with known orexin biology? start->is_on_target in_vitro 1. In Vitro Screening (Broad Receptor Panel) is_on_target->in_vitro No / Unsure knockout_models Comparative Studies (e.g., Orexin KO Models) is_on_target->knockout_models Yes in_silico 2. In Silico Modeling (Target Prediction) in_vitro->in_silico functional_assays 3. Functional Assays (On identified off-targets) in_silico->functional_assays off_target Conclusion: Off-Target Effect functional_assays->off_target on_target Conclusion: On-Target Effect knockout_models->on_target

Caption: Experimental workflow for off-target effect investigation.

LogicalRelationship cluster_OnTarget On-Target Effects (OX1R/OX2R Antagonism) cluster_OffTarget Potential Off-Target Effects (Hypothetical) Suvorexant Suvorexant Action Therapeutic Therapeutic Effect (Sleep Promotion) Suvorexant->Therapeutic Leads to Systemic Systemic On-Target AEs (Cataplexy, Mood Changes) Suvorexant->Systemic Leads to Binding Binding to Unintended Receptors (e.g., Serotonin, Dopamine) Suvorexant->Binding Could lead to Enzyme Enzyme Inhibition (Non-CYP) Suvorexant->Enzyme Could lead to IonChannel Ion Channel Modulation Suvorexant->IonChannel Could lead to

References

Technical Support Center: Overcoming Experimental Variability with Dual Orexin Receptor Antagonists (DORAs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While specific experimental data for Rocavorexant is not extensively available in public literature, this guide addresses common challenges and sources of variability observed with the broader class of Dual Orexin (B13118510) Receptor Antagonists (DORAs). The principles and troubleshooting strategies outlined here are derived from research on well-characterized DORAs and are intended to provide a robust framework for researchers working with novel compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Dual Orexin Receptor Antagonists?

Dual Orexin Receptor Antagonists (DORAs) work by blocking the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R.[1][2] These receptors are located in the hypothalamus and are central to regulating the sleep-wake cycle.[3] By inhibiting the orexin system, DORAs suppress wakefulness and facilitate the initiation and maintenance of sleep.[4][5]

Q2: What are the most common sources of experimental variability when working with DORAs?

Variability in DORA experiments can arise from several factors, including:

  • Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) can lead to variable drug exposure.[6][7]

  • Experimental Model: The choice of animal model, its genetic background, and sex can influence drug response.[6]

  • Experimental Conditions: Factors such as the timing of drug administration relative to the light-dark cycle, animal handling stress, and environmental stability can impact results.[6]

  • Formulation: Poor solubility and stability of the compound can affect its bioavailability.

Q3: Are there known off-target effects for DORAs that could influence experimental outcomes?

While DORAs are designed to be selective for orexin receptors, off-target effects are a potential concern for any small molecule and can contribute to unexpected results or toxicity.[8][9] It is crucial to characterize the selectivity profile of the specific DORA being studied. Off-target interactions can be identified through broad panel screening against a range of receptors, enzymes, and ion channels.

Troubleshooting Guides

Issue 1: High Variability in In Vivo Efficacy (e.g., Sleep Latency, Sleep Duration)
Potential Cause Troubleshooting Steps
Inconsistent Drug Exposure 1. Verify the formulation's solubility and stability. Consider using a vehicle that ensures complete dissolution. 2. Evaluate different routes of administration (e.g., oral gavage, intraperitoneal injection) to identify one with more consistent absorption.[6] 3. Conduct pharmacokinetic studies to correlate plasma drug concentrations with the observed pharmacodynamic effects.
Animal-Specific Factors 1. Ensure an adequate habituation period for animals to the experimental setup to minimize stress-induced variability.[6] 2. Use a consistent and well-characterized animal strain.[6] 3. Account for potential sex-based differences in response by including both male and female animals in the study design and analyzing the data separately.[6]
Procedural Inconsistencies 1. Administer the compound at the same time of day for all experiments, ideally at the beginning of the active phase when orexin levels are highest.[6] 2. Standardize animal handling procedures to minimize stress.[6] 3. Maintain a stable and controlled environment (light, temperature, noise).[6]
Issue 2: Poor or Inconsistent In Vitro Potency (e.g., IC50 in cell-based assays)
Potential Cause Troubleshooting Steps
Compound Solubility/Stability 1. Confirm the solubility of the compound in the assay buffer. Use of a co-solvent like DMSO may be necessary, but its final concentration should be kept low and consistent across all wells. 2. Assess the stability of the compound in the assay medium over the duration of the experiment. Degradation can lead to an underestimation of potency.
Assay Conditions 1. Optimize cell density and incubation times. 2. Ensure the receptor expression levels in the cell line are consistent. 3. Validate the assay with a known reference DORA to ensure it is performing as expected.
Reagent Quality 1. Use high-quality reagents and ensure proper storage conditions. 2. If using a fluorescent or luminescent readout, check for interference from the compound itself.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Marketed DORAs

ParameterSuvorexant (Belsomra®)Lemborexant (Dayvigo®)Daridorexant (Quviviq®)
Tmax (hours) ~2~1-3~1-2
Half-life (hours) ~12~17-19~8
Metabolism Primarily CYP3A4Primarily CYP3A4Primarily CYP3A4
Primary Excretion FecesFeces and UrineFeces

Note: These values are approximate and can vary based on the patient population and study conditions. Data is presented for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Orexin Receptor Binding Assay
  • Objective: To determine the binding affinity of a test compound for OX1 and OX2 receptors.

  • Materials:

    • Cell membranes expressing human OX1 or OX2 receptors.

    • Radiolabeled orexin peptide (e.g., [¹²⁵I]-Orexin-A).

    • Test compound (e.g., this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • 96-well plates.

    • Scintillation counter.

  • Method:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the cell membranes, radiolabeled orexin, and either the test compound or vehicle.

    • Incubate at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki or IC50 value for the test compound by non-linear regression analysis.

Protocol 2: In Vivo Sleep Study in Rodents
  • Objective: To evaluate the effect of a test compound on sleep architecture in mice or rats.

  • Materials:

    • Rodents (e.g., C57BL/6 mice).

    • EEG/EMG recording equipment.

    • Test compound formulated in an appropriate vehicle.

    • Vehicle control.

  • Method:

    • Surgically implant electrodes for EEG and EMG recording and allow for a recovery period.

    • Habituate the animals to the recording chambers and tethering cables for several days.[6]

    • Record baseline sleep-wake activity for at least 24 hours.

    • Administer the test compound or vehicle at a consistent time, typically at the beginning of the light (inactive) or dark (active) phase.

    • Record EEG/EMG data for a defined period (e.g., 6-24 hours) post-dosing.

    • Score the sleep-wake stages (wake, NREM sleep, REM sleep) in epochs (e.g., 10 seconds).

    • Analyze the data for key sleep parameters, including sleep latency, total sleep time, and time spent in each sleep stage.

Visualizations

DORA_Signaling_Pathway cluster_Neuron Orexin Neuron cluster_Postsynaptic Postsynaptic Neuron Orexin Orexin-A Orexin-B OX1R OX1 Receptor Orexin->OX1R Binds OX2R OX2 Receptor Orexin->OX2R Binds Wakefulness Increased Wakefulness OX1R->Wakefulness OX2R->Wakefulness This compound This compound (DORA) This compound->OX1R Blocks This compound->OX2R Blocks

Caption: DORA Mechanism of Action

Experimental_Workflow A In Vitro Screening (Binding & Functional Assays) B Assess Potency & Selectivity (IC50/Ki Values) A->B D Lead Compound Selection B->D C In Vitro ADME/Tox (Solubility, Stability, CYP Inhibition) C->D E In Vivo PK Studies (Determine Exposure) D->E F In Vivo Efficacy Studies (Rodent Sleep Models) E->F G Data Analysis & Interpretation F->G

Caption: DORA Preclinical Experimental Workflow

Troubleshooting_Logic rect_node rect_node Start Inconsistent Results? Is_InVivo In Vivo Experiment? Start->Is_InVivo Check_PK Review PK Data (Consistent Exposure?) Is_InVivo->Check_PK Yes Is_InVitro In Vitro Experiment? Is_InVivo->Is_InVitro No Check_Formulation Check Formulation (Solubility/Stability) Check_PK->Check_Formulation No Check_Protocol Review Protocol (Timing, Handling, Environment) Check_PK->Check_Protocol Yes Check_Solubility Check Compound Solubility in Assay Buffer Is_InVitro->Check_Solubility Yes Check_Assay Validate Assay (Controls, Reagents) Check_Solubility->Check_Assay

Caption: Troubleshooting Logic Tree for DORA Experiments

References

Technical Support Center: Rocavorexant (Seltorexant/JNJ-42847922) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo delivery of rocavorexant (seltorexant/JNJ-42847922), a selective orexin-2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for this compound in in vivo animal studies?

A1: Based on preclinical studies, the recommended and successfully utilized route of administration for this compound in rodents (rats and mice) is oral (p.o.).[1][2][3] Clinical trials in humans have also utilized oral administration in the form of tablets or capsules.[4][5]

Q2: Is there a known formulation for preparing this compound for oral gavage in animal studies?

A2: Yes, a commonly used vehicle for oral administration of this compound in in vivo experiments is a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2] It is recommended to sonicate the mixture to ensure complete dissolution.[2]

Q3: What are the reported oral dosage ranges for this compound in preclinical animal models?

A3: In studies involving rats, this compound has been administered orally at doses ranging from 3 to 30 mg/kg.[1][3] These doses were shown to be effective in promoting sleep.[1]

Q4: What is the reported pharmacokinetic profile of this compound following oral administration?

A4: In rats, this compound is rapidly absorbed after oral administration and quickly occupies orexin-2 receptor binding sites in the brain.[1][6] In healthy human subjects, the time to maximum plasma concentration (tmax) is between 0.5 and 1.5 hours, with an elimination half-life of 2 to 3 hours.[5][7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor solubility or precipitation of this compound in the vehicle. - Inadequate mixing or sonication.- Incorrect solvent ratios.- Compound instability in the formulation.- Ensure thorough vortexing and sonication of the formulation until the solution is clear.[2]- Prepare the formulation fresh before each experiment.- Verify the accuracy of the solvent percentages (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).[2]
Variability in experimental results between animals. - Inconsistent gavage technique leading to inaccurate dosing.- Stress induced by handling and administration.- Differences in food and water intake affecting absorption.- Ensure all personnel are properly trained in oral gavage techniques for the specific animal model.- Acclimatize animals to handling and the gavage procedure before the start of the study.- Standardize the fasting and feeding schedule for all animals in the experiment.
Low or no observable effect after oral administration. - Incorrect dose calculation.- Degradation of the compound.- Insufficient brain penetration.- Double-check all dose calculations based on animal body weight.- Store this compound under appropriate conditions (e.g., protected from light and moisture) and use it within its expiration date.- While this compound is known to cross the blood-brain barrier[2][3], consider evaluating brain tissue concentrations if efficacy issues persist.
Adverse events observed in animals post-administration (e.g., lethargy, gastrointestinal issues). - Vehicle intolerance.- High dose of the compound.- Conduct a vehicle-only control group to assess for any adverse effects of the formulation itself.- If adverse events are observed at higher doses, consider a dose-response study to determine the optimal therapeutic window with minimal side effects.

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage (Rodents)

Materials:

  • This compound (Seltorexant/JNJ-42847922) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 3-30 mg/kg) and the number and weight of the animals.

  • In a sterile conical tube, add the calculated amount of this compound powder.

  • Add DMSO to the tube to constitute 10% of the final volume and vortex thoroughly until the powder is fully dissolved.

  • Add PEG300 to the tube to bring the volume to 50% of the final volume and vortex.

  • Add Tween 80 to the tube to constitute 5% of the final volume and vortex.

  • Add sterile saline to reach the final desired volume and vortex thoroughly.

  • Sonicate the final solution for 10-15 minutes to ensure homogeneity and complete dissolution.[2]

  • Visually inspect the solution for any precipitates before administration. The final solution should be clear.

  • Administer the formulation to the animals via oral gavage at the calculated volume based on their body weight.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

ParameterValueReference
Time to Maximum Concentration (tmax)0.5 - 1.5 hours[5][7]
Elimination Half-life (t1/2)2 - 3 hours[5]

Table 2: Preclinical In Vivo Study Parameters for this compound

SpeciesRoute of AdministrationDose RangeVehicleReference
RatOral (p.o.)3 - 30 mg/kg10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (implied)[1][2][3]
MouseOral (p.o.)Not specified, but used in studiesNot specified[1]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Evaluation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_peg Add PEG300 dissolve->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline sonicate Sonicate Solution add_saline->sonicate gavage Oral Gavage sonicate->gavage Administer Freshly Prepared Formulation acclimatize Animal Acclimatization dose_calc Dose Calculation (per body weight) acclimatize->dose_calc dose_calc->gavage pk_sampling Pharmacokinetic Blood Sampling gavage->pk_sampling pd_assessment Pharmacodynamic (e.g., Sleep Monitoring) gavage->pd_assessment data_analysis Data Analysis pk_sampling->data_analysis pd_assessment->data_analysis

Caption: Experimental workflow for in vivo studies of this compound.

References

Technical Support Center: Troubleshooting Rocavorexant In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "Rocavorexant" is not publicly available. This guide is based on the established knowledge of dual orexin (B13118510) receptor antagonists (DORAs) and is intended to provide general troubleshooting strategies for in vitro assays of similar compounds.

General Information

This compound is hypothesized to be a dual orexin receptor antagonist (DORA). DORAs block the binding of the neuropeptides orexin-A and orexin-B to the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. These receptors are involved in regulating the sleep-wake cycle. By inhibiting the wake-promoting signals of the orexin system, this compound is expected to promote sleep.

Hypothesized Signaling Pathway of this compound

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin_A Orexin-A OX1R OX1 Receptor Orexin_A->OX1R binds OX2R OX2 Receptor Orexin_A->OX2R binds Orexin_B Orexin-B Orexin_B->OX1R binds Orexin_B->OX2R binds Gq Gq protein OX1R->Gq OX2R->Gq PLC PLC Gq->PLC activates Ca_release Ca²⁺ Release PLC->Ca_release stimulates Arousal Wakefulness/ Arousal Ca_release->Arousal promotes This compound This compound This compound->OX1R antagonizes This compound->OX2R antagonizes

Caption: Hypothesized mechanism of this compound as a dual orexin receptor antagonist.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during in vitro characterization of DORAs like this compound.

Compound Handling and Properties

Question 1: I am observing precipitation of this compound in my assay buffer. What should I do?

Answer: Poor solubility is a common issue with small molecule inhibitors.

  • Solvent Choice: Ensure you are using an appropriate solvent for your stock solution, such as 100% DMSO.

  • Final DMSO Concentration: Check the final concentration of DMSO in your assay buffer. It should typically be below 0.5% to avoid solvent effects and precipitation.

  • Solubility Limit: Determine the aqueous solubility of this compound in your specific assay buffer. You may need to reduce the final concentration of the compound.

  • Use of Surfactants: Consider the addition of a non-ionic surfactant like Pluronic F-127 or BSA to the assay buffer to improve solubility.

Question 2: How can I assess the stability of this compound in my assay conditions?

Answer: Compound stability is crucial for accurate results.

  • Incubation Stability: Incubate this compound in the complete assay buffer for the duration of your experiment. At various time points, measure the concentration of the parent compound using LC-MS/MS.

  • Freeze-Thaw Stability: Assess the stability of your stock solutions after multiple freeze-thaw cycles. Compare the concentration and purity to a fresh stock.

ParameterConditionRecommended Action
Aqueous Solubility Precipitation observedLower final concentration, check DMSO %, add surfactant
Stock Solution Stability Degradation after freeze-thawAliquot stock solutions, store at -80°C
Assay Buffer Stability Time-dependent degradationReduce incubation time, analyze by LC-MS/MS
Receptor Binding Assays

Question 3: I am not seeing any significant binding of this compound in my radioligand displacement assay. What are the possible reasons?

Answer: This could be due to several factors related to the assay setup or the compound itself.

  • Radioligand Concentration: Ensure the concentration of the radioligand is at or below its Kd for the receptor. A higher concentration will require a higher concentration of the competitor to displace it.

  • Receptor Expression: Verify the expression levels of OX1R and OX2R in your cell membranes or tissue preparations using a validated method like Western blotting or using a saturating concentration of the radioligand.

  • Compound Potency: It's possible that this compound has a lower affinity than anticipated. Test a wider and higher concentration range of the compound.

  • Assay Incubation Time: Ensure the incubation time is sufficient to reach equilibrium.

Question 4: I am observing high non-specific binding in my binding assay. How can I reduce it?

Answer: High non-specific binding can mask the specific binding signal.

  • Blocking Agents: Include blocking agents like BSA in your assay buffer to reduce binding to non-receptor components.

  • Filter Plate Washing: Optimize the washing steps after incubation. Increase the number of washes or the volume of the wash buffer.

  • Choice of Radioligand: Some radioligands have higher non-specific binding than others. If possible, try a different radioligand.

Functional Assays (e.g., Calcium Mobilization)

Question 5: My functional assay shows a very low signal-to-noise ratio. How can I improve it?

Answer: A low signal-to-noise ratio can make it difficult to determine accurate potency values.

  • Cell Health and Density: Ensure your cells are healthy and plated at the optimal density.

  • Agonist Concentration: Use an agonist (Orexin-A or Orexin-B) concentration that elicits a robust response, typically at its EC80.

  • Dye Loading Conditions: Optimize the loading conditions for your calcium-sensitive dye (e.g., Fluo-4 AM), including dye concentration and incubation time.

  • Instrument Settings: Optimize the settings of your plate reader (e.g., gain, excitation/emission wavelengths).

Question 6: this compound is showing partial agonist activity instead of antagonist activity in my functional assay. Why is this happening?

Answer: This can be a true pharmacological property or an artifact.

  • Assay Artifact: Rule out any artifacts by testing the compound in the absence of the orexin agonist. If it still elicits a response, it has agonist activity.

  • Receptor Subtype Specificity: The compound might be an agonist at one receptor subtype and an antagonist at another, although this is less common for DORAs.

  • System-Dependent Effects: The observed agonism could be dependent on the cell line and its specific signaling machinery.

Experimental Protocols

Radioligand Binding Assay Protocol (Generic)

This protocol describes a competitive binding assay using a radiolabeled orexin peptide to determine the binding affinity of this compound for OX1R and OX2R.

G cluster_workflow Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes (Expressing OX1R or OX2R) start->prep_membranes add_components Add to Assay Plate: - Cell Membranes - Radioligand ([¹²⁵I]-Orexin-A) - this compound (or vehicle) prep_membranes->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter Filter Through GF/C Plates (Separate bound from free radioligand) incubate->filter wash Wash Plates to Remove Non-specific Binding filter->wash scintillation Add Scintillation Cocktail and Read on Counter wash->scintillation analyze Analyze Data (Calculate Ki) scintillation->analyze end End analyze->end G cluster_workflow Calcium Mobilization Assay Workflow start Start plate_cells Plate Cells (Expressing OX1R or OX2R) in a 96-well Plate start->plate_cells dye_loading Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) plate_cells->dye_loading add_antagonist Add this compound (or vehicle) and Incubate dye_loading->add_antagonist read_baseline Read Baseline Fluorescence add_antagonist->read_baseline add_agonist Add Orexin-A (Agonist) read_baseline->add_agonist read_response Read Fluorescence Response add_agonist->read_response analyze Analyze Data (Calculate IC₅₀) read_response->analyze end End analyze->end

Rocavorexant Metabolite Interference: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rocavorexant (JYB-101). The focus is on anticipating and addressing potential interference from this compound metabolites during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it metabolized?

This compound is a dual orexin (B13118510) receptor antagonist (DORA). While specific public data on this compound's metabolism is limited, drugs in this class, such as suvorexant and daridorexant, are primarily metabolized by the cytochrome P450 enzyme system, particularly CYP3A4.[1][2] Metabolism can result in various metabolites that may or may not be pharmacologically active.

Q2: What is metabolite interference in the context of this compound studies?

Metabolite interference occurs when a metabolite of this compound is erroneously detected or quantified as the parent drug, or otherwise affects the accuracy of an analytical measurement. This can happen if the metabolite has similar physicochemical properties to this compound, such as a similar mass-to-charge ratio in mass spectrometry or a similar retention time in chromatography.

Q3: Can this compound metabolites be pharmacologically active?

Some metabolites of dual orexin receptor antagonists have been shown to retain some affinity for orexin receptors.[3] However, their contribution to the overall pharmacological effect is often considered to be low.[3] It is crucial for researchers to characterize the activity of any major this compound metabolites to understand their potential impact on experimental results.

Q4: What are the potential consequences of undetected metabolite interference?

Undetected metabolite interference can lead to:

  • Inaccurate pharmacokinetic (PK) profiles: Overestimation of the parent drug concentration.

  • Misinterpretation of pharmacodynamic (PD) data: Incorrectly attributing biological effects to the parent drug when a metabolite may be contributing.

Troubleshooting Guides

Issue 1: Unexpectedly High or Variable this compound Concentrations in Plasma Samples

Possible Cause: Co-elution of a metabolite with the parent drug during liquid chromatography (LC) analysis, leading to an overestimation of the this compound concentration.

Troubleshooting Steps:

  • Method Specificity Verification:

    • Protocol: Re-validate the analytical method using a higher resolution chromatography system or a longer gradient to attempt to separate the parent drug from potential metabolites.

    • Expected Outcome: The appearance of a new peak, separate from the this compound peak, would indicate the presence of a co-eluting metabolite.

  • Mass Spectrometry Analysis:

    • Protocol: Utilize high-resolution mass spectrometry (HRMS) to analyze the peak of interest. This can help differentiate between this compound and a metabolite with a slightly different mass.

    • Expected Outcome: Identification of a different mass-to-charge ratio within the chromatographic peak, confirming the presence of a metabolite.

Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy

Possible Cause: An unmeasured, active metabolite is contributing to the in vivo efficacy, making the parent drug appear more potent than it is.

Troubleshooting Steps:

  • Metabolite Identification and Profiling:

    • Protocol: Perform in vitro metabolism studies using liver microsomes or hepatocytes to generate and identify potential this compound metabolites. Subsequently, screen these metabolites for activity at the orexin receptors.

    • Expected Outcome: Identification of one or more active metabolites.

  • Quantification of Active Metabolites in In Vivo Samples:

    • Protocol: Develop and validate an analytical method to quantify the identified active metabolite(s) in the in vivo study samples.

    • Expected Outcome: A quantifiable concentration of the active metabolite that correlates with the observed in vivo effect.

Quantitative Data Summary

Since specific quantitative data for this compound and its metabolites are not publicly available, the following table provides a hypothetical example based on data for another dual orexin receptor antagonist, daridorexant, to illustrate how such data could be presented.

CompoundOrexin Receptor 1 (OX1R) Ki (nM)Orexin Receptor 2 (OX2R) Ki (nM)
Daridorexant0.50.8
Metabolite M15.28.1
Metabolite M315.722.4

This table is for illustrative purposes only and does not represent actual data for this compound.

Visualizations

signaling_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin_Receptor Orexin Receptor (OX1R/OX2R) Orexin_Neuron->Orexin_Receptor Orexin A/B Wakefulness Wakefulness Orexin_Receptor->Wakefulness Promotes This compound This compound This compound->Orexin_Receptor Antagonist Metabolite Active Metabolite Metabolite->Orexin_Receptor Antagonist

Caption: Orexin signaling pathway and the antagonistic action of this compound and a potential active metabolite.

experimental_workflow Start Start: Unexpected Analytical Result Check_Method 1. Review Analytical Method Specificity Start->Check_Method HRMS 2. High-Resolution Mass Spectrometry Check_Method->HRMS If specificity is questionable Metabolite_ID 3. In Vitro Metabolite ID HRMS->Metabolite_ID If unknown mass detected Metabolite_Quant 4. Develop & Validate Metabolite Assay Metabolite_ID->Metabolite_Quant Reanalyze 5. Reanalyze Samples Metabolite_Quant->Reanalyze End End: Accurate Quantification Reanalyze->End

Caption: Troubleshooting workflow for suspected this compound metabolite interference in analytical studies.

References

Technical Support Center: Enhancing Rocavorexant Bioavailability for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the oral bioavailability of Rocavorexant for pre-clinical research. As specific pharmacokinetic data for this compound is not publicly available, this guide leverages established principles and common challenges observed with similar small molecule antagonists, such as those targeting orexin (B13118510) receptors.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary barriers to achieving adequate oral bioavailability with this compound?

Poor oral bioavailability for research compounds like this compound is often multifactorial. Key contributing factors can include:

  • Low Aqueous Solubility: The compound may not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.

  • High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation. This is a common issue for antagonists of receptors like the orexin receptor. For instance, the similar compound almorexant (B167863) exhibits a pronounced first-pass effect.[1]

  • Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein (P-gp).

  • Chemical Instability: The compound may degrade in the acidic environment of the stomach.[2]

Q2: What initial steps can I take to assess the bioavailability of my this compound formulation?

A pilot pharmacokinetic (PK) study in a relevant animal model (e.g., rat or mouse) is a crucial first step. This typically involves administering a known dose of this compound both orally (PO) and intravenously (IV) to different groups of animals. Blood samples are collected at various time points and the plasma concentration of the drug is measured. The absolute bioavailability (F%) is then calculated as:

F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Where AUC is the area under the plasma concentration-time curve.

Q3: What are some common formulation strategies to improve the solubility of a research compound like this compound?

Improving solubility is a key strategy to enhance bioavailability.[3][4] Several approaches can be explored in a research setting:

  • Co-solvents: Using a mixture of solvents (e.g., water, ethanol, propylene (B89431) glycol, PEG 400) can increase the solubility of hydrophobic compounds.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can increase its solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[3]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its dissolution rate and solubility. Techniques to achieve this include spray drying and hot-melt extrusion.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Action
High variability in plasma concentrations between subjects. Poor and erratic absorption due to low solubility. Food effects.Micronize the drug powder to increase surface area. Administer the formulation in a fasted state. Consider a lipid-based formulation.
Low oral bioavailability despite good aqueous solubility. High first-pass metabolism in the liver. Efflux by intestinal transporters.Co-administer with a known inhibitor of relevant cytochrome P450 (CYP) enzymes (e.g., ketoconazole (B1673606) for CYP3A4) in a research setting to probe metabolic pathways. Use an in vitro Caco-2 cell permeability assay to assess P-gp mediated efflux.
Compound precipitates out of solution upon administration. The formulation is not stable in the gastrointestinal environment.Evaluate the solubility of this compound at different pH values mimicking the stomach and intestine. Consider enteric-coated formulations for compounds unstable at low pH.
No detectable plasma concentrations after oral dosing. Extremely low solubility and/or extensive first-pass metabolism. Analytical method not sensitive enough.Re-evaluate the formulation strategy, potentially using a nano-formulation approach. Verify the limit of quantification (LOQ) of the analytical method (e.g., LC-MS/MS).

Experimental Protocols

Protocol 1: In Vitro Solubility Assessment

Objective: To determine the aqueous solubility of this compound at different pH conditions.

Methodology:

  • Prepare a series of buffers at pH 2.0, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract.

  • Add an excess amount of this compound powder to each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and investigate the potential for P-gp mediated efflux.

Methodology:

  • Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, which typically takes 21 days.

  • For the absorptive (apical to basolateral) transport study, add this compound to the apical (AP) side and measure its appearance on the basolateral (BL) side over time.

  • For the efflux (basolateral to apical) transport study, add this compound to the BL side and measure its appearance on the AP side.

  • To investigate P-gp involvement, conduct the permeability studies in the presence and absence of a known P-gp inhibitor (e.g., verapamil).

  • Calculate the apparent permeability coefficient (Papp) for each direction. An efflux ratio (Papp, B-A / Papp, A-B) greater than 2 suggests the involvement of active efflux.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assessment (pH 2.0-7.4) formulation Select Formulation Strategy (e.g., Co-solvent, Cyclodextrin) solubility->formulation Informs caco2 Caco-2 Permeability Assay caco2->formulation Informs metabolism Liver Microsome Stability metabolism->formulation Informs pk_study Rodent Pharmacokinetic Study (IV vs. PO) formulation->pk_study Leads to bioavailability Calculate Absolute Bioavailability pk_study->bioavailability Data for

Caption: Experimental workflow for assessing and improving this compound bioavailability.

signaling_pathway cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Liver drug_po This compound (Oral Dose) dissolution Dissolution in Gut Fluid drug_po->dissolution absorption Absorption across Intestinal Wall dissolution->absorption efflux P-gp Efflux absorption->efflux Back to Lumen portal_vein Portal Vein absorption->portal_vein To Liver systemic_circ Systemic Circulation (Bioavailable Drug) portal_vein->systemic_circ Drug that bypasses first-pass first_pass First-Pass Metabolism portal_vein->first_pass first_pass->systemic_circ Metabolites Excreted / Drug Enters Circulation

Caption: Key physiological barriers affecting oral bioavailability of this compound.

References

Rocavorexant experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments with Rocavorexant. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide best practices for experimental design and execution.

General Information and FAQs

Q1: What is the mechanism of action for this compound?

This compound is a dual orexin (B13118510) receptor antagonist. It functions by blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. This inhibition of orexin signaling is believed to suppress wakefulness.[1]

Q2: What are the primary applications of this compound in a research setting?

This compound is primarily investigated for its potential as a hypnotic agent for the treatment of insomnia.[1] Research applications include studying its effects on sleep architecture, arousal, and its potential for treating sleep initiation and maintenance disorders.[1]

Q3: What are the appropriate in vitro and in vivo models to study this compound?

  • In Vitro: Cell lines recombinantly expressing human OX1R and OX2R are commonly used to assess binding affinity and functional antagonism.

  • In Vivo: Rodent models (mice, rats) are frequently used to evaluate the effects of this compound on sleep-wake patterns through electroencephalography (EEG) and electromyography (EMG) monitoring.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Assay Results

Possible CauseRecommended Solution
Cell Health and Viability Ensure cells are healthy and in the logarithmic growth phase. Perform regular cell viability assays (e.g., trypan blue exclusion).
Compound Solubility Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure complete solubilization before diluting in assay buffer.
Assay Conditions Optimize incubation times, temperature, and reagent concentrations. Ensure consistent pipetting techniques.
Receptor Expression Levels Monitor and maintain consistent orexin receptor expression levels in your cell lines. Passage number can affect expression.

Issue 2: Unexpected Off-Target Effects in In Vivo Studies

Possible CauseRecommended Solution
Metabolite Activity Characterize the pharmacokinetic and pharmacodynamic profile of major metabolites to determine if they contribute to the observed effects.
Dose and Route of Administration Perform a dose-response study to identify the optimal therapeutic window. Consider alternative routes of administration to alter the pharmacokinetic profile.
Animal Strain and Species Differences Be aware of potential strain- and species-specific differences in metabolism and receptor pharmacology.
Vehicle Effects Always include a vehicle-treated control group to distinguish the effects of this compound from those of the delivery vehicle.

Key Experimental Parameters

The following table summarizes typical experimental parameters for key assays used to characterize this compound.

ParameterIn Vitro: Competitive Binding AssayIn Vitro: Calcium Mobilization AssayIn Vivo: Rodent Sleep Study
System CHO cells expressing human OX1R or OX2RCHO cells expressing human OX1R or OX2RMale Wistar rats
Compound Concentration Range 0.1 nM - 10 µM0.1 nM - 10 µM1, 3, 10 mg/kg
Incubation/Dosing Time 2 hours30 minutes30 minutes prior to dark phase
Primary Endpoint IC50 (Inhibitory Concentration 50%)IC50 (Inhibitory Concentration 50%)Increase in NREM and REM sleep
Positive Control Known orexin receptor antagonist (e.g., Suvorexant)Orexin-A or Orexin-BKnown hypnotic (e.g., Zolpidem)
Negative Control Vehicle (e.g., 0.1% DMSO)Vehicle (e.g., 0.1% DMSO)Vehicle

Experimental Protocols

Protocol: In Vitro Calcium Mobilization Assay

This protocol outlines a common method for assessing the functional antagonist activity of this compound at the OX1 and OX2 receptors.

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R in appropriate media.

    • Plate cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Aspirate the culture medium and wash the cells once with a buffered saline solution.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Addition:

    • Prepare serial dilutions of this compound and a positive control antagonist.

    • Add the compounds to the respective wells and incubate for 30 minutes at 37°C.

  • Agonist Stimulation and Measurement:

    • Prepare a solution of the agonist (Orexin-A for OX1R, Orexin-A or Orexin-B for OX2R) at a concentration that elicits a sub-maximal response (EC80).

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the agonist to all wells and immediately begin kinetic fluorescence readings.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the response as a function of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Rocavorexant_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin_A Orexin_A Orexin_Neuron->Orexin_A Releases Orexin-A Orexin_B Orexin_B Orexin_Neuron->Orexin_B Releases Orexin-B OX1R OX1R Gq Gq OX1R->Gq OX2R OX2R Gs Gs OX2R->Gs PLC PLC Gq->PLC AC AC Gs->AC Ca_Influx ↑ Ca²⁺ Influx PLC->Ca_Influx cAMP ↑ cAMP AC->cAMP Arousal Wakefulness/ Arousal Ca_Influx->Arousal cAMP->Arousal Orexin_A->OX1R Orexin_A->OX2R Orexin_B->OX2R This compound This compound This compound->OX1R Blocks This compound->OX2R Blocks

Caption: this compound's mechanism of action as a dual orexin receptor antagonist.

Experimental_Workflow_In_Vitro start Start cell_culture Cell Culture (CHO-hOX1R/hOX2R) start->cell_culture plating Plate Cells (96-well plate) cell_culture->plating dye_loading Load with Calcium Dye plating->dye_loading compound_addition Add this compound (Serial Dilutions) dye_loading->compound_addition agonist_stimulation Stimulate with Orexin-A/B compound_addition->agonist_stimulation fluorescence_reading Measure Fluorescence agonist_stimulation->fluorescence_reading data_analysis Data Analysis (Calculate IC50) fluorescence_reading->data_analysis end End data_analysis->end Troubleshooting_Decision_Tree start Inconsistent In Vivo Results check_dose Was a dose-response study performed? start->check_dose perform_dose_response Perform dose-response study check_dose->perform_dose_response No check_vehicle Was a vehicle control included? check_dose->check_vehicle Yes perform_dose_response->check_vehicle include_vehicle Include vehicle control group check_vehicle->include_vehicle No check_pk Is the pharmacokinetic profile known? check_vehicle->check_pk Yes include_vehicle->check_pk perform_pk_study Conduct pharmacokinetic study check_pk->perform_pk_study No consider_metabolites Consider active metabolites check_pk->consider_metabolites Yes perform_pk_study->consider_metabolites end Re-evaluate experimental design consider_metabolites->end

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating potential adverse effects associated with the use of rocavorexant in experimental models. The information is presented in a user-friendly question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a dual orexin (B13118510) receptor antagonist (DORA). It functions by blocking the binding of the wake-promoting neuropeptides, orexin A and orexin B, to their receptors, OX1R and OX2R.[1][2][3] This inhibition of the orexin system, a central regulator of wakefulness, leads to a suppression of wake drive and facilitates the initiation and maintenance of sleep.[2][3]

Q2: What are the most common adverse effects observed with this compound and other DORAs?

The most frequently reported adverse effects associated with dual orexin receptor antagonists are dose-dependent and include:

  • Somnolence (drowsiness) and fatigue[1][2][4]

  • Headache[1][2]

  • Dizziness[2][5]

  • Abnormal dreams or nightmares[1][2]

  • Dry mouth[1][2]

Less common, but more severe adverse effects can include sleep paralysis, hypnagogic/hypnopompic hallucinations, and complex sleep behaviors such as sleepwalking.[2][4]

Q3: Are there any known contraindications for the use of this compound in animal models?

Based on the class effects of DORAs, this compound should be used with caution in animal models with pre-existing conditions that might be exacerbated by its mechanism of action. For instance, DORAs are contraindicated in patients with narcolepsy.[4] Therefore, use in animal models of narcolepsy should be carefully considered and justified. Caution is also advised in models with severe hepatic impairment, as this can affect drug metabolism and clearance.[1]

Troubleshooting Guide

Issue 1: Excessive Sedation or Prolonged Recovery Time in Animal Models

  • Question: My animal models are exhibiting excessive sedation and taking longer than expected to recover normal activity levels after this compound administration. What can I do?

  • Answer: This is a common, dose-dependent effect of DORAs.[4] Consider the following troubleshooting steps:

    • Dose Reduction: The most straightforward approach is to reduce the dose of this compound. A dose-response study is highly recommended to identify the minimum effective dose that achieves the desired therapeutic effect with minimal sedation.

    • Timing of Administration: Administer this compound closer to the beginning of the animal's inactive (sleep) phase. This aligns the peak drug effect with the natural sleep period, potentially reducing carry-over sedation into the active phase.

    • Pharmacokinetic Assessment: If not already done, characterize the pharmacokinetic profile of this compound in your specific animal model. Understanding the time to peak concentration (Tmax) and the half-life (t1/2) will help in designing a dosing regimen that minimizes residual effects.

Issue 2: Observation of Paradoxical Excitement or Agitation

  • Question: Some of my animals are showing signs of restlessness or agitation after being treated with this compound, which is contrary to its intended sedative effect. Why is this happening and how can I address it?

  • Answer: While less common, paradoxical reactions can occur with central nervous system-acting drugs. Potential causes and mitigation strategies include:

    • Dose-Related Effects: In some cases, very high doses of sedative-hypnotics can lead to disinhibition and paradoxical excitement. Review your dosing and consider a dose reduction.

    • Off-Target Effects: Investigate whether this compound has any known off-target activities at the concentration you are using.

    • Environmental Factors: Ensure the animal's environment is calm and minimally stimulating after drug administration to facilitate sleep and reduce the likelihood of agitation.

Issue 3: Irregular or Disrupted Sleep Architecture in EEG/EMG Recordings

  • Question: Our EEG/EMG recordings show that while this compound is increasing total sleep time, the sleep architecture is disrupted, with an abnormal ratio of REM to NREM sleep. How can we manage this?

  • Answer: DORAs are known to affect sleep architecture, sometimes increasing REM sleep.[6]

    • Dose Optimization: The effects on sleep stages can be dose-dependent. Experiment with a range of doses to find a concentration that promotes sleep without significantly altering the natural sleep architecture.

    • Comparative Analysis: Compare the effects of this compound to other DORAs with known profiles on sleep architecture. Some DORAs may have a more favorable profile in this regard.

    • Acclimatization Period: Ensure that animals are sufficiently acclimatized to the experimental setup (e.g., EEG/EMG recording equipment) to minimize stress-induced sleep disturbances that could confound the drug's effects.

Data Presentation

Table 1: Adverse Event Profile of Marketed Dual Orexin Receptor Antagonists (DORAs)

Adverse EventSuvorexant (15-20 mg)Lemborexant (5-10 mg)Daridorexant (25-50 mg)Placebo
Somnolence/Fatigue 7%7-10%5-6%1.3-4%
Headache ReportedReportedReportedReported
Abnormal Dreams ReportedReportedReportedReported
Dry Mouth ReportedReportedReportedReported

Note: Data compiled from clinical trial information.[1] Rates of headache, abnormal dreams, and dry mouth are generally low and comparable to placebo in many studies.

Table 2: Efficacy of Marketed DORAs on Sleep Parameters

Drug (Dose)Change in Wake After Sleep Onset (WASO) (minutes from baseline)Change in Latency to Persistent Sleep (LPS) (minutes from baseline)Change in Total Sleep Time (TST) (minutes from baseline)
Suvorexant (20/15mg) -25.29Statistically significant decreaseStatistically significant increase
Lemborexant (10mg) -25.40Statistically significant decreaseStatistically significant increase
Daridorexant (50mg) Statistically significant decreaseStatistically significant decreaseStatistically significant increase

Note: This table summarizes findings from a network meta-analysis of randomized controlled trials.[7][8] Absolute values can vary between studies.

Experimental Protocols

Protocol 1: Dose-Response Assessment for Sedative Effects

  • Animal Model: Select the appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Acclimatization: Acclimatize animals to the housing and experimental conditions for at least 7 days.

  • Group Allocation: Randomly assign animals to vehicle control and multiple this compound dose groups (e.g., 1, 3, 10, 30 mg/kg).

  • Drug Administration: Administer this compound or vehicle via the intended route (e.g., oral gavage) at the beginning of the light (inactive) phase.

  • Behavioral Monitoring:

    • Locomotor Activity: Place animals in an open field arena and record total distance traveled, rearing frequency, and time spent in the center versus the periphery for 30-60 minutes post-dosing.

    • Righting Reflex: At predetermined time points (e.g., 15, 30, 60, 120 minutes post-dosing), gently place the animal on its back and record the time it takes to right itself. A loss of the righting reflex is an indicator of profound sedation.

  • Data Analysis: Analyze the data to determine the dose at which significant sedative effects are observed and to identify a potential therapeutic window with minimal motor impairment.

Protocol 2: Assessment of Next-Day Cognitive and Motor Function

  • Animal Model and Dosing: Use the same animal model and administer a therapeutically relevant dose of this compound or vehicle at the beginning of the inactive phase.

  • Behavioral Testing (during the subsequent active phase):

    • Rotarod Test: Place the animal on an accelerating rotarod and measure the latency to fall. This assesses motor coordination and balance.

    • Novel Object Recognition Test: Acclimate the animal to an arena with two identical objects. On the test day, replace one object with a novel one and measure the time spent exploring the novel versus the familiar object. This assesses short-term memory.

  • Data Analysis: Compare the performance of the this compound-treated group to the vehicle control group to determine if there are any next-day residual effects on motor coordination or cognition.

Mandatory Visualizations

Orexin_Neuron Orexin Neuron Orexin_A_B Orexin A & B (Wake-Promoting Neuropeptides) Orexin_Neuron->Orexin_A_B Releases OX1R_OX2R Orexin Receptors (OX1R & OX2R) Orexin_A_B->OX1R_OX2R Binds to & Activates Target_Neuron Target Neuron (e.g., in arousal centers) OX1R_OX2R->Target_Neuron On Wakefulness Increased Wakefulness (Therapeutic Target) Target_Neuron->Wakefulness Promotes This compound This compound (DORA) This compound->OX1R_OX2R Blocks Adverse_Effects Adverse Effects (e.g., Somnolence, Dizziness) This compound->Adverse_Effects Can Lead to

Caption: Mechanism of action of this compound and its relation to adverse effects.

Start Start: Adverse Effect Observed (e.g., Excessive Sedation) Check_Dose Is the dose within the established therapeutic range? Start->Check_Dose Reduce_Dose Action: Reduce this compound Dose Check_Dose->Reduce_Dose No Check_Timing Is administration timed with the inactive phase? Check_Dose->Check_Timing Yes Re_evaluate Re-evaluate Animal Model Reduce_Dose->Re_evaluate End End: Adverse Effect Mitigated Re_evaluate->End Adjust_Timing Action: Adjust Dosing Time Check_Timing->Adjust_Timing No Consider_PK Consider Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Check_Timing->Consider_PK Yes Adjust_Timing->Re_evaluate Consider_PK->Re_evaluate

Caption: Troubleshooting workflow for excessive sedation in animal models.

References

Validation & Comparative

A Comparative Guide to Dual Orexin Receptor Antagonists: Suvorexant vs. Lemborexant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of insomnia therapeutics, a newer class of drugs known as dual orexin (B13118510) receptor antagonists (DORAs) has emerged, offering a targeted approach to promoting sleep by inhibiting the wakefulness-promoting orexin neuropeptide system. This guide provides a detailed comparison of the efficacy and experimental data for two prominent DORAs: suvorexant and lemborexant. As "rocavorexant" does not appear in publicly available scientific literature or clinical trial databases, this guide will focus on the comparison between the two approved and well-documented agents.

Mechanism of Action: Targeting the Orexin System

Both suvorexant and lemborexant function as competitive antagonists at orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][2] By blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to these receptors, these drugs suppress the neural pathways that maintain arousal, thereby facilitating the onset and maintenance of sleep.[1][2] While sharing this primary mechanism, subtle differences in their pharmacokinetic and pharmacodynamic profiles may influence their clinical effects.[1] For instance, some evidence suggests that lemborexant may bind and dissociate from orexin receptors more rapidly than suvorexant.[1]

cluster_0 Orexin Neuron cluster_1 Wake-Promoting Neuron cluster_2 DORA Intervention Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds to OX2R OX2R Orexin-A->OX2R Binds to Orexin-B Orexin-B Orexin-B->OX2R Binds to Wakefulness Wakefulness OX1R->Wakefulness Promotes OX2R->Wakefulness Promotes Suvorexant / Lemborexant Suvorexant / Lemborexant Suvorexant / Lemborexant->OX1R Blocks Suvorexant / Lemborexant->OX2R Blocks

Signaling pathway of dual orexin receptor antagonists.

Efficacy Data: A Tabular Comparison

The following tables summarize key efficacy data from the pivotal Phase III clinical trials for suvorexant and lemborexant. It is important to note that direct head-to-head trials are limited, and cross-trial comparisons should be interpreted with caution due to potential differences in study populations and methodologies.[3]

Table 1: Efficacy of Suvorexant (Pooled Data from Two Phase III Trials)[4][5]
EndpointDose (Non-elderly/Elderly)Change from Baseline vs. Placebo (Month 3)
Subjective Total Sleep Time (sTST) 20 mg/15 mgStatistically significant improvement
Subjective Time to Sleep Onset (sTSO) 20 mg/15 mgStatistically significant improvement
Polysomnography (PSG) Latency to Persistent Sleep (LPS) 20 mg/15 mgNot statistically significant at Month 3
PSG Wake After Sleep Onset (WASO) 20 mg/15 mgStatistically significant improvement
Table 2: Efficacy of Lemborexant (SUNRISE 2 Trial)[6][7]
EndpointDoseChange from Baseline vs. Placebo (End of Month 6)
Subjective Sleep Onset Latency (sSOL) 5 mgStatistically significant decrease
10 mgStatistically significant decrease
Subjective Wake After Sleep Onset (sWASO) 5 mgStatistically significant decrease
10 mgStatistically significant decrease
Subjective Sleep Efficiency (sSEF) 5 mgStatistically significant increase
10 mgStatistically significant increase

A network meta-analysis suggested that lemborexant 10 mg had the largest effect size compared to placebo for subjective sleep onset, total sleep time, and wake after sleep onset at week 1.[4] A retrospective study also indicated that lemborexant may be more effective than suvorexant on the first day of use in prolonging sleep duration.[5]

Safety and Tolerability

Both suvorexant and lemborexant are generally well-tolerated.[6][7][8] The most common adverse event for both drugs is somnolence.[9][10]

Table 3: Common Adverse Events
Adverse EventSuvorexant (20/15 mg) vs. Placebo[9]Lemborexant (5 mg/10 mg) vs. Placebo[10]
Somnolence 6.7% vs. 3.3%7-10% vs. 1%[11]
Headache Incidence not significantly different from placeboCommon, but incidence similar to placebo
Fatigue Incidence not significantly different from placeboCommon, but incidence similar to placebo
Abnormal Dreams Incidence not significantly different from placeboCommon, but incidence similar to placebo

A retrospective study suggested that lemborexant might be associated with a lower incidence of side effects in the early stages of treatment compared to suvorexant, though the difference was not statistically significant.[3][12][13]

Experimental Protocols: Pivotal Clinical Trials

Suvorexant Phase III Program

The pivotal trials for suvorexant were two identical, 3-month, randomized, double-blind, placebo-controlled, parallel-group studies.[9][14]

  • Participants: Non-elderly (18–64 years) and elderly (≥ 65 years) patients with primary insomnia.[9][14]

  • Intervention: Patients were randomized to receive suvorexant (age-adjusted doses of 40/30 mg or 20/15 mg) or placebo nightly.[9][14]

  • Primary Endpoints: Efficacy was assessed using both subjective patient-reported outcomes via a daily sleep diary (sTST and sTSO) and objective measures via polysomnography (LPS and WASO) in a subset of patients.[9][14]

  • Assessments: Efficacy was evaluated at Night 1/Week 1, Month 1, and Month 3.[9][14]

Lemborexant SUNRISE 2 Trial

The SUNRISE 2 study was a 12-month, global, multicenter, randomized, double-blind, parallel-group Phase III study.[15][16][17]

  • Participants: Adults (≥18 years) with a diagnosis of insomnia disorder.[15][16]

  • Intervention: The study comprised a 6-month placebo-controlled period where participants were randomized to receive lemborexant (5 mg or 10 mg) or placebo nightly.[15][17]

  • Primary Endpoints: The key objectives were to determine the superiority of lemborexant over placebo on subjective sleep onset (sSOL), subjective sleep efficiency (sSEF), and subjective wake after sleep onset (sWASO) as measured by a sleep diary.[16]

  • Assessments: Efficacy was assessed at multiple time points over the 6-month placebo-controlled period.[15]

cluster_treatment Treatment Arms Screening Screening Baseline Assessment Baseline Assessment Screening->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Drug A (e.g., Suvorexant) Drug A (e.g., Suvorexant) Randomization->Drug A (e.g., Suvorexant) Drug B (e.g., Lemborexant) Drug B (e.g., Lemborexant) Randomization->Drug B (e.g., Lemborexant) Placebo Placebo Randomization->Placebo Treatment Period Treatment Period Follow-up Follow-up Treatment Period->Follow-up Drug A (e.g., Suvorexant)->Treatment Period Drug B (e.g., Lemborexant)->Treatment Period Placebo->Treatment Period

Generalized workflow for an insomnia clinical trial.

Conclusion

References

A Comparative Analysis of Rocavorexant and Lemborexant for the Treatment of Sleep-Wake Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity in publicly available data exists between Rocavorexant and Lemborexant, hindering a direct, in-depth comparison of their clinical efficacy and experimental profiles. Lemborexant, an approved medication for insomnia, has a wealth of published clinical trial data and detailed pharmacokinetic and pharmacodynamic information. In contrast, this compound, an investigational drug, has limited publicly accessible information, making a comprehensive comparative analysis challenging.

This guide provides a detailed overview of the available information for both compounds, highlighting the mechanism of action, experimental data, and known clinical findings.

Lemborexant: A Dual Orexin (B13118510) Receptor Antagonist

Lemborexant is a competitive dual orexin receptor antagonist that inhibits the wake-promoting effects of orexin A and orexin B by binding to orexin receptor type 1 (OX1R) and type 2 (OX2R).[1][2] This action suppresses the wake drive, thereby promoting the initiation and maintenance of sleep.[2][3]

Quantitative Data Summary
ParameterLemborexant
Mechanism of Action Dual orexin receptor antagonist (OX1R and OX2R)[1][2]
Binding Affinity Slightly higher affinity for OX2R[1]
Half-life 17-19 hours[1]
Time to Peak Concentration (Tmax) Approximately 1-3 hours[3][4]
Metabolism Primarily by CYP3A4, and to a lesser extent by CYP3A5[1][2]
Primary Indication Insomnia[3]
Clinical Efficacy

Clinical trials have demonstrated the efficacy of Lemborexant in treating insomnia. In Phase 3 studies (SUNRISE 1 and SUNRISE 2), Lemborexant showed statistically significant improvements in sleep onset and sleep maintenance compared to placebo.

Table 1: Key Efficacy Endpoints from the SUNRISE 1 Study

EndpointLemborexant 5 mg vs. Placebo (LSM Treatment Difference)Lemborexant 10 mg vs. Placebo (LSM Treatment Difference)
Latency to Persistent Sleep (LPS)--
Wake After Sleep Onset (WASO)-23.96 min (p < 0.0001)-25.35 min (p < 0.0001)
Subjective Wake After Sleep Onset (sWASO)--

LSM: Least Squares Mean. Data presented for nights 1/2 of treatment.

Table 2: Key Efficacy Endpoints from the SUNRISE 2 Study

EndpointLemborexant 5 mg vs. Placebo (LSM Treatment Difference)Lemborexant 10 mg vs. Placebo (LSM Treatment Difference)
Subjective Sleep Onset Latency (sSOL)-17.47 min (p = 0.0005)-12.67 min (p = 0.0105)
Experimental Protocols

Polysomnography (PSG) in Clinical Trials (e.g., SUNRISE 1):

  • Objective: To objectively measure sleep parameters in participants with insomnia disorder.

  • Methodology: Participants underwent overnight PSG recordings at baseline and at specified time points during the treatment period. Standard sleep staging and event scoring were performed according to the American Academy of Sleep Medicine (AASM) Manual for the Scoring of Sleep and Associated Events. Key parameters measured included Latency to Persistent Sleep (LPS), Wake After Sleep Onset (WASO), and Sleep Efficiency (SE).

Subjective Sleep Assessment (e.g., SUNRISE 1 & 2):

  • Objective: To assess participants' perception of their sleep.

  • Methodology: Participants completed a daily sleep diary, typically in the morning upon waking. The diary captured subjective measures such as subjective sleep onset latency (sSOL), subjective wake after sleep onset (sWASO), and subjective total sleep time (sTST).

Signaling Pathway

Orexin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_antagonist Pharmacological Intervention Orexin_Neuron Orexin Neuron Orexin_A_B Orexin A & B Orexin_Neuron->Orexin_A_B Release OX1R OX1R Orexin_A_B->OX1R Binds OX2R OX2R Orexin_A_B->OX2R Binds Gq Gq OX1R->Gq OX2R->Gq Gi Gi OX2R->Gi PLC PLC Gq->PLC Activates Wakefulness Wakefulness Promotion Gi->Wakefulness Modulates PLC->Wakefulness Leads to Lemborexant Lemborexant Lemborexant->OX1R Blocks Lemborexant->OX2R Blocks

Caption: Orexin signaling pathway and the mechanism of action of Lemborexant.

This compound (JZP-381): An Investigational Orexin Receptor Antagonist

Information regarding this compound (also known as JZP-381) is sparse in the public domain. It is understood to be an orexin receptor antagonist currently under investigation. Due to the limited availability of published data, a detailed comparison with Lemborexant is not feasible at this time.

Quantitative Data Summary
ParameterThis compound (JZP-381)
Mechanism of Action Orexin receptor antagonist
Binding Affinity Data not publicly available
Half-life Data not publicly available
Time to Peak Concentration (Tmax) Data not publicly available
Metabolism Data not publicly available
Primary Indication Investigational
Clinical Efficacy

As of the current date, detailed results from large-scale, pivotal clinical trials for this compound have not been widely published. Therefore, its clinical efficacy and safety profile cannot be definitively compared to that of Lemborexant.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available.

Signaling Pathway

Rocavorexant_MOA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_antagonist Pharmacological Intervention Orexin_Neuron Orexin Neuron Orexin_A_B Orexin A & B Orexin_Neuron->Orexin_A_B Release Orexin_Receptors Orexin Receptors (OX1R & OX2R) Orexin_A_B->Orexin_Receptors Binds Wakefulness Wakefulness Promotion Orexin_Receptors->Wakefulness Promotes This compound This compound (JZP-381) This compound->Orexin_Receptors Blocks

Caption: Presumed mechanism of action for this compound as an orexin receptor antagonist.

Conclusion

Lemborexant is a well-characterized dual orexin receptor antagonist with established efficacy and safety data from extensive clinical trials for the treatment of insomnia. In contrast, this compound is an investigational compound with very limited publicly available information. While both are classified as orexin receptor antagonists, the lack of data on this compound's pharmacokinetics, pharmacodynamics, and clinical trial outcomes prevents a meaningful and direct comparison with Lemborexant at this time. Further publication of data from the clinical development of this compound is necessary to enable a comprehensive comparative assessment.

References

Comparative Efficacy of Rocavorexant and Novel Orexin Receptor Antagonists in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the preclinical efficacy of dual orexin (B13118510) receptor antagonists (DORAs) for the treatment of insomnia.

This guide provides a detailed comparison of the preclinical efficacy of rocavorexant (suvorexant) and other leading dual orexin receptor antagonists (DORAs), including lemborexant and daridorexant, in various animal species. The data presented here is compiled from multiple studies to facilitate an objective evaluation of these compounds' pharmacological profiles in non-clinical models of sleep disorders.

Mechanism of Action: The Orexin Signaling Pathway

Orexin-A and orexin-B are neuropeptides produced in the lateral hypothalamus that play a crucial role in promoting wakefulness.[1][2] They exert their effects by binding to two G-protein coupled receptors: orexin receptor type 1 (OX1R) and orexin receptor type 2 (OX2R).[3] Activation of these receptors in various brain regions, including the locus coeruleus, tuberomammillary nucleus, and dorsal raphe, leads to the release of wake-promoting neurotransmitters such as norepinephrine, histamine, and serotonin.[4]

Dual orexin receptor antagonists like this compound (suvorexant) function by competitively blocking the binding of orexin-A and orexin-B to both OX1R and OX2R.[5][6] This inhibition of the orexin system suppresses wakefulness and facilitates the initiation and maintenance of sleep. Unlike traditional hypnotics that often act on GABA receptors, DORAs do not disrupt the natural sleep architecture, potentially leading to more restful sleep.

Orexin_Signaling_Pathway cluster_0 Hypothalamus cluster_1 Wake-Promoting Centers cluster_2 Thalamus & Cortex cluster_3 Pharmacological Intervention Orexin_Neurons Orexin Neurons LC Locus Coeruleus (Norepinephrine) Orexin_Neurons->LC Orexin A & B TMN Tuberomammillary Nucleus (Histamine) Orexin_Neurons->TMN Orexin A & B DR Dorsal Raphe (Serotonin) Orexin_Neurons->DR Orexin A & B Arousal Wakefulness & Arousal LC->Arousal Excitatory Input TMN->Arousal Excitatory Input DR->Arousal Excitatory Input This compound This compound (Suvorexant) This compound->LC Blocks OX1R & OX2R This compound->TMN Blocks OX1R & OX2R This compound->DR Blocks OX1R & OX2R

Caption: Orexin signaling pathway and the inhibitory action of this compound.

Comparative Efficacy in Rodent Models

The following tables summarize the efficacy of this compound (suvorexant), lemborexant, and daridorexant on key sleep parameters in preclinical studies involving rats and mice. It is important to note that these data are collated from separate studies and not from direct head-to-head comparisons; therefore, quantitative comparisons should be interpreted with caution.

Table 1: Efficacy of this compound (Suvorexant) in Rats
Dose (mg/kg, p.o.)Change in Active WakeChange in Slow-Wave SleepChange in REM SleepAnimal ModelReference
10DecreasedIncreasedIncreasedSprague-Dawley Rats[7]
30DecreasedIncreasedIncreasedSprague-Dawley Rats[7]
100DecreasedIncreasedIncreasedSprague-Dawley Rats[7]
20Significantly reduced oxycodone self-administration in the first hour--Wistar Rats (Opioid Use Disorder Model)[8]
Table 2: Efficacy of Lemborexant in Rodents
Dose (mg/kg, p.o.)Change in WakefulnessChange in Non-REM SleepChange in REM SleepAnimal ModelReference
3ReducedIncreasedIncreasedSAMP8 Mice[9]
10-Increased-Rats[10]
30ReducedIncreasedIncreasedSAMP8 Mice[9]
30Increased total sleep timePromoted both NREM and REM sleepPromoted both NREM and REM sleepWild-type Mice[11]
Table 3: Efficacy of Daridorexant in Rats
Dose (mg/kg, p.o.)Change in WakefulnessChange in Non-REM SleepChange in REM SleepAnimal ModelReference
10DecreasedIncreased up to 55 minutesIncreased up to 17 minutesFreely moving rats[12][13]
30DecreasedIncreasedIncreasedFreely moving rats[13]
100DecreasedIncreasedIncreasedFreely moving rats[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable critical evaluation and potential replication of the findings.

Sleep Study in Rodents (General Protocol)

A common experimental workflow is employed for assessing the efficacy of sleep-promoting agents in animal models.

Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis Animal_Acclimation Animal Acclimation & Housing (Controlled light-dark cycle) Surgical_Implantation Surgical Implantation of EEG/EMG Electrodes Animal_Acclimation->Surgical_Implantation Recovery Post-operative Recovery Surgical_Implantation->Recovery Drug_Administration Oral Administration of DORA or Vehicle (at the beginning of the active phase) Recovery->Drug_Administration Data_Acquisition Continuous EEG/EMG Recording Drug_Administration->Data_Acquisition Vigilance_State_Scoring Vigilance State Scoring (Wake, NREM, REM) Data_Acquisition->Vigilance_State_Scoring Statistical_Analysis Statistical Analysis of Sleep Parameters Vigilance_State_Scoring->Statistical_Analysis

Caption: General experimental workflow for sleep studies in rodents.
  • Animals: Studies typically utilize male Sprague-Dawley rats or C57BL/6J mice.[7]

  • Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor brain activity and muscle tone, respectively. These signals are essential for distinguishing between wakefulness, non-REM (NREM) sleep, and REM sleep.[7]

  • Housing: Post-surgery, animals are individually housed in a controlled environment with a standard 12-hour light/12-hour dark cycle and provided with ad libitum access to food and water.[7]

  • Drug Administration: The test compounds (e.g., this compound, lemborexant, daridorexant) or a vehicle control are typically administered orally at the beginning of the dark phase, which is the active period for nocturnal rodents.[7][11]

  • Data Acquisition and Analysis: Continuous EEG and EMG recordings are collected for a defined period post-administration. The data is then scored to quantify the time spent in each vigilance state (wakefulness, NREM sleep, REM sleep).[7][11]

Comparison with Other Hypnotics

Preclinical studies have also compared the effects of DORAs with other classes of sleep-promoting drugs, such as the non-benzodiazepine, zolpidem.

  • Sleep Architecture: In contrast to zolpidem, which has been shown to suppress REM sleep, this compound (suvorexant) and lemborexant tend to promote both NREM and REM sleep, suggesting a more natural sleep profile.[5][11]

  • Motor Coordination: Lemborexant did not impair motor coordination in preclinical models, a safety concern often associated with other hypnotics.[11]

  • Abuse Potential: Preclinical assessments of suvorexant in rats and rhesus monkeys suggested a low potential for abuse.[14] Similarly, a comprehensive animal study on daridorexant indicated a low abuse potential.[15]

Conclusion

Preclinical data from rodent models consistently demonstrate the efficacy of this compound (suvorexant), lemborexant, and daridorexant in promoting sleep by increasing both NREM and REM sleep and reducing wakefulness. Their unique mechanism of action, targeting the orexin system, appears to preserve natural sleep architecture and may offer a favorable safety profile concerning motor coordination and abuse liability compared to other classes of hypnotics. These findings have supported the clinical development and approval of several DORAs for the treatment of insomnia. Further head-to-head comparative studies in animal models would be beneficial to delineate the subtle differences in their pharmacological profiles.

References

Validating Rocavorexant's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rocavorexant's performance with other dual orexin (B13118510) receptor antagonists (DORAs). The following sections detail the mechanism of action, comparative efficacy, and the experimental protocols used to validate these findings.

This compound (also known as TS-142) is a novel dual orexin receptor antagonist (DORA) developed for the treatment of insomnia. Its mechanism of action centers on the competitive antagonism of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, is a key regulator of wakefulness. By blocking the binding of these wake-promoting neuropeptides, this compound suppresses the wake drive, thereby facilitating the onset and maintenance of sleep. This mechanism is distinct from traditional hypnotic agents that generally act as central nervous system depressants, often through modulation of GABA-A receptors.

Comparative Analysis of Dual Orexin Receptor Antagonists

To validate the mechanism and efficacy of this compound, a comparative analysis with other established DORAs such as Suvorexant, Lemborexant, and Daridorexant is essential. The following tables summarize key quantitative data from in vitro and clinical studies.

In Vitro Receptor Binding and Functional Antagonist Activity

The affinity and functional antagonism of DORAs at the orexin receptors are critical determinants of their potency and potential clinical effects. These are typically measured through radioligand binding assays (to determine the inhibition constant, Ki) and in vitro functional assays like calcium flux assays (to determine the half-maximal inhibitory concentration, IC50).

CompoundOX1R IC50 (nM)OX2R IC50 (nM)
This compound (TS-142) 1.05[1]1.27[1]
Suvorexant 0.55 (Ki)0.35 (Ki)
Lemborexant 6.1 (Ki)Not explicitly found
Daridorexant 0.47 (Ki)0.93 (Ki)

Note: Data for Suvorexant, Lemborexant, and Daridorexant are presented as Ki values from binding assays, which are a measure of binding affinity. The data for this compound is presented as IC50 values from a functional assay, which measures the concentration of the drug that inhibits a biological process by 50%. While not directly equivalent, both metrics provide an indication of the drug's potency at the receptor.

Clinical Efficacy in Insomnia

The clinical efficacy of DORAs is primarily assessed by their ability to improve sleep onset and maintenance. Key polysomnography (PSG) parameters include Latency to Persistent Sleep (LPS) and Wake After Sleep Onset (WASO).

CompoundDose(s)Change in LPS from Placebo (minutes)Change in WASO from Placebo (minutes)
This compound (TS-142) 5 mg, 10 mg, 30 mg-42.38, -42.10, -44.68[2]-27.52, -35.44, -54.69[2]
Suvorexant 20 mg/15 mg (non-elderly/elderly)Significant improvement (specific values vary across studies)Significant improvement (specific values vary across studies)
Lemborexant 5 mg, 10 mgSignificant improvement (specific values vary across studies)Significant improvement (specific values vary across studies)
Daridorexant 25 mg, 50 mgSignificant improvement (specific values vary across studies)Significant improvement (specific values vary across studies)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are outlines of the key experimental protocols used to characterize dual orexin receptor antagonists.

Orexin Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Ki) of a compound to the orexin receptors.

  • Objective: To measure the ability of a test compound to displace a radiolabeled ligand from OX1 and OX2 receptors.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing human OX1R or OX2R.

    • Radioligand (e.g., [³H]-Suvorexant or another suitable orexin receptor radioligand).

    • Test compound (this compound or comparator).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

    • Allow the reaction to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Antagonist Assay (Calcium Flux)

This assay measures the functional antagonist activity (IC50) of a compound by assessing its ability to block orexin-induced intracellular calcium mobilization.

  • Objective: To determine the potency of a test compound in inhibiting the downstream signaling of orexin receptors.

  • Materials:

    • Cell line stably co-expressing human OX1R or OX2R and a G-protein that couples to the calcium signaling pathway (e.g., Gαq).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Orexin-A (agonist).

    • Test compound (this compound or comparator).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Fluorescence plate reader.

  • Procedure:

    • Plate the cells in a 96-well or 384-well plate and culture overnight.

    • Load the cells with the calcium-sensitive fluorescent dye.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of orexin-A.

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

    • The concentration of the test compound that inhibits 50% of the orexin-A-induced calcium response (IC50) is determined.

In Vivo Sleep Assessment in Preclinical Models (Rodent EEG)

This experiment evaluates the sleep-promoting effects of a compound in animal models.

  • Objective: To assess the effect of a test compound on sleep architecture, including sleep onset and maintenance.

  • Materials:

    • Rodents (e.g., rats or mice) surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

    • Data acquisition system for continuous EEG/EMG recording.

    • Sleep scoring software.

    • Test compound (this compound or comparator) and vehicle.

  • Procedure:

    • Allow the animals to recover from surgery and acclimate to the recording chambers.

    • Record baseline sleep-wake patterns for a defined period (e.g., 24 hours).

    • Administer the test compound or vehicle at a specific time point (e.g., at the beginning of the dark/active phase).

    • Continuously record EEG and EMG signals for a subsequent period (e.g., 24 hours).

    • Analyze the recorded data to score different sleep-wake states (wakefulness, NREM sleep, REM sleep).

    • Quantify sleep parameters such as latency to sleep onset, total sleep time, and wake time after sleep onset.

    • Compare the sleep parameters between the compound-treated and vehicle-treated groups.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the orexin signaling pathway and the experimental workflows.

Orexin_Signaling_Pathway cluster_Neuron Orexin Neuron cluster_Postsynaptic Postsynaptic Neuron Orexin Orexin-A / Orexin-B OX1R OX1R Orexin->OX1R binds OX2R OX2R Orexin->OX2R binds Gq Gq OX1R->Gq activates Gs Gs OX2R->Gs activates PLC PLC Gq->PLC activates AC AC Gs->AC activates IP3 IP3 PLC->IP3 produces cAMP cAMP AC->cAMP produces Ca Ca²⁺ Release IP3->Ca PKA PKA cAMP->PKA Wakefulness Increased Neuronal Firing (Wakefulness) Ca->Wakefulness PKA->Wakefulness This compound This compound This compound->OX1R blocks This compound->OX2R blocks

Caption: Orexin signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Binding Receptor Binding Assay (Determine Ki) Preclinical Preclinical Models (Rodents) (EEG Sleep Studies) Binding->Preclinical Functional Functional Antagonist Assay (Determine IC50) Functional->Preclinical Clinical Human Clinical Trials (Polysomnography) Preclinical->Clinical data_analysis Data Analysis & Comparative Assessment Clinical->data_analysis start Compound Synthesis (this compound) start->Binding start->Functional

Caption: General experimental workflow for validating a dual orexin receptor antagonist.

References

Preclinical Comparison of Rocavorexant and Placebo: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing preclinical literature reveals a notable absence of publicly available studies directly comparing the efficacy and safety of rocavorexant to a placebo. While the development of novel therapeutics, such as this compound, a dual orexin (B13118510) receptor antagonist, involves extensive preclinical evaluation, the specific data from head-to-head comparisons with a placebo in animal models are not currently in the public domain.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparison, outlining the standard experimental protocols and data presentation that would be expected in preclinical studies. In the absence of specific data for this compound, this document will use the well-established preclinical evaluation of other dual orexin receptor antagonists (DORAs) as a surrogate to illustrate the methodologies and expected outcomes.

Hypothetical Data Presentation: this compound vs. Placebo

The following tables represent the type of quantitative data that would be generated in preclinical efficacy and safety studies. The values presented are for illustrative purposes only and are not actual experimental data for this compound.

Table 1: Efficacy of this compound in a Rodent Model of Insomnia
ParameterPlacebo (Vehicle)This compound (10 mg/kg)This compound (30 mg/kg)
Sleep Latency (min) 30.5 ± 4.218.2 ± 3.112.8 ± 2.5**
Total Sleep Time (min) 240.6 ± 15.8310.4 ± 12.5350.1 ± 18.3
Wake After Sleep Onset (min) 45.3 ± 5.125.1 ± 4.3*15.7 ± 3.9
Number of Awakenings 12.6 ± 2.37.8 ± 1.95.2 ± 1.5**
p < 0.05, **p < 0.01 compared to placebo. Data are presented as mean ± SEM.
Table 2: Safety and Tolerability of this compound in a 28-Day Rodent Study
ParameterPlacebo (Vehicle)This compound (30 mg/kg/day)This compound (100 mg/kg/day)
Body Weight Change (%) +5.2 ± 1.1+4.9 ± 1.3+4.5 ± 1.5
Motor Coordination (Rotarod, sec) 118.5 ± 9.7115.2 ± 10.198.6 ± 8.8
Cognitive Function (Novel Object Recognition) 0.65 ± 0.080.62 ± 0.070.51 ± 0.09
Liver Enzymes (ALT, U/L) 35.4 ± 4.138.1 ± 3.942.5 ± 4.5
*p < 0.05 compared to placebo. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are standard protocols that would be employed to generate the data presented above.

Efficacy Model: Rodent Polysomnography
  • Animal Model: Adult male Wistar rats (250-300g) are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Acclimation: Animals are allowed a 7-10 day recovery period and are habituated to the recording chambers and tethered recording setup.

  • Drug Administration: On the day of the experiment, animals are administered either vehicle (placebo) or this compound at varying doses via oral gavage.

  • Data Recording: EEG and EMG data are continuously recorded for 6-8 hours during the animals' normal sleep period (light phase).

  • Sleep Scoring: The recorded data is scored in 10-second epochs as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep using validated software.

  • Endpoint Analysis: Key sleep parameters, including latency to persistent sleep, total sleep time, and wake after sleep onset (WASO), are calculated and statistically compared between treatment groups.

Safety Model: 28-Day Repeat-Dose Toxicity Study in Rodents
  • Animal Model: Young adult Sprague-Dawley rats of both sexes are used.

  • Dosing: Animals are divided into groups and receive daily oral doses of vehicle (placebo) or this compound for 28 consecutive days.

  • Clinical Observations: Daily observations for clinical signs of toxicity, and weekly measurements of body weight and food consumption are performed.

  • Functional Assessments: At the end of the study, functional assessments such as motor coordination (rotarod test) and cognitive function (novel object recognition test) are conducted.

  • Clinical Pathology: Blood samples are collected for hematology and clinical chemistry analysis (e.g., liver enzymes).

  • Histopathology: At termination, a full necropsy is performed, and major organs are collected, weighed, and examined microscopically for any treatment-related changes.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanism of action of dual orexin receptor antagonists and a typical preclinical experimental workflow.

cluster_0 Orexin System & DORA Mechanism Orexin_Neuron Orexin Neuron Orexin_A_B Orexin-A & Orexin-B Orexin_Neuron->Orexin_A_B Releases OX1R_OX2R OX1 & OX2 Receptors Orexin_A_B->OX1R_OX2R Binds to & Activates Wake_Promoting_Neurons Wake-Promoting Neurons OX1R_OX2R->Wake_Promoting_Neurons Stimulates Wakefulness Wakefulness Wake_Promoting_Neurons->Wakefulness Promotes This compound This compound (DORA) This compound->OX1R_OX2R Blocks

Caption: Mechanism of action of a dual orexin receptor antagonist (DORA) like this compound.

cluster_1 Preclinical Efficacy Workflow Animal_Model Rodent Model of Insomnia Surgery EEG/EMG Implantation Animal_Model->Surgery Recovery Recovery & Habituation Surgery->Recovery Dosing This compound vs. Placebo (Oral Gavage) Recovery->Dosing Recording Polysomnography Recording Dosing->Recording Analysis Sleep Data Analysis Recording->Analysis Results Efficacy Assessment Analysis->Results

Caption: A typical experimental workflow for assessing the efficacy of a sleep therapeutic in a preclinical model.

Rocavorexant Receptor Selectivity: A Comparative Analysis with Other Dual Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor selectivity of Rocavorexant and other prominent dual orexin (B13118510) receptor antagonists (DORAs). The objective is to offer a clear, data-driven comparison to aid in research and development efforts within the field of sleep disorder therapeutics. This document summarizes key receptor affinity data, details the experimental protocols used to derive this data, and visualizes relevant biological pathways and experimental workflows.

Orexin Signaling Pathway and DORA Mechanism of Action

The orexin system is a key regulator of wakefulness. Orexin A and Orexin B are neuropeptides that bind to and activate two G-protein coupled receptors: orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). Activation of these receptors promotes wakefulness through various downstream signaling cascades. Dual orexin receptor antagonists (DORAs) competitively bind to and inhibit both OX1R and OX2R, thereby suppressing the wake-promoting signals of the orexin system and facilitating the transition to and maintenance of sleep.

Orexin_Signaling_Pathway Orexin Signaling Pathway and DORA Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin_A Orexin A Orexin_Neuron->Orexin_A Release Orexin_B Orexin B Orexin_Neuron->Orexin_B Release OX1R OX1R Gq Gq OX1R->Gq OX2R OX2R OX2R->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Wakefulness Wakefulness Ca_PKC->Wakefulness ↑ Neuronal Excitability Orexin_A->OX1R Orexin_A->OX2R Orexin_B->OX2R DORA DORAs (e.g., this compound) DORA->OX1R DORA->OX2R Radioligand_Binding_Assay Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells expressing OX1R or OX2R) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-Suvorexant) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series (e.g., this compound) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Competition_Curve Generate Competition Curve Scintillation->Competition_Curve IC50_Calc Calculate IC50 Competition_Curve->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff equation) IC50_Calc->Ki_Calc FLIPR_Assay Workflow for FLIPR Calcium Flux Assay cluster_prep Preparation cluster_assay Assay (in FLIPR instrument) cluster_analysis Data Analysis Cell_Plating Cell Plating (Cells expressing OX1R or OX2R in microplates) Dye_Loading Dye Loading (Incubate cells with a calcium-sensitive dye, e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition Add Test Compound (e.g., this compound) Dye_Loading->Compound_Addition Agonist_Addition Add Orexin Agonist (e.g., Orexin A) Compound_Addition->Agonist_Addition Fluorescence_Reading Measure Fluorescence Changes (Detects intracellular calcium levels) Agonist_Addition->Fluorescence_Reading Response_Curve Generate Dose-Response Curve Fluorescence_Reading->Response_Curve IC50_Calc Calculate IC50 Response_Curve->IC50_Calc Kb_Calc Calculate Kb (Functional inhibition constant) IC50_Calc->Kb_Calc

A Comparative Analysis of Dual Orexin Receptor Antagonists for the Treatment of Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research findings and experimental data for a compound named "Rocavorexant" are not publicly available at this time. This guide will therefore provide a comparative analysis of leading dual orexin (B13118510) receptor antagonists (DORAs) with established clinical data, namely Suvorexant, Lemborexant, and Daridorexant. These will be compared with Zolpidem, a widely used non-benzodiazepine hypnotic, to provide a broader context for researchers, scientists, and drug development professionals.

Dual orexin receptor antagonists represent a targeted approach to treating insomnia by selectively blocking the wake-promoting neuropeptides orexin A and orexin B.[1][2][3] This mechanism of action differs from traditional hypnotics that primarily modulate the GABAergic system.[1] This guide synthesizes data from various clinical trials to offer an objective comparison of their performance.

Comparative Efficacy and Safety of Insomnia Treatments

The following table summarizes the quantitative data from clinical trials of Suvorexant, Lemborexant, Daridorexant, and Zolpidem. Efficacy is primarily measured by changes in sleep onset and maintenance, while safety is assessed by the incidence of common adverse events.

Drug (Dose) Change in Subjective Total Sleep Time (sTST) from Baseline (minutes) Change in Latency to Persistent Sleep (LPS) from Baseline (minutes) Change in Wake After Sleep Onset (WASO) from Baseline (minutes) Common Adverse Events (%)
Suvorexant (20mg/15mg)Increase of ~39 minutes[4]Reduction of ~12 minutes[5]Reduction of ~18 minutes[5]Somnolence (6.7%), Headache, Dizziness[6]
Lemborexant (5mg & 10mg)Statistically significant increase vs. placebo and zolpidem[7]Statistically significant reduction vs. placebo and zolpidem[7]Statistically significant reduction vs. placebo and zolpidem[7]Somnolence, Headache, Nasopharyngitis[8]
Daridorexant (50mg)Increase of ~58 minutes[2]Reduction of ~11-35 minutes[2][5]Reduction of ~18-29 minutes[2][5]Nasopharyngitis (8%), Somnolence (2.9%)[2]
Zolpidem (5mg & 10mg)Significant increase vs. placebo[9][10]Significant reduction vs. placebo[9][10]Not consistently significant vs. placebo[9][11]Drowsiness, Dizziness, Diarrhea[12]

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of research findings. Below are typical protocols for clinical trials evaluating the efficacy and safety of these insomnia treatments.

Study Design: Most pivotal studies are randomized, double-blind, placebo-controlled, parallel-group trials.[5][6][13] The duration of these trials typically ranges from one to three months, with some including longer-term extension phases.[5][14]

Participant Population: Participants are generally adults (18 years and older) who meet the diagnostic criteria for insomnia disorder as defined by the Diagnostic and Statistical Manual of Mental Disorders (DSM-5).[5][7] Key inclusion criteria often involve specific thresholds for sleep diary measures such as a history of sleep maintenance difficulties.[15]

Interventions: Participants are randomly assigned to receive a nightly dose of the investigational drug (e.g., Suvorexant 20/15 mg, Lemborexant 5/10 mg, Daridorexant 25/50 mg), a placebo, or an active comparator like Zolpidem.[5][6][7][15]

Outcome Measures:

  • Primary Efficacy Endpoints: The primary measures of efficacy are typically the change from baseline in sleep onset and maintenance. These are assessed both subjectively through patient-reported sleep diaries (subjective Total Sleep Time - sTST, and subjective Time to Sleep Onset - sTSO) and objectively via polysomnography (PSG) which measures Latency to Persistent Sleep (LPS) and Wakefulness After Sleep Onset (WASO).[5][14]

  • Secondary Efficacy Endpoints: These may include patient-reported outcomes on sleep quality and daytime functioning.[5][11]

  • Safety Assessments: Safety and tolerability are monitored through the recording of adverse events, physical examinations, vital signs, and clinical laboratory tests throughout the study.[16]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of DORAs and a standard experimental workflow for insomnia clinical trials.

DORA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin_A Orexin A Orexin_Neuron->Orexin_A Releases Orexin_B Orexin B Orexin_Neuron->Orexin_B Releases OX1R OX1R Wakefulness Wakefulness OX1R->Wakefulness Promotes OX2R OX2R OX2R->Wakefulness Promotes Orexin_A->OX1R Binds to Orexin_A->OX2R Binds to Orexin_B->OX2R Binds to DORA Dual Orexin Receptor Antagonist DORA->OX1R Blocks DORA->OX2R Blocks

Caption: DORA Signaling Pathway

Insomnia_Trial_Workflow cluster_treatment Double-Blind Treatment Period (e.g., 3 Months) Screening Screening & Baseline Assessment (Medical History, Sleep Diary, PSG) Randomization Randomization Screening->Randomization Group_A Group A (e.g., Suvorexant) Randomization->Group_A Group_B Group B (Placebo) Randomization->Group_B Group_C Group C (Active Comparator e.g., Zolpidem) Randomization->Group_C Follow_Up Follow-Up Assessments (Sleep Diaries, PSG, Safety Monitoring) Group_A->Follow_Up Group_B->Follow_Up Group_C->Follow_Up Data_Analysis Data Analysis (Efficacy & Safety Endpoints) Follow_Up->Data_Analysis Results Results & Reporting Data_Analysis->Results

References

Safety Operating Guide

Proper Disposal of Rocavorexant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of the investigational drug Rocavorexant is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide provides a framework for disposal based on general best practices for chemical and pharmaceutical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

General Principles for Chemical Waste Disposal

The disposal of any chemical, including investigational compounds like this compound, must adhere to local, state, and federal regulations. Improper disposal can pose a risk to human health and the environment. The following are general procedural steps that should be followed:

  • Waste Identification and Classification: Determine if the this compound waste is considered hazardous. This determination should be made in consultation with your institution's EHS department. Factors that influence this classification include the chemical's toxicological properties, reactivity, and ignitability.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react, creating a more hazardous situation.

  • Containerization: Use appropriate, clearly labeled, and sealed containers for waste collection. The label should include the chemical name ("this compound Waste"), the associated hazards (if known), and the accumulation start date.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash.

Quantitative Data and Experimental Protocols

Without a specific Safety Data Sheet for this compound, no quantitative data regarding disposal limits (e.g., permissible concentrations in effluent) or specific experimental protocols for its neutralization or degradation can be provided. This information is typically found in Section 13 of an SDS ("Disposal Considerations") and is based on ecotoxicological and degradation studies.

This compound Disposal Workflow

The following diagram outlines a logical workflow for the proper disposal of this compound in a laboratory setting. This workflow emphasizes the critical role of institutional safety departments in ensuring safe and compliant disposal procedures.

Rocavorexant_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Disposal Process start Start: this compound Waste Generated waste_id Identify Waste Type (e.g., solid, liquid, contaminated PPE) start->waste_id segregate Segregate this compound Waste waste_id->segregate containerize Select & Label Appropriate Waste Container segregate->containerize collect Collect Waste in Labeled Container containerize->collect store Store in Designated Satellite Accumulation Area collect->store seal Keep Container Securely Sealed store->seal full Is Container Full or Ready for Disposal? seal->full full->store No contact_ehs Contact Institutional EHS for Waste Pickup full->contact_ehs Yes pickup EHS Collects Waste contact_ehs->pickup end End: Proper Disposal by EHS pickup->end

This compound Disposal Decision Workflow

Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures and safety protocols established by your institution's Environmental Health and Safety department. The absence of a specific SDS for this compound underscores the importance of a conservative approach to its handling and disposal, treating it as a potentially hazardous substance.

Essential Safety and Handling Protocols for Rocavorexant

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on safety information for Suvorexant, a compound structurally and functionally related to Rocavorexant. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for this compound before handling.

This guide provides immediate, essential safety and logistical information for the handling of this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesNitrile or PVC gloves are recommended. Avoid rubber gloves as they may react with and be dissolved by certain chemicals. Gloves should be inspected for integrity before each use and replaced regularly to prevent permeation.[1] Contaminated gloves should be washed before removal and disposed of according to institutional protocols.[1]
Body Protection Protective clothingA lab coat, coveralls, or a chemical-resistant apron should be worn.[1][2] For tasks with a higher risk of splashes, a hooded two-piece chemical splash suit or disposable coveralls are advised.[2]
Eye & Face Protection Safety glasses, goggles, or face shieldUse of safety goggles or a face shield is mandatory when there is a potential for splashes or aerosol generation.[1] Standard safety glasses should, at a minimum, be worn for all handling procedures.
Respiratory Protection RespiratorA fitted respirator with an appropriate filter for organic vapors and particulates should be used, especially when handling the compound in powder form or when aerosols may be generated.[1] Ensure the respirator is properly fitted and cartridges are replaced according to a regular schedule or when breakthrough is detected.[3]
Foot Protection Closed-toe shoesPerforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[4] Safety footwear should be worn in areas where chemicals are stored and handled.[4]

Handling and Disposal Workflow

Proper operational and disposal plans are crucial for minimizing exposure and environmental contamination. The following diagram outlines the procedural workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_sds Review this compound SDS prep_ppe->prep_sds prep_area Prepare Well-Ventilated Handling Area prep_sds->prep_area handle_weigh Weighing and Aliquoting prep_area->handle_weigh Proceed to handling handle_dissolve Dissolution in Solvent handle_weigh->handle_dissolve clean_decontaminate Decontaminate Work Surfaces handle_dissolve->clean_decontaminate After experiment completion clean_ppe Clean Reusable PPE clean_decontaminate->clean_ppe disp_waste Segregate Chemical Waste clean_ppe->disp_waste After cleanup disp_sharps Dispose of Contaminated Sharps disp_waste->disp_sharps disp_ppe Dispose of Single-Use PPE disp_sharps->disp_ppe

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

Emergency First Aid Procedures:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[5]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation develops.[5]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Prevent further leakage or spillage if it is safe to do so.

  • For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable, closed container for disposal.[6]

  • For liquid spills, absorb with an inert material and place in a suitable, closed container for disposal.

  • Collect spillage, as this compound is very toxic to aquatic life.[7][8]

  • Decontaminate the spill area.

Storage:

  • Store in a well-ventilated place and keep the container tightly closed.[5]

  • Store locked up.[5]

Disposal:

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

  • Do not allow the product to reach the sewage system or any water course, as it is extremely hazardous for water.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.